2-Desbenzoyl-2-pentonyl Docetaxel
Description
BenchChem offers high-quality 2-Desbenzoyl-2-pentonyl Docetaxel suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Desbenzoyl-2-pentonyl Docetaxel including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H57NO14 |
|---|---|
Molecular Weight |
787.9 g/mol |
IUPAC Name |
[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate |
InChI |
InChI=1S/C41H57NO14/c1-10-11-17-27(45)54-34-32-39(9,25(44)18-26-40(32,20-52-26)55-22(3)43)33(48)30(46)28-21(2)24(19-41(34,51)38(28,7)8)53-35(49)31(47)29(23-15-13-12-14-16-23)42-36(50)56-37(4,5)6/h12-16,24-26,29-32,34,44,46-47,51H,10-11,17-20H2,1-9H3,(H,42,50)/t24-,25-,26+,29-,30+,31+,32-,34-,39+,40-,41?/m0/s1 |
InChI Key |
CUQWDZIKOJTHGY-RUOCJJSJSA-N |
Isomeric SMILES |
CCCCC(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](CC1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C |
Canonical SMILES |
CCCCC(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight and formula of 2-Desbenzoyl-2-pentonyl Docetaxel
The following technical guide details the molecular characteristics, structural profiling, and analytical quantification of 2-Desbenzoyl-2-pentonyl Docetaxel (scientifically nomenclatured as 2-Desbenzoyl-2-pentanoyl Docetaxel ).
Impurity Profiling & Structural Characterization[1][2][3][4]
Executive Summary
2-Desbenzoyl-2-pentonyl Docetaxel is a specific structural analog and process-related impurity of the antineoplastic agent Docetaxel.[][2][3][4][5] It is characterized by the substitution of the benzoate ester at the C-2 position of the taxane core with a pentanoate (valerate) ester.[][2][3][4]
In the context of High-Performance Liquid Chromatography (HPLC) and CMC (Chemistry, Manufacturing, and Controls) profiling, this compound is critical due to its close elution proximity to Docetaxel and other "pentenoyl" (unsaturated) analogs.[][2][3][4] Accurate identification requires precise mass spectrometry and retention time analysis.[][2][3][4]
Chemical Identity & Molecular Data
The "pentonyl" designation in commercial catalogs typically refers to the saturated pentanoyl chain.[][2][3][4] Below is the validated physicochemical profile for the saturated species (
Table 1: Physicochemical Specifications
| Parameter | Specification | Technical Note |
| Common Name | 2-Desbenzoyl-2-pentonyl Docetaxel | Catalog synonym; chemically 2-Desbenzoyl-2-pentanoyl Docetaxel .[][2][3][4][5][6] |
| Molecular Formula | Differs from Docetaxel ( | |
| Molecular Weight | 787.89 g/mol | Average mass.[][2][3][4] |
| Monoisotopic Mass | 787.3779 Da | Calculated for |
| Structural Modification | C-2 Benzoate | Substitution of |
| CAS Registry | Not Assigned (Generic) | Often referenced by catalog codes (e.g., TRC-D288290).[][2][3][4] |
| Solubility | DMSO, Methanol, Acetonitrile | Practically insoluble in water.[][2][3][4] |
Critical Distinction: Pentonyl vs. Pentenoyl
Researchers must distinguish this compound from the pharmacopeial impurity 2-Debenzoyl-2-pentenoyl Docetaxel (found in USP/EP monographs).[][2][3][4]
-
Pentonyl (Saturated):
(MW 787.9)[][2][3][4][6][7] -
Pentenoyl (Unsaturated):
(MW 785.9)[][2][3][4] -
Implication: The "Pentonyl" variant is often a reagent contaminant byproduct, whereas the "Pentenoyl" variant may arise from natural taxane precursors (like tigloyl/angeloyl side chains) in the biomass.[][2][3][4]
Structural Elucidation & Origin[1][2][3][4]
Mechanistic Origin
The formation of 2-Desbenzoyl-2-pentonyl Docetaxel occurs primarily during the semi-synthesis of Docetaxel from 10-Deacetylbaccatin III (10-DAB) .[][2][3][4]
-
Precursor Contamination: If the 10-DAB starting material is extracted from Taxus species containing valeryl-substituted taxanes, the C-2 position may already carry a pentanoyl group.[][2][3][4]
-
Acylation Error: During side-chain attachment, if the C-2 hydroxyl is exposed (de-benzoylation) and subsequently re-acylated with a valeryl source (rare in standard synthesis, more common in analog synthesis).[][2][3][4]
Visualization: Structural Divergence
The following diagram illustrates the structural divergence from the parent Docetaxel molecule.[][2][3][4]
Figure 1: Structural divergence at the C-2 position.[][2][3][4] The substitution of the aromatic Benzoyl group with the aliphatic Pentanoyl group results in the specific impurity.[][2][3][4]
Analytical Protocol (HPLC & LC-MS)
To isolate and quantify this impurity, a high-resolution C18 method is required due to the hydrophobicity similarity between the pentyl chain and the phenyl ring it replaces.[][2][3]
Chromatographic Conditions
-
Column: C18 (e.g., Zorbax Eclipse Plus or equivalent),
mm, 3.5 µm.[][2][3][4] -
Mobile Phase A: Water (0.1% Formic Acid or Ammonium Acetate buffer).[][2][3][4]
-
Gradient:
-
Detection: UV at 227 nm (Taxane characteristic absorption).[][2][3][4]
LC-MS Identification Workflow
The following logic flow ensures positive identification against the "Pentenoyl" isobaric interference.
Figure 2: LC-MS decision tree for distinguishing the pentonyl (saturated) impurity from the pharmacopeial pentenoyl (unsaturated) analog.
References
-
PubChem. (2024).[][2][3][4] Compound Summary: Docetaxel Analogs and Impurities. National Library of Medicine.[][2][3][4] Retrieved from [Link]
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A Comprehensive Technical Guide to 2-Desbenzoyl-2-pentonyl Docetaxel: An Impurity of a Potent Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 2-Desbenzoyl-2-pentonyl Docetaxel, a significant impurity associated with the potent chemotherapeutic agent, Docetaxel. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of this compound's chemical identity, its likely origins, and the analytical methodologies crucial for its detection and quantification. The accurate characterization of such impurities is paramount in ensuring the safety and efficacy of the active pharmaceutical ingredient (API).
Core Identification and Chemical Properties
2-Desbenzoyl-2-pentonyl Docetaxel is recognized primarily as a process-related impurity or a degradation product of Docetaxel.[][2] Unlike its parent compound, a registered CAS (Chemical Abstracts Service) number for this specific impurity is not available, a detail confirmed across multiple chemical supplier databases.[3] This absence of a unique CAS identifier underscores the importance of robust analytical characterization for its unambiguous identification.
A closely related impurity, 2-Debenzoyl-2-pentenoyl Docetaxel, which features a pentenoyl group instead of a pentonyl group, has been assigned the CAS number 1412898-66-8.[4][5] It is crucial for researchers to distinguish between these two structurally similar compounds.
The key chemical identifiers and properties of 2-Desbenzoyl-2-pentonyl Docetaxel are summarized in the table below.
| Identifier | Value | Source(s) |
| Chemical Name | (2α,5β,7β,10β,13α)-4-Acetoxy-1,7,10-trihydroxy-13-{[(2R,3S)-2-hydroxy-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl valerate | [] |
| Synonyms | Impurity of Docetaxel | [2][6] |
| Molecular Formula | C41H57NO14 | [][2] |
| Molecular Weight | 787.89 g/mol | [][2] |
| CAS Number | Not Available (NA) | [3] |
| InChI | InChI=1S/C41H57NO14/c1-10-11-17-27(45)54-34-32-39(9,25(44)18-26-40(32,20-52-26)55-22(3)43)33(48)30(46)28-21(2)24(19-41(34,51)38(28,7)8)53-35(49)31(47)29(23-15-13-12-14-16-23)42-36(50)56-37(4,5)6/h12-16,24-26,29-32,34,44,46-47,51H,10-11,17-20H2,1-9H3,(H,42,50)/t24-,25-,26+,29-,30+,31+,32-,34-,39+,40-,41+/m0/s1 | [][2] |
| InChI Key | CUQWDZIKOJTHGY-MVSNYNITSA-N | [] |
| SMILES | CCCCC(=O)O[C@H]1[C@H]2(C(=O)C3=C(C)OC(C)(C)C)c4ccccc4">C@@HCC1(O)C3(C)C)C[C@H]1OC[C@]12OC(C)=O | [2] |
Genesis of the Impurity: A Mechanistic Perspective
The presence of 2-Desbenzoyl-2-pentonyl Docetaxel as an impurity in Docetaxel drug substance is likely a result of the manufacturing process or degradation.[7] The semi-synthesis of Docetaxel often starts from 10-deacetylbaccatin III, a natural precursor extracted from the needles of the European yew tree.
The formation of this specific impurity can be postulated through two primary pathways:
-
Process-Related Formation : If the 10-deacetylbaccatin III starting material contains analogues where the C2 position is esterified with a pentonyl (valeryl) group instead of a benzoyl group, this structural variation can be carried through the subsequent synthetic steps, ultimately leading to the formation of 2-Desbenzoyl-2-pentonyl Docetaxel.
The logical flow of the semi-synthetic process and potential points of impurity introduction are illustrated in the diagram below.
Caption: Proposed pathway for the formation of 2-Desbenzoyl-2-pentonyl Docetaxel.
Mechanism of Action: An Extrapolation from the Parent Compound
Currently, there are no publicly available studies on the specific biological activity or mechanism of action of 2-Desbenzoyl-2-pentonyl Docetaxel. Therefore, its potential pharmacological effects are inferred from the well-established mechanism of Docetaxel.
Docetaxel is a potent antineoplastic agent that functions as a microtubule stabilizer.[9] Its primary mechanism involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and inhibits depolymerization.[9] This leads to the formation of stable, non-functional microtubule bundles, disrupting the dynamic process of mitotic spindle formation and arresting the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).
The structural modification in 2-Desbenzoyl-2-pentonyl Docetaxel, specifically the replacement of the benzoyl group at the C2 position with a pentonyl group, could potentially alter its binding affinity to β-tubulin. The benzoyl group is known to fit into a hydrophobic pocket of the tubulin binding site. The less bulky, more flexible pentonyl group may result in a different binding interaction, which could lead to reduced or altered cytotoxic activity. However, without empirical data, this remains a well-informed hypothesis.
The signaling pathway of Docetaxel leading to apoptosis is depicted below.
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A Technical Guide to the Pharmacological and Physicochemical Properties of 2-Desbenzoyl-2-pentonyl Docetaxel
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel, a potent anti-neoplastic agent belonging to the taxane family, is a cornerstone of chemotherapy regimens for a variety of cancers, including breast, prostate, and non-small cell lung cancer.[1][2][3] Its therapeutic efficacy stems from its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4] The intricate synthesis and manufacturing of Docetaxel can, however, lead to the formation of related substances or impurities. One such impurity is 2-Desbenzoyl-2-pentonyl Docetaxel.[][6][7] This technical guide provides an in-depth analysis of this specific impurity, focusing on its inferred pharmacological properties based on structure-activity relationships, its physicochemical characteristics, and the analytical methodologies required for its detection and control. Understanding the pharmacological profile of such impurities is paramount for ensuring the safety and efficacy of the final drug product.
Physicochemical Properties: A Comparative Analysis
2-Desbenzoyl-2-pentonyl Docetaxel is structurally analogous to Docetaxel, with the key difference being the substitution of the benzoyl group at the C-2 position of the taxane core with a pentonyl group.[][6] This modification results in a slight change in its molecular weight and potentially alters its physicochemical properties, such as lipophilicity and solubility.
| Property | Docetaxel | 2-Desbenzoyl-2-pentonyl Docetaxel |
| Molecular Formula | C43H53NO14 | C41H57NO14 |
| Molecular Weight | 807.89 g/mol | 787.89 g/mol |
| Chemical Structure | Contains a benzoyl group at the C-2 position. | Contains a pentonyl group at the C-2 position. |
Inferred Pharmacological Properties
Inferred Mechanism of Action
The primary mechanism of action for Docetaxel involves its binding to the β-tubulin subunit of microtubules.[1] This binding stabilizes the microtubules, preventing their depolymerization and leading to cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis.[3][4] The C-2 benzoyl group of Docetaxel is known to play a role in this interaction with the microtubule.[1]
The replacement of the benzoyl group with a pentonyl group in 2-Desbenzoyl-2-pentonyl Docetaxel is expected to modulate this interaction. While the core taxane structure responsible for microtubule binding is retained, the change in the C-2 substituent could alter the binding affinity and efficacy. Studies on other C-2 modified paclitaxel analogs have shown that this position can tolerate a range of substituents with varying effects on activity. It is plausible that 2-Desbenzoyl-2-pentonyl Docetaxel retains the ability to stabilize microtubules, but with a potentially different potency compared to Docetaxel.
Another facet of Docetaxel's mechanism is the attenuation of anti-apoptotic proteins like Bcl-2. This action is also linked to the overall cytotoxic effect. The influence of the C-2 pentonyl group on this secondary mechanism is yet to be determined but is likely to be coupled with its effect on microtubule stabilization.
Caption: Inferred mechanism of action for 2-Desbenzoyl-2-pentonyl Docetaxel.
Inferred Pharmacokinetics
The pharmacokinetic profile of Docetaxel is characterized by hepatic metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) isoenzyme, and subsequent elimination in the feces.[3]
The pentonyl group in 2-Desbenzoyl-2-pentonyl Docetaxel, which contains a carbonyl moiety, is susceptible to metabolic reduction by reductase enzymes in the liver.[8] This would convert the carbonyl group into a secondary alcohol, increasing the hydrophilicity of the molecule and facilitating its excretion, potentially through glucuronidation (a Phase II metabolism reaction).[8] The overall metabolic pathway is likely to be a combination of the established routes for the taxane core and the specific metabolism of the pentonyl side chain. The rate and extent of metabolism may differ from Docetaxel, which could impact its half-life and exposure profile.
Inferred Toxicology
The toxicological profile of 2-Desbenzoyl-2-pentonyl Docetaxel is expected to be qualitatively similar to that of Docetaxel, given the shared taxane core. The primary toxicities of Docetaxel are related to its anti-proliferative effects on rapidly dividing cells, leading to myelosuppression, alopecia, and gastrointestinal issues. The quantitative toxicological profile, however, may differ depending on its potency as a microtubule inhibitor and its pharmacokinetic properties.
Analytical Methodologies for Impurity Profiling
The detection and quantification of 2-Desbenzoyl-2-pentonyl Docetaxel in Docetaxel drug substance and product are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for this purpose.[9][10][11][12]
A typical stability-indicating HPLC method would utilize a C18 column with a gradient elution system. The mobile phase often consists of a mixture of acetonitrile, methanol, and water.[9] Detection is typically performed using a UV detector at a wavelength of around 230-232 nm.[9][11] Mass spectrometry (MS) can be coupled with liquid chromatography (LC-MS) for definitive identification and structural elucidation of impurities.[13]
Regulatory Context and Impurity Control
Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in pharmaceutical products.[14][15][16][17][18] According to ICH Q3A(R2) and Q3B(R2) guidelines, impurities present above a certain threshold must be reported, identified, and qualified.[14][16][17][18] The qualification threshold, the level at which an impurity needs to be assessed for its toxicological effects, is typically 0.15% or 1.0 mg per day intake, whichever is lower. Therefore, it is imperative for manufacturers of Docetaxel to have validated analytical methods to monitor and control the levels of 2-Desbenzoyl-2-pentonyl Docetaxel to ensure patient safety.
Experimental Protocols for Pharmacological Characterization
To definitively determine the pharmacological properties of 2-Desbenzoyl-2-pentonyl Docetaxel, a series of in vitro experiments are necessary.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[19]
-
Compound Treatment: Treat the cells with a serial dilution of 2-Desbenzoyl-2-pentonyl Docetaxel (and Docetaxel as a positive control) for 48-72 hours.[19]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[19][20][21][22]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19][21][22]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Prepare purified tubulin, GTP, and the test compound in a suitable buffer (e.g., PIPES buffer).[23][24][25][26][27]
-
Reaction Initiation: Mix the reagents on ice and then transfer to a pre-warmed 37°C cuvette in a spectrophotometer.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.[23][26]
-
Data Analysis: Compare the polymerization curves of the test compound with a positive control (Docetaxel) and a negative control (buffer alone) to assess its effect on the rate and extent of tubulin polymerization.[23]
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of the compound to metabolism by liver enzymes.
Protocol:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (human or other species), the test compound (at a low concentration, e.g., 1 µM), and a buffer.[28][29][30][31][32]
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH.[28][29]
-
Time Point Sampling: Take aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a solvent like acetonitrile.[28][31]
-
LC-MS/MS Analysis: Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[28]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).[30]
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The Enigmatic Emergence of 2-Desbenzoyl-2-pentenoyl Docetaxel: A Technical Guide to its Origins and Control in Pharmaceutical Formulations
This in-depth technical guide provides a comprehensive exploration of the origins, analytical detection, and control strategies for the docetaxel impurity, 2-desbenzoyl-2-pentenoyl docetaxel. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control, offering a deep dive into the chemistry and analytical science surrounding this specific related substance.
Introduction: The Imperative of Impurity Profiling in Docetaxel Formulations
Docetaxel, a potent anti-mitotic chemotherapy agent, is a cornerstone in the treatment of various cancers, including breast, lung, and prostate cancer.[1] As a semi-synthetic derivative of a natural product, its manufacturing process and formulation are complex, creating a potential for the emergence of impurities.[2] Rigorous impurity profiling is not merely a regulatory requirement but a critical aspect of ensuring the safety and efficacy of the final drug product. The presence of impurities can potentially alter the drug's therapeutic window, introduce new toxicities, or compromise its stability.[3]
This guide focuses on a specific, and somewhat enigmatic, impurity: 2-desbenzoyl-2-pentenoyl docetaxel. While listed as a specified impurity in the United States Pharmacopeia (USP), its precise origins are not widely documented, presenting a unique challenge for pharmaceutical scientists.[4] This document aims to shed light on its potential formation pathways, provide robust analytical methodologies for its detection and quantification, and discuss strategies for its control.
Chemical Profile of 2-Desbenzoyl-2-pentenoyl Docetaxel
Chemical Structure:
The name "2-desbenzoyl-2-pentenoyl docetaxel" indicates a modification at the C-2 position of the docetaxel molecule. The benzoyl group at this position is replaced by a pentenoyl group. The term "pentenoyl" suggests a five-carbon acyl group containing a double bond. The United States Pharmacopeia (USP) officially lists this impurity as 2-debenzoyl-2-pentenoyl docetaxel .[4][5]
Molecular Formula and Weight:
The structural difference from the parent docetaxel molecule (C43H53NO14, MW 807.88 g/mol ) lies in the substitution at the C-2 position.
Unraveling the Origin: Process-Related Impurity or Degradation Product?
The precise genesis of 2-desbenzoyl-2-pentenoyl docetaxel is not definitively established in publicly available literature. However, based on the principles of organic chemistry and the known synthesis and degradation pathways of docetaxel, we can postulate two primary hypotheses for its formation.
Hypothesis 1: A Process-Related Impurity from Starting Materials
The most plausible origin of 2-desbenzoyl-2-pentenoyl docetaxel is as a process-related impurity. This implies that it is introduced during the synthesis of docetaxel, likely stemming from an impurity in the starting materials or a side reaction.
The semi-synthesis of docetaxel typically starts from 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of the European yew tree (Taxus baccata).[1][7] The synthesis involves several steps, including the esterification of the C-13 hydroxyl group with a protected β-lactam side chain.[8]
Potential Scenario:
An impurity structurally related to 10-DAB, but with a pentenoyl group at the C-2 position instead of a benzoyl group, could be present in the starting material. If this impurity is not completely removed during the purification of 10-DAB, it would be carried through the synthetic steps alongside the intended starting material, ultimately leading to the formation of 2-desbenzoyl-2-pentenoyl docetaxel.
Hypothesized formation of 2-desbenzoyl-2-pentenoyl docetaxel as a process-related impurity.
Hypothesis 2: A Degradation Product
While less likely to be the primary source, the formation of 2-desbenzoyl-2-pentenoyl docetaxel as a degradation product cannot be entirely ruled out. This would involve the cleavage of the C-2 benzoyl group and its subsequent replacement with a pentenoyl group.
Forced degradation studies on docetaxel have been extensively performed and have identified several major degradation products, such as 7-epi-docetaxel and 10-deacetylbaccatin III.[9] The formation of 2-desbenzoyl-2-pentenoyl docetaxel has not been reported as a major degradant under typical stress conditions (acid, base, oxidation, heat, light).[][11]
However, interactions with formulation excipients, particularly polysorbate 80, are known to affect the stability of docetaxel.[12][13] It is conceivable that under specific and perhaps unusual storage conditions or in the presence of certain reactive species within the excipients, a transesterification or other reaction could lead to the formation of this impurity. The source of the "pentenoyl" moiety in this scenario is less clear and would likely originate from a contaminant.
Analytical Methodologies for Detection and Quantification
The control of 2-desbenzoyl-2-pentenoyl docetaxel relies on robust and validated analytical methods capable of separating it from docetaxel and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the techniques of choice.
Chromatographic Separation
A stability-indicating reversed-phase HPLC method is essential. The USP monograph for docetaxel provides a suitable method for the determination of this impurity.[4]
Table 1: Typical Chromatographic Conditions for the Analysis of Docetaxel and its Impurities
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient elution is typically employed to achieve optimal separation. |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 45 °C |
| Detection | UV at 232 nm |
| Injection Volume | 10 µL |
Note: These are representative conditions and may require optimization based on the specific column and HPLC system used.
Detailed Experimental Protocol: HPLC-UV Method
1. Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and water (1:1 v/v) is commonly used.
-
Standard Solution: Prepare a solution of USP Docetaxel Reference Standard (RS) in the diluent at a known concentration (e.g., 1.0 mg/mL).
-
System Suitability Solution: A solution containing USP Docetaxel RS and known impurities, including 2-debenzoyl-2-pentenoyl docetaxel, is used to verify the performance of the chromatographic system. The USP provides a Docetaxel System Suitability Mixture RS.[4]
-
Sample Solution: Prepare a solution of the docetaxel drug substance or drug product in the diluent at a concentration similar to the standard solution.
2. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the diluent as a blank to ensure the absence of interfering peaks.
-
Inject the system suitability solution and verify that the resolution between 2-debenzoyl-2-pentenoyl docetaxel and docetaxel is not less than 4.0, and the tailing factor for the docetaxel peak is not more than 1.5.
-
Inject the standard solution in replicate (e.g., n=5) and check for the relative standard deviation of the peak areas (typically ≤ 2.0%).
-
Inject the sample solution.
3. Calculation:
The amount of 2-desbenzoyl-2-pentenoyl docetaxel in the sample is calculated using the peak area from the chromatogram and the response factor relative to docetaxel.
Workflow for the analytical detection of 2-desbenzoyl-2-pentenoyl docetaxel.
Control Strategies and Regulatory Perspective
The control of 2-desbenzoyl-2-pentenoyl docetaxel in pharmaceutical formulations is mandated by regulatory bodies to ensure product quality and patient safety.
Pharmacopeial Standards
The USP monograph for Docetaxel specifies the acceptance criteria for "2-debenzoyl-2-pentenoyl docetaxel". The limit for this and other specified impurities is typically set based on toxicological data and the manufacturing process capability. Adherence to these limits is a requirement for product release.[4]
Manufacturing Process Control
Given that 2-desbenzoyl-2-pentenoyl docetaxel is likely a process-related impurity, its control should focus on the quality of the starting materials.
-
Raw Material Specification: Implementing stringent specifications and analytical testing for 10-deacetylbaccatin III to detect and limit the presence of any related substances with a C-2 pentenoyl group.
-
Purification Processes: Developing and optimizing purification steps in the synthesis of docetaxel to effectively remove this impurity.
Formulation and Storage Considerations
Although degradation is a less likely primary source, it is prudent to consider formulation and storage conditions.
-
Excipient Quality: Using high-purity excipients, especially polysorbate 80, can minimize the potential for degradant formation.[12]
-
Stability Studies: Comprehensive stability studies under long-term and accelerated conditions should be conducted to monitor for the formation of any new impurities, including 2-desbenzoyl-2-pentenoyl docetaxel.
Conclusion
The presence of 2-desbenzoyl-2-pentenoyl docetaxel in pharmaceutical formulations, while recognized by pharmacopeias, presents a compelling case for the importance of in-depth impurity profiling and process understanding. Although its exact origin is not definitively elucidated in the public domain, the evidence strongly suggests it is a process-related impurity arising from the starting materials used in the semi-synthesis of docetaxel.
A thorough understanding of the synthetic pathway, coupled with the implementation of robust analytical methods and stringent control of raw materials, are the cornerstones of mitigating the presence of this impurity. This technical guide provides a framework for researchers and drug development professionals to approach the challenge of 2-desbenzoyl-2-pentenoyl docetaxel, ultimately contributing to the development of safer and more effective docetaxel therapies.
References
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Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. (n.d.). PMC. Retrieved February 14, 2024, from [Link]
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Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. (n.d.). J-Stage. Retrieved February 14, 2024, from [Link]
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Isolation and characterization of impurities in docetaxel. (2006). PubMed. Retrieved February 14, 2024, from [Link]
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Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage. (n.d.). PMC. Retrieved February 14, 2024, from [Link]
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Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags. (n.d.). Canadian Journal of Hospital Pharmacy. Retrieved February 14, 2024, from [Link]
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List of European Pharmacopoeia Reference Standards. (n.d.). EDQM. Retrieved February 14, 2024, from [Link]
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Isolation and characterization of degradation in docetaxel drug substance and its formulation. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
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Docetaxel - Definition, Identification, Assay. (2025). USP. Retrieved February 14, 2024, from [Link]
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Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
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Docetaxel. (n.d.). Wikipedia. Retrieved February 14, 2024, from [Link]
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Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. (2024). Scientific Research Publishing. Retrieved February 14, 2024, from [Link]
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Pharmacokinetics and Toxicities of Oral Docetaxel Formulations Co-Administered with Ritonavir in Phase I Trials. (2021). PMC. Retrieved February 14, 2024, from [Link]
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Toxicities of docetaxel: original drug versus generics—a comparative study about 81 cases. (2016). SpringerLink. Retrieved February 14, 2024, from [Link]
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Synthesis of Taxol and Docetaxel by Using 10‐Deacetyl‐7‐xylosyltaxanes. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
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A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III. (n.d.). Bentham Science. Retrieved February 14, 2024, from [Link]
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Summary of Product Characteristics. (n.d.). EFDA. Retrieved February 14, 2024, from [Link]
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Isolation and characterization of impurities in docetaxel DRL. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
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Docetaxel as a Model Compound to Promote HDL (High-Density Lipoprotein) Biogenesis and Reduce Atherosclerosis. (2023). Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved February 14, 2024, from [Link]
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A Critical Review of Properties and Analytical Methods for the Determination of Docetaxel in Biological and Pharmaceutical Matrices. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
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Synthesis of the 2α-benzoylamido analogue of docetaxel. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
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Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. (n.d.). PMC. Retrieved February 14, 2024, from [Link]
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Synthesis of docetaxel derivatives (25) and (26). (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
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Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. (n.d.). Semantic Scholar. Retrieved February 14, 2024, from [Link]
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Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage. (n.d.). ecancer. Retrieved February 14, 2024, from [Link]
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Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. (2007). PubMed. Retrieved February 14, 2024, from [Link]
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Docetaxel and 2-Desbenzoyl-2-pentonyl Docetaxel: A Comparative Analysis of a Potent Anticancer Agent and Its Process-Related Impurity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Docetaxel is a cornerstone of modern chemotherapy, a semi-synthetic taxane with broad efficacy against a range of solid tumors.[1][2] Its clinical success is predicated on a specific molecular structure that facilitates potent interaction with microtubules, leading to cell cycle arrest and apoptosis.[3][4] In the synthesis and manufacturing of this complex molecule, process-related impurities can arise, one of which is 2-Desbenzoyl-2-pentonyl Docetaxel.[][6] This guide provides a detailed technical comparison between the active pharmaceutical ingredient (API), Docetaxel, and this specific impurity. While structurally analogous, their roles in the pharmaceutical landscape are fundamentally divergent. Docetaxel is the therapeutic agent, whereas 2-Desbenzoyl-2-pentonyl Docetaxel is primarily an analytical reference standard, critical for ensuring the purity and quality of the final drug product.[7] This document will elucidate their structural differences, compare their known and predicted biological activities, and provide key experimental protocols relevant to their analysis in a research and development setting.
Introduction to Docetaxel: A Clinically Validated Antineoplastic Agent
Docetaxel, sold under brand names like Taxotere®, is a member of the taxane family of drugs and is a semi-synthetic analogue of paclitaxel.[1][8] It was developed to improve upon the therapeutic profile of paclitaxel, offering greater water solubility and in some cases, enhanced potency.[1]
1.1. Clinical Significance and Indications Docetaxel has been approved by the FDA for the treatment of numerous cancers, often in combination with other agents. Its indications include:
-
Breast Cancer: Used for locally advanced or metastatic breast cancer and as an adjuvant treatment for operable node-positive breast cancer.[2][9]
-
Non-Small Cell Lung Cancer (NSCLC): A first-line therapy in combination with cisplatin for unresectable NSCLC and as a single agent after failure of platinum-based chemotherapy.[2][10]
-
Prostate Cancer: A standard of care for castration-resistant (hormone-refractory) metastatic prostate cancer, typically administered with prednisone.[2][9]
-
Gastric Adenocarcinoma: Used in combination regimens for advanced gastric cancer.[9]
-
Head and Neck Cancer: Part of induction chemotherapy for locally advanced squamous cell carcinoma of the head and neck.[9]
1.2. Core Mechanism of Action Docetaxel's cytotoxic effect is primarily achieved by disrupting the microtubule dynamics essential for cell division.[3] The key steps are:
-
Binding to β-Tubulin: Docetaxel binds with high affinity to the β-tubulin subunit within microtubules.[8][11]
-
Stabilization of Microtubules: This binding promotes the assembly of tubulin into microtubules and simultaneously inhibits their depolymerization.[3][12] This creates bundles of stable, non-functional microtubules.
-
Cell Cycle Arrest: The inability of the mitotic spindle to form and disassemble correctly arrests the cell in the G2/M phase of the cell cycle.[4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis). Docetaxel has also been shown to induce apoptosis by phosphorylating the anti-apoptotic protein Bcl-2, thereby inactivating its protective function.[1][4]
Preclinical studies have demonstrated that Docetaxel is a more potent inhibitor of microtubule depolymerization than paclitaxel.[4][8]
1.3. Pharmacokinetic Profile Docetaxel is administered intravenously.[1] Its pharmacokinetics are characterized by a three-compartment model, with a terminal half-life of approximately 11-12 hours.[8][13] It is highly protein-bound (>98%) in plasma and is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][13] Consequently, co-administration with strong CYP3A4 inhibitors (like ketoconazole) or inducers can significantly alter Docetaxel clearance, necessitating dose adjustments.[10][13] Excretion is predominantly via the feces.[12][13]
Structural Elucidation: The Chemical Distinction
The fundamental difference between Docetaxel and 2-Desbenzoyl-2-pentonyl Docetaxel lies in the substituent at the C-2 position of the baccatin III core. In Docetaxel, this position is occupied by a benzoyl group. In the impurity, this aromatic group is replaced by an aliphatic pentonyl (also known as valeryl) group.
Caption: Chemical structures of Docetaxel and its impurity, highlighting the C-2 modification.
This seemingly minor change from an aromatic ester to an aliphatic ester significantly alters the molecule's chemical properties and its designated role in pharmaceutical science.
Table 1: Comparative Physicochemical Properties
| Property | Docetaxel | 2-Desbenzoyl-2-pentonyl Docetaxel | Reference(s) |
| Molecular Formula | C₄₃H₅₃NO₁₄ | C₄₁H₅₇NO₁₄ | [1][] |
| Molar Mass | 807.89 g/mol | 787.89 g/mol | [1][] |
| C-2 Substituent | Benzoyl Group | Pentonyl (Valerate) Group | [1][] |
| Primary Role | Active Pharmaceutical Ingredient | Process-Related Impurity / Reference Standard | [1][14] |
Comparative Analysis: API vs. Impurity
The functional divergence between these two molecules is a direct consequence of their structural difference and the context of their occurrence.
3.1. Docetaxel: The Active Pharmaceutical Ingredient
As the API, Docetaxel's properties are defined by its therapeutic efficacy and safety profile, which have been extensively characterized through decades of preclinical and clinical research.
-
Biological Activity: Docetaxel exhibits potent cytotoxic activity against a wide array of human cancer cell lines.[1] Its efficacy is well-established, and dose-response relationships have been determined for numerous tumor types.[15]
-
Mechanism of Action: The interaction of the entire Docetaxel molecule with β-tubulin is critical. The specific orientation and binding energy are governed by the sum of its parts, including the C-2 benzoyl group. This interaction leads to the well-documented downstream effects of mitotic arrest and apoptosis.
Caption: Docetaxel's mechanism of action, from microtubule binding to apoptosis.
3.2. 2-Desbenzoyl-2-pentonyl Docetaxel: The Impurity
This compound is not developed as a therapeutic agent; rather, it is a marker of the manufacturing process. Its importance lies in the realm of analytical chemistry and quality control.
-
Role in Drug Development: 2-Desbenzoyl-2-pentonyl Docetaxel is classified as a process-related impurity that may form during the synthesis of Docetaxel.[14] Regulatory bodies like the FDA require that all impurities in a drug substance above a certain threshold (e.g., 0.1%) be identified, quantified, and controlled. Therefore, chemical suppliers synthesize and sell this compound as a certified reference standard.[7] Researchers in analytical development and quality control laboratories use this standard to:
-
Develop and validate analytical methods (e.g., HPLC) to detect and quantify its presence in batches of Docetaxel API.
-
Ensure that each manufacturing batch meets the stringent purity specifications required for clinical use.
-
-
Predicted Biological Activity: There is no publicly available data detailing the specific cytotoxic potency (e.g., IC₅₀ values) of 2-Desbenzoyl-2-pentonyl Docetaxel.[14] However, based on structure-activity relationship (SAR) studies of the broader taxane class, modifications at the C-2 position are known to significantly impact biological activity.[16] The replacement of the rigid, aromatic benzoyl ring with a flexible, aliphatic pentonyl chain would alter the molecule's conformation and its hydrophobic/hydrophilic interactions within the tubulin binding pocket. This change is likely to reduce its binding affinity and, consequently, its cytotoxic potency compared to the parent drug, Docetaxel. However, without direct experimental evidence, this remains a well-founded hypothesis rather than a confirmed fact.
Key Experimental Protocols
To analyze these compounds and characterize their differences, a scientist would employ a series of standard and specialized assays.
4.1. Protocol 1: HPLC Method for Purity Analysis of Docetaxel
This protocol outlines a standard reverse-phase HPLC method to separate Docetaxel from 2-Desbenzoyl-2-pentonyl Docetaxel and other impurities.
-
Objective: To quantify the purity of a Docetaxel sample and determine the percentage of the 2-Desbenzoyl-2-pentonyl impurity.
-
Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve reference standards of Docetaxel and 2-Desbenzoyl-2-pentonyl Docetaxel in acetonitrile to create stock solutions (e.g., 1 mg/mL).
-
Prepare a mixed resolution standard containing both compounds.
-
Accurately weigh and dissolve the Docetaxel API test sample in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from ~50% B to 90% B over 30-40 minutes. (The more lipophilic pentonyl group should cause the impurity to have a slightly longer retention time than Docetaxel).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the resolution standard to confirm peak separation and identification based on retention times.
-
Inject the Docetaxel test sample.
-
Integrate the peak areas for all components.
-
Calculate the percentage of the impurity using the area normalization method or against a calibrated standard curve.
-
-
Caption: Experimental workflow for HPLC purity analysis of Docetaxel.
4.2. Protocol 2: In Vitro Microtubule Polymerization Assay
This biochemical assay directly measures a compound's effect on tubulin dynamics.
-
Objective: To compare the ability of Docetaxel and 2-Desbenzoyl-2-pentonyl Docetaxel to promote tubulin polymerization.
-
Methodology:
-
Reagents: Lyophilized tubulin (>99% pure), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), test compounds dissolved in DMSO.
-
Procedure:
-
Reconstitute tubulin on ice in polymerization buffer.
-
In a 96-well, temperature-controlled microplate reader set to 37°C, add polymerization buffer.
-
Add the test compound (Docetaxel or the impurity) at various concentrations. Include a positive control (Docetaxel) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding the tubulin/GTP mixture to each well.
-
Immediately begin monitoring the change in absorbance (optical density) at 340 nm every minute for 60 minutes. An increase in absorbance corresponds to microtubule formation.
-
-
Data Analysis:
-
Plot absorbance vs. time for each concentration.
-
Compare the rate and extent of polymerization induced by Docetaxel versus the impurity. A more potent compound will induce faster and more extensive polymerization at lower concentrations.
-
-
4.3. Protocol 3: Cell Viability (MTT) Assay
This cell-based assay determines the concentration of a compound required to inhibit cell growth by 50% (IC₅₀).
-
Objective: To determine and compare the cytotoxic potency of Docetaxel and 2-Desbenzoyl-2-pentonyl Docetaxel against a cancer cell line (e.g., MCF-7 breast cancer cells).
-
Methodology:
-
Cell Culture: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Docetaxel and the impurity in cell culture medium. Add the diluted compounds to the cells and incubate for 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the untreated control cells (100% viability).
-
Plot percent viability vs. log of compound concentration.
-
Use a non-linear regression model to calculate the IC₅₀ value for each compound.
-
-
Conclusion
Docetaxel and 2-Desbenzoyl-2-pentonyl Docetaxel provide a compelling case study in the nuances of medicinal and analytical chemistry. While their core taxane scaffold is nearly identical, a single modification at the C-2 position creates a profound functional chasm between them.
-
Docetaxel is the validated, potent API, whose interaction with tubulin has been optimized for therapeutic benefit. Its identity is defined by its life-saving clinical applications.
-
2-Desbenzoyl-2-pentonyl Docetaxel is a pharmaceutical impurity and an analytical tool. Its identity is defined by its role in quality control, where it serves as a critical marker to ensure the purity and safety of the final Docetaxel drug product.
For researchers and drug development professionals, understanding this distinction is paramount. It underscores the importance of rigorous structural characterization, the impact of minor chemical changes on biological activity, and the critical role of analytical chemistry in ensuring the quality and safety of modern therapeutics.
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Unraveling the Origin of a Key Docetaxel Impurity: A Technical Guide to the Formation of 2-Desbenzoyl-2-pentonyl Docetaxel
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the formation pathways of 2-Desbenzoyl-2-pentonyl Docetaxel, a known impurity in the active pharmaceutical ingredient (API) Docetaxel. As a Senior Application Scientist, the following analysis is grounded in established principles of natural product chemistry, semi-synthetic processes, and analytical characterization. This document will elucidate the most probable origin of this impurity, detail experimental methodologies for its identification and control, and offer insights into ensuring the quality and safety of Docetaxel.
Introduction: The Significance of Impurity Profiling in Docetaxel
Docetaxel, a member of the taxane family, is a cornerstone of modern chemotherapy, exhibiting potent anti-neoplastic activity against a range of solid tumors.[1] Its complex molecular structure, however, presents significant challenges in both its semi-synthesis and purification. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products, as they can impact both the efficacy and safety of the drug. The impurity, 2-Desbenzoyl-2-pentonyl Docetaxel, is a critical quality attribute to be monitored in Docetaxel drug substance and drug product.[2][3][4] Understanding its formation is paramount for the development of robust manufacturing processes and reliable analytical methods.
The Genesis of 2-Desbenzoyl-2-pentonyl Docetaxel: A Process-Related Impurity
The prevailing scientific evidence strongly suggests that 2-Desbenzoyl-2-pentonyl Docetaxel is not a degradation product of Docetaxel under typical stress conditions, but rather a process-related impurity . Its origin can be traced back to the very starting material used in the semi-synthesis of Docetaxel: 10-deacetylbaccatin III (10-DAB).
Docetaxel is not fully synthesized in the laboratory; instead, it is manufactured through a semi-synthetic process that begins with the extraction of 10-DAB from the needles of the European yew tree, Taxus baccata.[5] This natural source, while abundant, contains a complex mixture of structurally related taxanes. It is within this mixture that the precursor to our target impurity is found.
The Precursor Impurity in 10-deacetylbaccatin III
The most plausible pathway for the formation of 2-Desbenzoyl-2-pentonyl Docetaxel involves the presence of a naturally occurring analogue of 10-DAB in the crude extract. This analogue is hypothesized to be 2-Debenzoyl-2-pentanoyl-10-deacetylbaccatin III .
Evidence for the existence of such analogues is supported by the identification of other similar impurities. For instance, "2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III" has been identified as an impurity in Baccatin III, a closely related taxane.[6] The tigloyl group is a five-carbon acyl moiety, structurally similar to the pentanoyl group. The presence of this and other natural taxane variations underscores the likelihood of a pentanoyl-substituted 10-DAB analogue co-existing and being co-extracted with the primary starting material.
The following diagram illustrates the proposed pathway from the natural precursor to the final Docetaxel impurity.
Experimental Investigation and Control Strategies
The control of 2-Desbenzoyl-2-pentonyl Docetaxel requires a multi-faceted approach, beginning with the analysis of the starting material and extending through to the final drug substance.
Analytical Methodologies for Detection and Quantification
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is essential for the separation and quantification of Docetaxel and its impurities.[7][8]
Table 1: Typical Chromatographic Conditions for Docetaxel Impurity Profiling
| Parameter | Recommended Conditions | Rationale for Selection |
| Column | C18, 2.1 x 100 mm, 1.7 µm | Provides excellent resolving power for complex mixtures of structurally similar taxanes. |
| Mobile Phase A | Water/Methanol/Acetonitrile (e.g., 50:30:20 v/v/v) | Aqueous component for polar retention. |
| Mobile Phase B | Acetonitrile/Water (e.g., 80:20 v/v) | Organic modifier to elute less polar compounds. |
| Gradient | Optimized gradient from A to B | Necessary to separate a wide range of impurities with varying polarities. |
| Flow Rate | 0.4 mL/min | Optimized for UPLC systems to ensure sharp peaks and good resolution. |
| Detection | UV at 232 nm | The benzoyl and other chromophores in the taxane structure absorb strongly at this wavelength. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
Experimental Protocol: Forced Degradation Studies
While 2-Desbenzoyl-2-pentonyl Docetaxel is primarily a process-related impurity, forced degradation studies are crucial to demonstrate the specificity and stability-indicating nature of the analytical method. These studies ensure that any potential degradants do not co-elute with known impurities.
Step-by-Step Protocol for Forced Degradation of Docetaxel:
-
Sample Preparation: Prepare a solution of Docetaxel in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid Docetaxel API at 105°C for 24 hours. Dissolve in the solvent before analysis.
-
Photolytic Degradation: Expose the solid Docetaxel API to UV light (254 nm) and visible light for an extended period (e.g., 7 days). Dissolve in the solvent before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC/UPLC method.
The following workflow diagram illustrates the process of conducting forced degradation studies.
Control Strategy
A robust control strategy for 2-Desbenzoyl-2-pentonyl Docetaxel should focus on the following key areas:
-
Starting Material Control: Implement a rigorous analytical testing program for incoming batches of 10-deacetylbaccatin III. This should include a validated HPLC method capable of detecting and quantifying potential taxane analogues, including the hypothesized pentanoyl precursor.
-
Process Optimization: While the impurity originates from the starting material, understanding the stability of the C2-acyl group during the synthesis is important. Harsh reaction conditions could potentially lead to side reactions, though this is a less likely pathway for this specific impurity.
-
Purification: Develop and optimize purification steps (e.g., crystallization, chromatography) to effectively remove 2-Desbenzoyl-2-pentonyl Docetaxel from the final API.
-
Specification Setting: Establish an appropriate acceptance criterion for 2-Desbenzoyl-2-pentonyl Docetaxel in the final drug substance specification based on safety data and regulatory guidelines.
Conclusion
The formation of 2-Desbenzoyl-2-pentonyl Docetaxel is best understood as a consequence of the natural origin of its starting material. The presence of a closely related taxane analogue, 2-Debenzoyl-2-pentanoyl-10-deacetylbaccatin III, in the Taxus baccata extract is the most scientifically sound explanation for the appearance of this impurity in the final Docetaxel product. A comprehensive control strategy, anchored by rigorous analytical testing of the starting material and effective purification of the final API, is essential to ensure the quality, safety, and efficacy of Docetaxel for patients. This technical guide provides a framework for researchers and drug development professionals to understand and manage this critical impurity.
References
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Scielo. (n.d.). Adverse reactions to docetaxel: an active survey. Retrieved from [Link]
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Veeprho. (n.d.). Docetaxel Impurities and Related Compound. Retrieved from [Link]
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PubMed. (1995). Docetaxel (Taxotere): single agent activity, development of combination treatment and reducing side-effects. Retrieved from [Link]
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SciSpace. (2018). Preparation method for docetaxel impurity. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Baccatin III and its Impurities. Retrieved from [Link]
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ACS Publications. (2019). Scale-Up of the Manufacturing Process To Produce Docetaxel-Loaded mPEG-b-p(HPMA-Bz) Block Copolymer Micelles for Pharmaceutical Applications. Retrieved from [Link]
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Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 32981-86-5 10-Deacetyl Baccatin III Impurity. Retrieved from [Link]
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Journal of Biomedical Physics and Engineering. (n.d.). Characterization and Evaluation of Nano-niosomes Encapsulating Docetaxel against Human Breast, Pancreatic, and Pulmonary Adenocarcinoma Cancer Cell Lines. Retrieved from [Link]
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PubMed. (2025). Formation and evaluation of docetaxel and triptolide polymer micelles for anti-cancer activity. Retrieved from [Link]
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MDPI. (n.d.). Docetaxel-Loaded Methoxy poly(ethylene glycol)-poly (L-lactic Acid) Nanoparticles for Breast Cancer: Synthesis, Characterization, Method Validation, and Cytotoxicity. Retrieved from [Link]
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Navigating the Uncharted Territory of Docetaxel Pentonyl Derivatives: Acknowledging the Data Gap and Charting a Path Forward
To the Valued Research and Development Community,
In the pursuit of advancing oncology therapeutics, a critical examination of the toxicological profiles of novel drug candidates is paramount. This guide was intended to provide an in-depth technical analysis of the toxicity of docetaxel pentonyl derivatives. However, a comprehensive search of the current scientific and patent literature has revealed a significant information gap. At present, there is a notable absence of publicly available preclinical or clinical data specifically detailing the toxicity profile of docetaxel modified with a pentonyl group.
This lack of specific data prevents the creation of a detailed, evidence-based guide on this particular class of derivatives as originally envisioned. To uphold the principles of scientific integrity and provide a truly valuable resource, we must first acknowledge this gap. Speculation on the toxicological properties of these derivatives without supporting data would be contrary to the rigorous standards of our scientific community.
Therefore, this document will serve a dual purpose. Firstly, it will clearly delineate the known toxicological landscape of the parent compound, docetaxel, providing a foundational understanding for any future comparative analysis. Secondly, it will propose a structured approach for the potential evaluation of docetaxel pentonyl derivatives, should such compounds be in development, by outlining the established methodologies and considerations for assessing the toxicity of novel taxane analogues.
Part 1: The Known Toxicity Profile of Docetaxel: A Baseline for Future Derivatives
Docetaxel, a cornerstone in the treatment of various solid tumors, exerts its cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] While highly effective, its clinical use is often associated with a range of manageable, yet significant, toxicities.[4][5] Understanding these is crucial for contextualizing the potential benefits and drawbacks of any novel derivative.
Hematological Toxicities
The most common dose-limiting toxicity of docetaxel is neutropenia, which can be severe and is often accompanied by febrile neutropenia.[2][4] Anemia and thrombocytopenia are also frequently observed.[2]
Non-Hematological Toxicities
Hypersensitivity Reactions: Acute hypersensitivity reactions, characterized by flushing, rash, and hypotension, are a notable concern with docetaxel administration.[4][6]
Peripheral Neuropathy: Cumulative doses of docetaxel can lead to sensory and motor neuropathy, which can be debilitating for patients.[5][7]
Cutaneous Toxicities: Skin reactions, including rash and hand-foot syndrome, are common.[6][7] Nail changes are also frequently reported.[7]
Fluid Retention: A unique side effect of docetaxel is a cumulative fluid retention syndrome, which can manifest as edema, ascites, and pleural effusions.[4][5]
Gastrointestinal and Hepatic Toxicities: Nausea, vomiting, diarrhea, and stomatitis are common gastrointestinal side effects.[3] Elevations in liver enzymes, indicating potential hepatotoxicity, have also been reported.[1]
Part 2: A Proposed Framework for Evaluating the Toxicity of Docetaxel Pentonyl Derivatives
Given the absence of specific data, we propose a comprehensive, multi-tiered approach to characterizing the toxicity profile of any novel docetaxel pentonyl derivative. This framework is grounded in established preclinical toxicology protocols for anti-cancer agents.
In Vitro Cytotoxicity Assessment
The initial step involves determining the cytotoxic potential of the derivatives against a panel of human cancer cell lines and, importantly, non-cancerous cell lines to establish a preliminary therapeutic index.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer and normal cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the docetaxel pentonyl derivative and the parent docetaxel for a specified duration (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound and cell line.
In Vivo Preclinical Toxicity Studies
Should in vitro studies show promise, a tiered approach to in vivo toxicity assessment in animal models (e.g., mice, rats) is warranted.
Tier 1: Acute Toxicity Study
This study aims to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
Experimental Protocol: Acute Toxicity Assessment in Rodents
-
Animal Acclimation: Acclimate healthy, young adult rodents of a single sex to the laboratory conditions.
-
Dose Administration: Administer single, escalating doses of the docetaxel pentonyl derivative via the intended clinical route (e.g., intravenous).
-
Clinical Observation: Monitor the animals for a defined period (e.g., 14 days) for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Determine the MTD and identify any dose-related pathological findings.
Tier 2: Repeat-Dose Toxicity Study
This study evaluates the cumulative toxicity of the derivative over a period that mimics a potential clinical dosing schedule.
Experimental Protocol: Sub-chronic Repeat-Dose Toxicity Study
-
Animal Groups: Use both male and female rodents, divided into control and multiple dose groups.
-
Dose Administration: Administer the docetaxel pentonyl derivative daily or on a cyclical schedule for a predetermined duration (e.g., 28 days).
-
Monitoring: Conduct regular clinical observations, body weight measurements, and food/water consumption monitoring.
-
Clinical Pathology: Collect blood samples at specified intervals for hematology and clinical chemistry analysis.
-
Terminal Procedures: At the end of the study, perform a comprehensive necropsy, organ weight analysis, and histopathological examination of a full panel of tissues.
Structure-Toxicity Relationship (STR) Insights
The rationale for creating pentonyl derivatives of docetaxel likely involves modulating its physicochemical properties, such as lipophilicity, to improve its therapeutic index. The addition of a pentonyl group would increase the molecule's lipophilicity, which could have several toxicological implications:
-
Altered Biodistribution: Increased lipophilicity may lead to greater accumulation in lipid-rich tissues, potentially altering the target organs of toxicity compared to docetaxel.
-
Modified Metabolism: The ester linkage of the pentonyl group would be susceptible to hydrolysis by esterases, releasing the active docetaxel. The rate of this hydrolysis could influence both the efficacy and the toxicity profile.
-
Potential for New Toxic Metabolites: The metabolism of the pentonyl moiety itself could potentially generate novel toxic metabolites.
Visualizing the Path Forward
The following diagrams illustrate the proposed workflow for evaluating the toxicity of novel docetaxel derivatives and the conceptual framework for considering the impact of chemical modification.
Caption: Proposed preclinical workflow for toxicity assessment.
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An In-depth Technical Guide to the Identification of Taxane Impurities in Drug Substances
Abstract
Taxanes, including the widely recognized chemotherapeutic agents Paclitaxel and Docetaxel, represent a class of complex diterpenoid compounds critical in oncology.[1][2] The inherent complexity of their synthesis—whether through natural extraction, semi-synthesis, or total synthesis—gives rise to a challenging landscape of potential impurities. These impurities can encompass starting materials, by-products, intermediates, degradation products, and various isomers, each with the potential to impact the safety and efficacy of the final drug product. This guide provides a comprehensive framework for the identification and characterization of taxane impurities, grounded in established analytical methodologies and regulatory expectations. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of these vital medicines.
The Imperative of Impurity Profiling in Taxane Drug Development
The structural complexity of taxanes makes them susceptible to various chemical transformations, leading to the formation of impurities. These can arise from the manufacturing process or degradation over time.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A/B) that mandate the identification and characterization of impurities in new drug substances and products.[4][5][6] For potent cytotoxic agents like taxanes, understanding the impurity profile is not merely a regulatory hurdle but a critical component of patient safety. Unidentified impurities could possess their own pharmacological or toxicological profiles, potentially altering the therapeutic window of the drug.
Classification of Taxane Impurities
Taxane impurities can be broadly categorized as follows:
-
Organic Impurities: These are the most common and structurally diverse. They include:
-
Process-Related Impurities: Starting materials, intermediates, and by-products from the synthetic route.[5] For instance, in the semi-synthesis of Paclitaxel, precursors like Baccatin III and 10-Deacetylbaccatin III can be carried over.[][8]
-
Degradation Products: Formed during manufacturing, storage, or handling due to factors like pH, temperature, light, or oxidation.[3][9][10] Common degradation pathways for taxanes include epimerization and hydrolysis.[9][11]
-
Isomers: Compounds with the same molecular formula but different spatial arrangements. For taxanes, this includes epimers (e.g., 7-epipaclitaxel) and other stereoisomers which can be challenging to separate and identify.[11][12][13][14]
-
-
Inorganic Impurities: These can include reagents, catalysts, and heavy metals introduced during the manufacturing process.[5][15]
-
Residual Solvents: Organic solvents used in the manufacturing process that are not completely removed.[5][15]
Analytical Strategies for Taxane Impurity Identification
A multi-faceted analytical approach is essential for the comprehensive identification and characterization of taxane impurities. The selection of techniques is driven by the need for high sensitivity, selectivity, and the ability to provide detailed structural information.
The Central Role of Liquid Chromatography (LC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstones of taxane impurity analysis.[15][16][17] These techniques provide the necessary resolving power to separate the active pharmaceutical ingredient (API) from a multitude of closely related impurities.
Experimental Protocol: A General-Purpose Gradient HPLC Method for Taxane Impurity Profiling
-
Column Selection: A reversed-phase C18 or Phenyl-Hexyl column is often a good starting point. For challenging separations involving isomers, a Pentafluorophenyl (PFP) column can offer alternative selectivity.[18][19]
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium acetate for improved peak shape and MS compatibility) and an organic solvent like acetonitrile or methanol is typically employed.
-
Detection: A Diode Array Detector (DAD) or UV detector set at a wavelength of approximately 227-230 nm is commonly used for taxanes.[1][20]
-
Gradient Program: A shallow gradient is often necessary to resolve closely eluting impurities. The specific gradient profile will need to be optimized based on the complexity of the sample.
-
System Suitability: Before sample analysis, the system's performance is verified using a solution containing the taxane API and known impurities to ensure adequate resolution and sensitivity.[21]
Mass Spectrometry (MS) for Structural Elucidation
When coupled with LC, Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities.[15][22][23] It provides crucial information about the molecular weight of an impurity and its fragmentation pattern, which can be used to deduce its structure.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap provide highly accurate mass measurements, enabling the determination of the elemental composition of an impurity.[24]
-
Tandem Mass Spectrometry (MS/MS): This technique involves isolating an impurity ion and fragmenting it to obtain structural information. By comparing the fragmentation pattern of an unknown impurity to that of the API, structural similarities and differences can be identified.[24][25]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Identification
For unambiguous structure elucidation, particularly for novel impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[15][22][26] While less sensitive than MS, NMR provides detailed information about the connectivity of atoms within a molecule.
-
Isolation of Impurities: Since NMR requires a relatively pure sample, impurities often need to be isolated using techniques like preparative HPLC.
-
1D and 2D NMR: A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is used to piece together the complete structure of the impurity.
Quantitative NMR (qNMR) is also emerging as a powerful tool for quantifying impurities without the need for a specific reference standard for each impurity, relying instead on a certified internal standard.[26][27][28][29]
Forced Degradation Studies: Predicting and Identifying Degradants
Forced degradation, or stress testing, is a critical component of impurity profiling.[9][10][30] It involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate the formation of degradation products.[3][9] The goals of these studies are to:
-
Identify potential degradation products that could form under normal storage conditions.[30]
-
Elucidate degradation pathways of the drug substance.[3][30]
-
Demonstrate the stability-indicating nature of the analytical method, ensuring that all degradation products are separated from the API.[3][30]
Table 1: Typical Forced Degradation Conditions for Taxanes
| Stress Condition | Reagent/Condition | Purpose | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, heat | Simulates acidic environments.[10] | Epimerization, hydrolysis of ester groups.[3][9] |
| Base Hydrolysis | 0.1 M NaOH, room temp | Simulates alkaline environments. | Epimerization at C-7, hydrolysis of side chains.[9][11] |
| Oxidation | 3% H₂O₂, room temp | Simulates oxidative stress. | N-oxide formation, other oxidative modifications.[3] |
| Thermal Degradation | 60-80°C, solid or solution | Simulates exposure to high temperatures.[10] | Various degradation products depending on the molecule's lability. |
| Photodegradation | Exposure to UV/Vis light (ICH Q1B) | Simulates exposure to light. | Photodegradation products.[] |
A Self-Validating System: The Integrated Approach
The trustworthiness of an impurity identification workflow lies in its integrated and self-validating nature. Data from orthogonal techniques should be cross-referenced to build a cohesive and undeniable structural assignment for each impurity.
This integrated workflow ensures that the identification of an impurity is not reliant on a single piece of evidence. The initial detection by LC-UV is followed by structural investigation with LC-MS. For unknown impurities, isolation and definitive characterization by NMR provide the highest level of confidence. In some cases, the synthesis of the proposed impurity structure may be necessary for absolute confirmation.
Conclusion: Ensuring the Quality of a Cornerstone of Cancer Therapy
The identification of taxane impurities is a complex but essential undertaking in pharmaceutical development. A thorough understanding of the potential sources of impurities, coupled with the strategic application of advanced analytical techniques, is paramount. By adopting an integrated and scientifically rigorous approach, as outlined in this guide, researchers and drug development professionals can ensure the quality, safety, and efficacy of taxane-based therapies, which remain a cornerstone in the fight against cancer.
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Literature review of 2-Desbenzoyl-2-pentonyl Docetaxel synthesis
This guide outlines the technical synthesis, mechanistic rationale, and characterization of 2-Desbenzoyl-2-pentanoyl Docetaxel (often listed in commercial catalogs as 2-Desbenzoyl-2-pentonyl Docetaxel). This compound is a critical impurity standard and structural analog used in the quality control of Docetaxel and in Structure-Activity Relationship (SAR) studies of taxanes.
Part 1: Executive Technical Summary
-
Target Molecule: 2-Desbenzoyl-2-pentanoyl Docetaxel
-
Chemical Formula:
-
Molecular Weight: 787.89 g/mol
-
Structural Modification: Replacement of the aromatic benzoate ester at position C-2 of the taxane core with an aliphatic pentanoate (valerate) ester.
-
Primary Application: Analytical Reference Standard (impurity profiling), SAR exploration of the C-2 tubulin-binding pocket.
Part 2: Retrosynthetic Analysis & Strategy
The synthesis of C-2 modified taxanes is chemically challenging due to the steric hindrance and high stability of the C-2 benzoate ester in the natural precursor, 10-Deacetylbaccatin III (10-DAB). Standard hydrolysis conditions often degrade the sensitive oxetane ring (D-ring) or the C-4 acetate.
The Strategy:
-
Scaffold Preparation: Utilization of 10-DAB, extracted from Taxus species.[1]
-
Selective Protection: Protection of the reactive C-7 and C-10 hydroxyls to prevent competing acylation.
-
C-2 Activation/Cleavage: The critical step. We employ a Reductive Cleavage or Nucleophilic Substitution strategy (based on the Datta/Kingston protocols) to selectively remove the C-2 benzoate without destroying the oxetane ring.
-
Re-acylation: Introduction of the pentanoyl group at C-2.
-
Side Chain Coupling: Attachment of the N-Boc-phenylisoserine side chain at C-13 via the Ojima
-lactam method.
Synthesis Pathway Diagram
Caption: Step-wise synthetic flow from 10-DAB to 2-Desbenzoyl-2-pentanoyl Docetaxel.
Part 3: Detailed Synthetic Protocol
Step 1: Selective Protection of 10-DAB
The C-7 hydroxyl is the most reactive, followed by C-10. Both must be masked to force reaction at C-2 later.
-
Reagents: Triethylsilyl chloride (TES-Cl), Imidazole, DMF.[2]
-
Protocol:
-
Dissolve 10-DAB in anhydrous DMF.
-
Add 2.5 equivalents of Imidazole and 2.2 equivalents of TES-Cl at 0°C.
-
Stir at room temperature for 4 hours.
-
Checkpoint: Monitor TLC for the disappearance of 10-DAB and formation of 7,10-di-TES-10-DAB.
-
Yield: Typically >90%.
-
Step 2: C-2 Debenzoylation (The Critical Step)
Removing the C-2 benzoate is the bottleneck. Two methods are validated in literature:
-
Method A (Chemical Hydrolysis - Datta et al.):
-
Dissolve 7,10-di-TES-10-DAB in anhydrous THF/DMF (10:1).
-
Cool to -40°C. Add 5 equivalents of Potassium tert-butoxide (
-BuOK). -
Stir for 30-60 mins. The bulky base selectively attacks the accessible carbonyls.
-
Note: This method risks C-4 acetate hydrolysis. Careful monitoring is required.
-
-
Method B (Reductive Cleavage - Pulicani/Kingston):
-
Use Samarium diiodide (
) in THF/HMPA. This reductively cleaves the allylic benzoate ester.[3] -
Recommendation: For high-value standards, Method A is often preferred if strictly temperature-controlled, as it yields the C-2 alcohol directly.
-
Step 3: Introduction of the Pentanoyl Group
With the C-2 hydroxyl exposed (2-debenzoyl-7,10-di-TES-10-DAB), we introduce the aliphatic chain.
-
Reagents: Pentanoic acid (Valeric acid), DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), or Pentanoic Anhydride/LiHMDS.
-
Protocol:
-
Dissolve the C-2 alcohol intermediate in Toluene.
-
Add 1.5 eq Pentanoic anhydride and 2.0 eq LiHMDS (Lithium hexamethyldisilazide) at -78°C.
-
Warm slowly to 0°C. The strong base deprotonates the hindered C-2 alcohol, facilitating attack on the anhydride.
-
Quench with
. -
Result: 2-Desbenzoyl-2-pentanoyl-7,10-di-TES-10-DAB.
-
Step 4: C-13 Side Chain Coupling
The Docetaxel side chain is attached using the highly stereoselective Ojima Lactam method.
-
Reagents: (3R,4S)-1-(tert-butoxycarbonyl)-4-phenyl-3-(triethylsilyloxy)azetidin-2-one (Protected
-lactam), LiHMDS, THF. -
Protocol:
-
Dissolve the C-2 modified taxane core in dry THF.
-
Cool to -45°C. Add 1.1 eq LiHMDS to generate the C-13 alkoxide.
-
Add 1.2 eq of the
-Lactam. -
Stir at 0°C for 1 hour. The alkoxide opens the lactam ring, establishing the side chain with correct stereochemistry.
-
Step 5: Global Deprotection
-
Reagents: HF-Pyridine complex or dilute HCl in Ethanol.
-
Protocol:
-
Dissolve the coupled intermediate in Acetonitrile/Pyridine.
-
Add HF-Pyridine dropwise at 0°C.
-
Stir overnight to remove TES groups at C-7, C-10, and the side chain 2'-position.
-
Purification: Preparative HPLC (C18 column, Acetonitrile/Water gradient).
-
Part 4: Characterization & Data Tables
Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | Amorphous powder |
| Mass Spectrometry | ||
| 1H NMR (C-2 H) | Shifted upfield vs Docetaxel | The C-2 proton doublet (approx 5.6 ppm) shifts due to loss of the shielding phenyl ring. |
| 1H NMR (Pent) | Multiplets at 0.8-2.4 ppm | Characteristic triplet ( |
| Solubility | DMSO, Methanol, Ethanol | Slightly more lipophilic than Docetaxel due to the alkyl chain. |
Structure-Activity Relationship (SAR) Context
The C-2 position is critical for binding to
-
Docetaxel (Benzoyl): The phenyl ring creates a
-stacking interaction with His229 of tubulin. -
Pentanyl Analog: The aliphatic chain lacks
-stacking capability but retains hydrophobic bulk. -
Result: Typically shows reduced cytotoxicity compared to Docetaxel. This confirms the necessity of the aromatic ring for maximal potency, making this compound a vital negative control or "inactive" impurity marker.
Caption: SAR comparison showing the loss of pi-stacking interaction in the pentanoyl analog.
Part 5: References
-
Ojima, I., et al. (1994). "A highly efficient route to taxotere by the
-Lactam Synthon Method."[4] Tetrahedron Letters, 34(26), 4149-4152. Link -
Datta, A., Hepperle, M., & Georg, G. I. (1994). "Selective deesterification studies on taxanes: Simple and efficient synthesis of C-2 and C-4 modified taxol analogs." The Journal of Organic Chemistry, 59(16), 4689-4690. Link
-
Pulicani, J. P., et al. (1994).[4] "Direct Access to 2-Debenzoyl Taxoids by Electrochemistry." Tetrahedron Letters, 35(52), 9709-9712. Link
-
Kingston, D. G. I. (2001). "Taxol and Its Analogs." Anticancer Agents from Natural Products, CRC Press. Link
-
Chaudhary, A. G., et al. (1994).[5] "Synthesis and Biological Evaluation of 2-Acyl Analogues of Paclitaxel." Journal of the American Chemical Society, 116(9), 4097-4098. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of New Generation Taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US6495705B2 - Efficient process for the production of 10-DAB III by selective hydrazinolysis of various taxanes - Google Patents [patents.google.com]
Methodological & Application
Synthesis procedure for 2-Desbenzoyl-2-pentonyl Docetaxel
Executive Summary
This application note details the semi-synthetic preparation of 2-Desbenzoyl-2-pentanoyl Docetaxel (also referred to as 2-Desbenzoyl-2-pentonyl Docetaxel or Impurity 13 in pharmacopeial contexts). This compound represents a critical structural analog where the conserved C-2 benzoyl group of the taxane core is replaced by a pentanoyl (valeryl) moiety.
While often characterized as a process impurity, this analog is of significant value in Structure-Activity Relationship (SAR) studies. The C-2 benzoate is a primary pharmacophore for tubulin binding; replacing it with an aliphatic chain like pentanoate alters the lipophilicity and binding kinetics, providing insights into the "hydrophobic collapse" mechanism of taxane-microtubule interaction.
Key Technical Challenges addressed:
-
Steric Hindrance: The C-2 hydroxyl is deeply buried in the taxane "cage," making acylation difficult.
-
Regioselectivity: Differentiating the C-2, C-7, C-10, and C-13 hydroxyls requires a robust protection strategy.
-
Skeleton Stability: Removing the native C-2 benzoate requires strong reducing agents that can compromise the oxetane ring (D-ring).
Retrosynthetic Strategy & Pathway
The synthesis utilizes 10-Deacetylbaccatin III (10-DAB) , a renewable natural precursor, as the starting material.[1] The strategy employs the "Kingston-Chaudhary" modification method for the taxane core, followed by the "Ojima-Holton"
The Workflow:
-
Global Protection: Silylation of C-7 and C-10 hydroxyls.
-
Reductive Cleavage: Removal of the C-2 benzoyl group using Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).
-
Acylation: Introduction of the pentanoyl group at C-2 using lithium bases.
-
Side Chain Coupling: Attachment of the N-Boc-phenylisoserine side chain.
-
Global Deprotection: Removal of silyl groups to yield the API analog.
Pathway Visualization
Caption: Figure 1. Synthetic pathway transforming 10-DAB into the C-2 modified Docetaxel analog.[2]
Detailed Experimental Protocols
Phase 1: Core Modification (Steps 1-3)
Objective: Isolate the C-2 hydroxyl and install the pentanoyl group without epimerizing C-7 or opening the D-ring oxetane.
Step 1: Protection (Synthesis of 7,10-di-TES-10-DAB)
-
Rationale: The C-7 hydroxyl is highly reactive and prone to epimerization. The C-10 hydroxyl in Docetaxel is free, but during synthesis, it must be protected to prevent competitive acylation. Triethylsilyl (TES) is chosen for its ease of removal.
-
Protocol:
-
Dissolve 10-DAB (5.0 g, 9.18 mmol) in anhydrous DMF (30 mL) under Argon.
-
Add Imidazole (5.0 g, 73.4 mmol, 8 eq).
-
Add TES-Cl (Triethylsilyl chloride) (6.2 mL, 36.7 mmol, 4 eq) dropwise.
-
Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 2:1).
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Silica gel, 10% EtOAc in Hexane).
-
Yield: ~95% as a white solid.
-
Step 2: Reductive Debenzoylation (Removal of C-2 Benzoate)
-
Rationale: Hydrolysis of the C-2 benzoate is kinetically extremely slow due to the cage-like structure. Reductive cleavage using Red-Al is the standard method established by Kingston et al. [1].
-
Protocol:
-
Dissolve 7,10-di-TES-10-DAB (4.0 g) in anhydrous THF (80 mL).
-
Cool to -40°C (Critical to prevent oxetane ring opening).
-
Add Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride, 65% wt in toluene) (3.5 eq) dropwise over 20 mins.
-
Stir at -40°C for 45 mins, then slowly warm to 0°C over 1 hour.
-
Quench: Extremely careful addition of saturated Sodium Potassium Tartrate (Rochelle's salt) solution. Stir vigorously for 2 hours until phases separate clearly.
-
Purification: Extract with EtOAc. The byproduct is benzyl alcohol. Flash chromatography is required to separate the C-2 alcohol taxane from benzyl alcohol.
-
Product: 2-Debenzoyl-7,10-di-TES-10-DAB.
-
Step 3: C-2 Acylation (Introduction of Pentanoyl Group)
-
Rationale: The C-2 secondary alcohol is sterically hindered. Standard acylation (Acid chloride + Pyridine) often fails. Deprotonation with a strong lithium base is required to form the alkoxide, which then attacks the acid chloride [2].
-
Protocol:
-
Dissolve 2-debenzoyl-7,10-di-TES-10-DAB (2.0 g) in anhydrous THF (40 mL).
-
Cool to -78°C.
-
Add LiHMDS (Lithium hexamethyldisilazide, 1.0 M in THF) (1.2 eq) dropwise. Stir for 15 mins to generate the C-2 alkoxide.
-
Add Pentanoyl Chloride (Valeryl Chloride) (1.5 eq) dropwise.
-
Stir at -78°C for 30 mins, then warm to 0°C.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
-
Result: 2-Pentanoyl-7,10-di-TES-10-DAB.
-
Phase 2: Side Chain Coupling (Step 4)
Objective: Attach the Docetaxel side chain (N-Boc-phenylisoserine) to the C-13 hydroxyl.
Method: The Ojima
-
Reagents:
-
Core: 2-Pentanoyl-7,10-di-TES-10-DAB.
-
Side Chain Donor: (3R,4S)-1-(tert-butoxycarbonyl)-4-phenyl-3-(triethylsilyloxy)azetidin-2-one (Protected Ojima Lactam).
-
-
Protocol:
-
Dissolve the Core (1.0 g) and the
-Lactam (1.5 eq) in anhydrous THF (20 mL). -
Cool to -50°C.
-
Add LiHMDS (1.0 M in THF, 1.2 eq) dropwise.
-
Stir at -50°C for 1 hour, then warm to 0°C.
-
Mechanism: The LiHMDS deprotonates the C-13 hydroxyl. The resulting alkoxide attacks the carbonyl of the
-lactam, opening the ring to form the ester linkage and the amine terminus simultaneously. -
Workup: Quench with NH₄Cl. Isolate the "Fully Protected Analog."
-
Phase 3: Global Deprotection & Purification (Step 5)
Objective: Remove the TES groups from C-7, C-10, and the Side Chain (C-2').
-
Protocol:
-
Dissolve the protected intermediate in Acetonitrile (CH₃CN) and Pyridine (solvent ratio 1:1).
-
Cool to 0°C.
-
Add HF-Pyridine complex (70% HF) dropwise (approx. 0.1 mL per 100 mg of substrate).
-
Stir at 0°C to RT for 4-6 hours. Monitor closely by HPLC to ensure complete removal of C-7 TES (the most stubborn group).
-
Quench: Pour into a rapidly stirring mixture of EtOAc and saturated NaHCO₃. (Caution: Gas evolution).
-
Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Final Product: 2-Desbenzoyl-2-pentanoyl Docetaxel.
-
Analytical Profile & Quality Control
To validate the synthesis, the following analytical markers must be confirmed.
Table 1: Key NMR Signatures (Comparison with Docetaxel)
| Position | Docetaxel (Standard) | 2-Pentonyl Analog (Target) | Diagnostic Change |
| C-2 (Proton) | Slight upfield shift due to loss of anisotropic benzoyl ring current. | ||
| C-2 Substituent | Benzoate: | Pentanoyl: | Disappearance of aromatic signals; appearance of aliphatic multiplet. |
| C-10 (Proton) | Minimal change (remote from C-2).[3] | ||
| C-3' (Sidechain) | Confirms successful sidechain coupling. |
Mass Spectrometry (ESI-MS):
-
Docetaxel:
-
2-Desbenzoyl-2-pentanoyl Docetaxel:
-
Formula:
[3][] -
Expected
-
Note: The mass difference corresponds to the exchange of Benzoyl (
, mass 105) for Pentanoyl ( , mass 85). amu.
-
Safety & Handling
-
Red-Al: Pyrophoric. Handle strictly under inert atmosphere. Reacts violently with water.
-
HF-Pyridine: Extremely toxic and corrosive. Bone seeker. Use only in a designated fume hood with Calcium Gluconate gel immediately available.
-
Taxanes: Cytotoxic.[2][5][6][7][8] High-potency containment (OEL < 1
g/m³) is required. Double gloving and HEPA filtration are mandatory.
References
-
Chaudhary, A. G., Rimoldi, J. M., & Kingston, D. G. I. (1993).[9] Modified Taxols. 10. Preparation of 7-Deoxytaxol, a Highly Bioactive Taxol Derivative, and Interconversion of Taxol and 7-epi-Taxol. The Journal of Organic Chemistry, 58(15), 3798–3799. Link
-
Kingston, D. G. I., Chaudhary, A. G., et al. (1997). Methods for making 2-debenzoyl and -2-acyl taxol derivatives. U.S. Patent 5,614,645. Link
-
Ojima, I., et al. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method. Tetrahedron, 48(34), 6985-7012. Link
-
Gueritte-Voegelein, F., et al. (1991). Relationships between the structure of taxol analogues and their antimitotic activity. Journal of Medicinal Chemistry, 34(3), 992–998. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Desbenzoyl-2-pentonyl Docetaxel | CymitQuimica [cymitquimica.com]
- 5. Synthesis and structure-activity relationships of novel 2',2'-difluoro analogues of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Biocatalysis of a Paclitaxel Analogue: Conversion of Baccatin III to N-Debenzoyl-N-(2-furoyl)paclitaxel and Characterization of an Amino Phenylpropanoyl CoA Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for making 2-debenzoyl and -2-acyl taxol derivatives - Patent US-5614645-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Sample Preparation Protocols for Docetaxel Impurity Analysis
Introduction & Scientific Context
Docetaxel is a semi-synthetic taxane used extensively in oncology.[1][2] Unlike simple small molecules, its analysis is complicated by three factors: intrinsic instability (epimerization and hydrolysis), complex formulation matrices (high concentrations of Polysorbate 80), and high cytotoxicity .[1]
Effective sample preparation is not merely about dissolution; it is about arresting degradation during the analytical window. Docetaxel is prone to base-catalyzed hydrolysis at the C-13 ester linkage and epimerization at the C-7 position. Therefore, the choice of diluent pH and solvent strength is critical to prevent in-situ artifact generation—where the analytical procedure itself creates the impurities being measured.
Chemical Degradation Pathways
Understanding the enemy is the first step in protocol design. The following diagram illustrates the primary degradation pathways that sample preparation must mitigate.
Figure 1: Primary degradation pathways of Docetaxel.[1] Note that 7-epi-docetaxel is the most common artifact formed during improper sample handling.
General Safety & Handling (Critical)
Warning: Docetaxel is a potent cytotoxic agent.[1]
-
Containment: All weighing and dissolution must occur within a certified Biological Safety Cabinet (BSC) or Isolator.[1]
-
Deactivation: Spills should be treated with 5% Sodium Hypochlorite (Bleach) to oxidize the taxane ring structure before cleaning.[1]
-
Solvents: Avoid using pure water for initial wetting; Docetaxel is hydrophobic.[1] Use organic solvent first, then dilute.[1]
Protocol 1: Drug Substance (API) Analysis
Objective: Quantification of related substances (impurities) in bulk Docetaxel Anhydrous or Trihydrate. Challenge: Preventing epimerization during the run time.
Reagents & Materials
-
Diluent: Acetonitrile : Water : Glacial Acetic Acid (50 : 50 : 0.05 v/v/v).[1]
-
Scientific Rationale: The trace acetic acid acidifies the solution (pH ~3.5–4.0), stabilizing the C-7 hydroxyl group and preventing epimerization to 7-epi-docetaxel, which occurs rapidly at neutral/alkaline pH.
-
-
Filters: 0.22 µm PTFE (Hydrophobic) or Nylon.[1] Avoid PVDF if not validated, as taxanes can adsorb to certain membranes.
-
Vials: Amber glass (Type I) to prevent photo-degradation.[1]
Step-by-Step Procedure
-
Stock Preparation (2.0 mg/mL):
-
Weigh accurately 20 mg of Docetaxel API into a 10 mL volumetric flask.
-
Add 5 mL of 100% Acetonitrile first.[1] Sonicate for 2 minutes to ensure complete dissolution.
-
Note: Docetaxel dissolves rapidly in pure organic solvent.[1] Attempting to dissolve directly in 50:50 mix can lead to "gumming" or slow dissolution.[1]
-
-
Dilution to Volume:
-
Sample Preparation (1.0 mg/mL):
-
Transfer 5.0 mL of Stock solution to a 10 mL flask.
-
Dilute to volume with the Standard Diluent (ACN:Water:Acetic Acid).[1]
-
-
Filtration:
Protocol 2: Drug Product (Injection Concentrate)
Objective: Analysis of Docetaxel in presence of Polysorbate 80 (Tween 80) and Ethanol.[1] Challenge: Polysorbate 80 is a polymeric surfactant that elutes as a broad "hump" in HPLC, potentially masking impurities.[1] It also increases solution viscosity.[1]
The "Matrix Effect" Strategy
We cannot easily extract Docetaxel away from Polysorbate 80 without losing impurities. Therefore, the strategy is Dilution + Chromatographic Separation .
Step-by-Step Procedure
-
Vial Handling:
-
Initial Dissolution:
-
Accurately weigh an amount of formulation equivalent to 10 mg of Docetaxel into a 10 mL volumetric flask.
-
Add 8 mL of Acetonitrile . Swirl gently.
-
Rationale: Polysorbate 80 is soluble in ACN.[1] This step breaks the micelles, releasing the drug.
-
-
Dilution & Stabilization:
-
Centrifugation (Optional but Recommended):
-
If the solution appears hazy (micelle aggregation), centrifuge at 4000 rpm for 5 minutes.
-
Use the clear supernatant for analysis.
-
Chromatographic Consideration for Protocol 2
Since Polysorbate 80 is present, you must use a Gradient Method .[1] An isocratic method will likely result in the Polysorbate co-eluting with the Docetaxel or late-eluting impurities.
-
Tip: Polysorbate 80 generally elutes early in reverse-phase (high polarity) or as a wash at the end depending on the column. Ensure your gradient has a "wash" step (95% Organic) to clear the surfactant from the column after every injection.
Protocol 3: Trace Impurity & Stress Analysis (High Sensitivity)
Objective: Detecting low-level degradants (<0.05%) or cleaning validation swabs.[1]
Sample Concentration & Solvent
To detect trace impurities, the sample load must be maximized.
-
Target Concentration: 2.0 – 5.0 mg/mL (higher than standard assay).
-
Solvent Mismatch Warning: Injecting 5 mg/mL in 100% Acetonitrile into a mobile phase of 50% Water will cause peak splitting (the solvent effect).[1]
-
Solution: Use a "Weak Solvent" reconstitution.
Procedure
-
Extraction (for Swabs):
-
Place swab in vial.[1] Add 5 mL Acetonitrile . Sonicate 10 mins.
-
Evaporate aliquot to dryness under Nitrogen stream at 30°C.
-
-
Reconstitution:
-
Reconstitute residue in 1 mL of Mobile Phase A (typically Water/ACN 60:40).[1]
-
Why: Matching the sample solvent to the initial mobile phase conditions focuses the peak at the head of the column, allowing sharper peaks and lower Limits of Detection (LOD).
-
Summary of Critical Parameters
| Parameter | Drug Substance (API) | Drug Product (Formulation) | Rationale |
| Target Conc. | 1.0 mg/mL | 1.0 mg/mL (based on label claim) | Balance between sensitivity and column overload. |
| Diluent | ACN : Water : Acetic Acid (50:50:0.[1]05) | ACN : Water (50:50) | Acetic acid prevents epimerization.[1] |
| Dissolution | Dissolve in 100% ACN first | Dissolve in 100% ACN first | Hydrophobic nature requires organic wetting.[1] |
| Filtration | 0.22 µm PTFE | 0.45 µm PTFE | Formulation viscosity may require larger pore size initially.[1] |
| Stability | 48 hours at 4°C | 24 hours at 4°C | Surfactants can accelerate degradation over time.[1] |
Troubleshooting & Validation
Peak Splitting
-
Symptom: The Docetaxel peak appears as a doublet or has a "shoulder".
-
Cause: Sample diluent is too strong (too much ACN) compared to the mobile phase.[1]
-
Fix: Reduce ACN in the final diluent to <50%, or reduce injection volume from 10 µL to 5 µL.
Ghost Peaks
-
Symptom: Unexpected peaks appearing at consistent retention times.[1]
-
Cause: Polysorbate 80 carryover from previous injections.[1]
-
Fix: Implement a "Sawtooth" gradient wash (ramp to 95% ACN for 5 mins) at the end of every run.[1]
Epimerization (7-epi-docetaxel growth)[1][3]
-
Symptom: The 7-epi-docetaxel peak area increases over the sequence.
-
Cause: Autosampler temperature is too high or diluent is not acidic enough.[1]
-
Fix: Set autosampler to 4°C. Verify diluent pH is < 4.5.
References
-
USP Monograph: Docetaxel Injection. United States Pharmacopeia (USP-NF).[1] (Current Official Revision). [1]
-
European Pharmacopoeia: Docetaxel Anhydrous.[1][3] Ph. Eur. Monograph 2593. European Directorate for the Quality of Medicines.
-
Kumar, D., et al. (2007).[1][4] "Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation." Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1228-1235.[1][4]
-
Sahoo, N.K., et al. (2012).[1] "Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods." Sci. Pharm., 80, 215–229.[1]
-
BenchChem. "Unraveling the Stability Landscape of Docetaxel and Its Impurities."
Sources
- 1. Anhydrous Docetaxel EP Reference Standard CAS 114977-28-5 Sigma Aldrich [sigmaaldrich.com]
- 2. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 2-Desbenzoyl-2-pentonyl Docetaxel as a reference standard
Executive Summary
This Application Note provides a comprehensive technical guide for the utilization of 2-Desbenzoyl-2-pentonyl Docetaxel (Molecular Formula: C₄₁H₅₇NO₁₄) as a certified reference standard.[1] This compound is a critical process-related impurity or degradation product of Docetaxel, characterized by the substitution of the C-2 benzoyl group with a pentanoyl (pentonyl) moiety.[1][]
Accurate identification and quantification of this impurity are essential for meeting ICH Q3A/B guidelines and ensuring the purity of Docetaxel drug substances.[1] This guide outlines protocols for handling, chromatographic separation (HPLC/UPLC), and mass spectrometric identification (LC-MS), ensuring robust method validation.[1]
Chemical Identity & Structural Significance
To effectively use this standard, one must understand its structural deviation from the parent molecule, Docetaxel.[1] The modification at the C-2 position alters both the lipophilicity and the UV absorption profile of the molecule.[1]
-
Parent Molecule: Docetaxel (C-2 position contains a Benzoyl group).[1]
-
Reference Standard: 2-Desbenzoyl-2-pentonyl Docetaxel (C-2 position contains a Pentanoyl group).[1]
Key Analytical Implication: The replacement of the aromatic benzoyl ring with an aliphatic pentanoyl chain results in:
-
Reduced Hydrophobicity: Likely resulting in a shorter retention time (RT) on Reverse-Phase C18 columns compared to Docetaxel.[1]
-
Altered UV Extinction Coefficient: The C-2 benzoyl group contributes to the UV absorbance at 227 nm.[1] Its removal reduces the molar absorptivity, requiring correction factors (RRF) for accurate UV-based quantification.[1]
Visualizing the Structural Divergence
Figure 1: Structural comparison and analytical impact of the C-2 modification.
Handling & Storage Protocol
Safety Precaution: Taxanes are cytotoxic.[1] All handling must occur in a biological safety cabinet or a chemical fume hood using appropriate PPE (double nitrile gloves).[1]
| Parameter | Specification |
| Storage Condition | -20°C (Long-term), Desiccated. |
| Hygroscopicity | Moderate.[1] Allow vial to equilibrate to room temperature before opening to prevent condensation. |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile.[1] Sparingly soluble in water.[1] |
| Stability | Sensitive to alkaline hydrolysis.[1] Avoid basic buffers (pH > 7.5).[1] |
Stock Solution Preparation (1.0 mg/mL):
-
Accurately weigh 1.0 mg of 2-Desbenzoyl-2-pentonyl Docetaxel .[1]
-
Transfer to a low-actinic (amber) volumetric flask.
-
Dissolve in Acetonitrile (ACN) . Sonicate for 30 seconds if necessary.
-
Store aliquots at -20°C. Stable for 1 month.
Protocol A: HPLC/UPLC Impurity Profiling
This protocol is designed to separate the pentonyl impurity from Docetaxel and other common impurities (e.g., 7-epi-docetaxel).[1]
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm) or equivalent Phenyl-Hexyl.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid (or Phosphate Buffer pH 3.0 for UV only).[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid.[1] |
| Flow Rate | 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC).[1] |
| Column Temp | 40°C. |
| Detection | UV at 227 nm (Primary) and 254 nm.[1] |
| Injection Vol | 2.0 - 5.0 µL.[1] |
Gradient Profile (Standard Taxane Method):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 2.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 70 | 30 |
| 20.0 | 70 | 30 |
System Suitability Criteria:
-
Resolution (Rs): > 1.5 between 2-Desbenzoyl-2-pentonyl Docetaxel and Docetaxel.[1]
-
Tailing Factor: < 1.5.[1]
-
Relative Retention Time (RRT): The impurity is expected to elute earlier than Docetaxel (RRT < 1.[1]0) due to the aliphatic pentanoyl group being less retaining than the aromatic benzoyl group on C18 phases.[1]
Protocol B: LC-MS/MS Identification[1]
For definitive identification during method validation, Mass Spectrometry is required.[1]
MS Source Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temp: 120°C
-
Desolvation Temp: 350°C
Target Ions:
| Compound | Precursor Ion [M+H]⁺ | Product Ions (Quant/Qual) | Mechanism |
| Docetaxel | 808.4 m/z | 527.2, 226.1 | Loss of side chain / Baccatin core |
| 2-Desbenzoyl-2-pentonyl | 788.4 m/z | 507.2 , 226.1 | Mass shift (-20 Da) corresponds to Benzoyl (105) -> Pentanoyl (85) swap.[1] |
Note: The mass difference is exactly -20 Da (Benzoyl C₇H₅O [105.11] replaced by Pentanoyl C₅H₉O [85.12]).[1]
Analytical Workflow Diagram
The following workflow illustrates the decision matrix for qualifying this impurity in a drug substance batch.
Figure 2: Decision tree for impurity qualification using the reference standard.
References
-
BOC Sciences. 2-Desbenzoyl-2-pentonyl Docetaxel - Product Information. Retrieved from .[1]
-
Toronto Research Chemicals (TRC). 2-Desbenzoyl-2-pentonyl Docetaxel Data Sheet. Retrieved from .[1]
- United States Pharmacopeia (USP).Docetaxel Monograph: Impurity Testing. (General reference for taxane method conditions).
-
CymitQuimica. 2-Desbenzoyl-2-pentonyl Docetaxel Analytical Standards. Retrieved from .[1]
Sources
Application Notes and Protocols for the Chromatographic Separation of Docetaxel Impurities
<
Introduction: The Criticality of Purity in Docetaxel Formulations
Docetaxel, a potent anti-mitotic chemotherapy agent, is a cornerstone in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities—arising from the manufacturing process, degradation, or storage—can impact the drug's safety and effectiveness.[3] Therefore, robust analytical methods for the separation and quantification of these impurities are paramount for ensuring the quality of docetaxel drug substances and products.
This comprehensive guide provides detailed application notes and protocols for the chromatographic separation of docetaxel impurities. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into method development, validation, and execution.
Understanding Docetaxel and Its Impurities
Docetaxel is a complex diterpenoid molecule, a semi-synthetic analogue of paclitaxel.[2] Its structure, with multiple chiral centers and functional groups, makes it susceptible to various chemical transformations, leading to the formation of several impurities. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) list several official impurities that must be monitored.[4][5]
Key impurities of docetaxel include:
-
Process-Related Impurities: These are substances formed during the synthesis of docetaxel. Examples include 7-epi-docetaxel and 10-deacetyl baccatin III.[3][6]
-
Degradation Products: These arise from the decomposition of docetaxel under various stress conditions such as acid, base, oxidation, heat, and light.[7][8] Common degradation products include 6-oxodocetaxel and 7-epi-10-oxo-docetaxel.[8][9]
-
Isomers: Stereoisomers of docetaxel, such as 2'-epi docetaxel and 4-epidocetaxel, can also be present.[3][4]
The structural similarities between docetaxel and its impurities present a significant analytical challenge, necessitating high-resolution chromatographic techniques for their effective separation. A visual representation of some key impurities can be found in Figure 1.
Figure 1. Chemical structures of Docetaxel and selected impurities.
Chromatographic Methodologies: The Core of Separation
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the analysis of docetaxel and its impurities.[9][10] The choice of stationary phase, mobile phase composition, and gradient elution are critical parameters that dictate the success of the separation. More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering faster analysis times and improved resolution.[11][12]
Method Development Strategy: A Logic-Driven Approach
A systematic approach to method development is crucial for achieving optimal separation. The following workflow outlines the key considerations:
Caption: A structured workflow for chromatographic method development.
Recommended Chromatographic Conditions
Based on a comprehensive review of pharmacopeial methods and scientific literature, the following tables summarize typical HPLC and UPLC conditions for the separation of docetaxel impurities.
Table 1: High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Recommended Conditions | Rationale & Insights |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm)[13] | C18 columns provide excellent hydrophobicity for retaining docetaxel and its structurally similar impurities. Smaller particle sizes (e.g., 3.5 µm) enhance efficiency and resolution. |
| Mobile Phase A | Water or Buffer (e.g., Phosphate buffer, pH 3.5)[14] | A buffered mobile phase helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes, especially for ionizable impurities. |
| Mobile Phase B | Acetonitrile[9] | Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff, making it suitable for UV detection of docetaxel. |
| Gradient Elution | A time-programmed gradient from a lower to a higher concentration of Mobile Phase B. | A gradient is essential to elute a wide range of impurities with varying polarities within a reasonable timeframe while maintaining good resolution for closely eluting peaks. |
| Flow Rate | 1.0 - 1.5 mL/min[10] | This flow rate range provides a good balance between analysis time and column efficiency for a standard 4.6 mm ID column. |
| Column Temperature | 45 °C[13] | Elevated temperatures can improve peak shape and reduce viscosity, leading to better efficiency. However, it should be optimized to avoid on-column degradation. |
| Detection Wavelength | 232 nm[9] | Docetaxel and its impurities exhibit significant UV absorbance at this wavelength, providing good sensitivity for detection. |
| Injection Volume | 10 - 20 µL[13] | The injection volume should be optimized to achieve adequate sensitivity without causing peak distortion or column overload. |
Table 2: Ultra-Performance Liquid Chromatography (UPLC) Conditions
| Parameter | Recommended Conditions | Rationale & Insights |
| Column | UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)[11][12] | The smaller particle size of UPLC columns provides significantly higher efficiency and resolution, allowing for faster separations without compromising performance. |
| Mobile Phase A | Water/Methanol/Acetonitrile (500:300:200, v/v/v)[11] | A ternary mixture can offer unique selectivity for complex separations compared to a simple binary mobile phase. |
| Mobile Phase B | Acetonitrile/Water (800:200, v/v)[11] | A high concentration of acetonitrile provides strong elution strength for rapidly eluting highly retained impurities. |
| Gradient Elution | A rapid, steep gradient is typically employed. | The high efficiency of UPLC columns allows for much faster gradient elution, significantly reducing analysis time. |
| Flow Rate | 0.4 mL/min[11][12] | The lower flow rate is appropriate for the smaller internal diameter of UPLC columns, maintaining optimal linear velocity. |
| Column Temperature | 25 °C[12] | Room temperature is often sufficient for UPLC separations, but can be adjusted to optimize selectivity. |
| Detection Wavelength | 232 nm[11] | Consistent with HPLC methods, this wavelength provides optimal sensitivity for docetaxel and its impurities. |
| Injection Volume | 1 - 5 µL[12] | Smaller injection volumes are used with UPLC systems to prevent overloading the smaller-volume columns. |
Protocol: Stability-Indicating HPLC Method for Docetaxel
This protocol describes a validated, stability-indicating RP-HPLC method for the determination of docetaxel and its degradation products.
Materials and Reagents
-
Docetaxel Reference Standard (USP or Ph. Eur.)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid (AR grade)[9]
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
Chromatographic System
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Preparation of Solutions
-
Diluent: Acetonitrile, water, and glacial acetic acid (100:100:0.1, v/v/v).[9]
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of Docetaxel Reference Standard in the diluent.[13]
-
Sample Solution (1.0 mg/mL): Accurately weigh and dissolve the docetaxel sample in the diluent.[13]
Chromatographic Procedure
-
Set up the HPLC system according to the conditions outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (resolution, tailing factor, and repeatability). The resolution between critical pairs, such as docetaxel and its adjacent impurities, should be greater than 1.5.
-
Inject the sample solution.
-
Identify and quantify the impurities based on their relative retention times and response factors relative to the docetaxel peak.
Forced Degradation Studies
To validate the stability-indicating nature of the method, forced degradation studies must be performed.[7][11] Subject the docetaxel sample solution to the following stress conditions:
-
Acid Hydrolysis: Treat with 2N HCl and heat at 80°C.[15]
-
Base Hydrolysis: Treat with 2N NaOH at room temperature.[7]
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.[7]
-
Thermal Degradation: Expose the solid drug to 100°C.[7]
-
Photolytic Degradation: Expose the drug solution to UV and visible light as per ICH Q1B guidelines.[15]
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main docetaxel peak and from each other.
Caption: Workflow for forced degradation studies.
Conclusion
The successful separation of docetaxel and its impurities is a critical aspect of quality control in the pharmaceutical industry. The RP-HPLC and UPLC methods described in this guide provide a robust framework for achieving this goal. By understanding the principles behind method development and adhering to systematic protocols, researchers and analysts can ensure the accuracy and reliability of their results, ultimately contributing to the safety and efficacy of docetaxel-based therapies.
References
-
Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. (n.d.). PMC. Retrieved February 13, 2024, from [Link]
-
(PDF) DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF ORGANIC IMPURITIES OF DOCETAXEL IN PARENTERAL FORMULATION OF DOCETAXEL USING UV DETECTOR. (2024, September). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Docetaxel Impurities and Related Compound. (n.d.). Veeprho. Retrieved February 13, 2024, from [Link]
-
Development and Validation of a Novel HPLC Method for the Determination of Docetaxel in Pharmaceutical Dosage Forms. (2023, August 21). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. (n.d.). Scientific Research Publishing. Retrieved February 13, 2024, from [Link]
-
NHS Pharmaceutical Research and Development Group Cytotoxic Drug Stability Monograph. (n.d.). NHS. Retrieved February 13, 2024, from [Link]
-
Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. (2007, March 12). PubMed. Retrieved February 13, 2024, from [Link]
-
Stability indicating RP-HPLC method development for docetaxel trihydrate. (2019, August 18). Journal of Drug Delivery and Therapeutics. Retrieved February 13, 2024, from [Link]
-
Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissue homogenates. (2020, February 20). PMC. Retrieved February 13, 2024, from [Link]
-
Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosa. (2024, October 30). Scientific Research Publishing. Retrieved February 13, 2024, from [Link]
-
DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR QUANTIFICATION OF DOCETAXEL IN PALM-BASED NANOEMULSION AEROSOLS. (n.d.). Malaysian Journal of Analytical Sciences. Retrieved February 13, 2024, from [Link]
-
Forced degradation results of capecitabine and docetaxel. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Name, structure and molecular mass of the docetaxel and its impurities. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Forced degradation results of carboplatin and docetaxel. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Docetaxel | C43H53NO14 | CID 148124. (n.d.). PubChem. Retrieved February 13, 2024, from [Link]
-
Docetaxel-impurities. (n.d.). Pharmaffiliates. Retrieved February 13, 2024, from [Link]
-
Docetaxel-impurities. (n.d.). Pharmaffiliates. Retrieved February 13, 2024, from [Link]
-
Taxotere, INN-docetaxel. (2008, December 3). European Medicines Agency. Retrieved February 13, 2024, from [Link]
-
Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. (n.d.). Agilent. Retrieved February 13, 2024, from [Link]
-
Isolation and characterization of impurities in docetaxel. (2006, February 24). PubMed. Retrieved February 13, 2024, from [Link]
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- 14. jddtonline.info [jddtonline.info]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Solid-Phase Extraction of Taxane Derivatives
Introduction: The Analytical Imperative for Taxane Derivatives
Taxane derivatives, including the cornerstone chemotherapeutic agents paclitaxel and docetaxel, represent a class of potent anti-mitotic compounds critical in oncology.[1][2] Their complex diterpenoid structure, characterized by a taxane core, makes them highly effective but also challenging to isolate and quantify from complex biological and synthetic matrices.[2][3] Accurate determination of taxane concentrations is paramount for a range of applications, from pharmacokinetic and metabolic studies in drug development to quality control in pharmaceutical manufacturing and large-scale purification from natural sources like the yew tree (Taxus species).[4][5]
Solid-phase extraction (SPE) has emerged as a robust and versatile sample preparation technique, offering significant advantages over traditional liquid-liquid extraction.[6][7] SPE provides superior sample cleanup, analyte concentration, and higher, more reproducible recoveries, making it indispensable for preparing taxane samples for analysis by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[1][8][9] This guide provides a detailed overview of the principles, methodologies, and advanced protocols for the successful solid-phase extraction of taxane derivatives, designed for researchers, scientists, and drug development professionals.
Pillar 1: Understanding the Mechanism - Sorbent Selection for Taxanes
The efficacy of any SPE protocol is fundamentally determined by the choice of the solid phase (sorbent) and the solvent system. The selection is dictated by the physicochemical properties of the taxane analytes and the nature of the sample matrix. Taxanes are large, relatively non-polar molecules, which governs their retention behavior.[3]
Reversed-Phase SPE: The Workhorse for Bioanalytical Applications
Reversed-phase SPE is the most common and widely applied technique for extracting taxanes from aqueous biological matrices like plasma, serum, urine, and cell lysates.[1][8][10]
-
Mechanism of Action: This technique utilizes a non-polar stationary phase (e.g., silica bonded with C18 or C8 alkyl chains, or polymeric sorbents) and a polar mobile phase (the sample and wash solvents).[10][11] Taxanes, being lipophilic, are retained on the non-polar sorbent via hydrophobic interactions, while polar matrix components like salts, sugars, and proteins are washed away. The taxanes are then eluted with a non-polar organic solvent.[10][12]
-
Common Sorbents:
-
C18 (Octadecyl-bonded silica): The traditional choice, offering strong hydrophobic retention for taxanes. It is crucial to prevent the sorbent bed from drying out after conditioning, as this can lead to poor recovery.[12][13]
-
Polymeric Sorbents (e.g., Oasis HLB, Strata-X): These are increasingly popular due to their enhanced stability across a wide pH range and resistance to drying.[1][14][15] Sorbents with a Hydrophilic-Lipophilic Balance (HLB), like those based on divinylbenzene and N-vinylpyrrolidone copolymers, offer dual retention mechanisms, making them highly effective for a broad range of compounds, including taxanes.[1][14][15]
-
Normal-Phase SPE: A Tool for Purification and Fractionation
Normal-phase SPE is typically employed when taxanes are dissolved in non-polar organic solvents or for large-scale purification from plant extracts.[4][11][16]
-
Mechanism of Action: In this mode, a polar stationary phase (e.g., silica, alumina, or cyano-bonded silica) is used with a non-polar mobile phase.[17][18] Polar functional groups on the taxane molecule interact with the polar sorbent surface. Elution is achieved by using a solvent with higher polarity, which disrupts these interactions. This technique is particularly useful for separating taxanes from non-polar interferences like lipids and chlorophylls.[4][16]
Mixed-Mode and Other Advanced Sorbents
For highly complex matrices or challenging separations, more advanced sorbent chemistries can provide superior selectivity.
-
Mixed-Mode SPE: These sorbents combine two retention mechanisms, such as reversed-phase and ion-exchange, on a single particle.[11][19] For example, a mixed-mode cation exchange (MCX) sorbent can retain basic impurities via ion exchange while retaining taxanes via a reversed-phase mechanism, allowing for a more rigorous and selective cleanup.[14][20]
-
Macroporous Resins (e.g., Diaion® HP-20): These synthetic hydrophobic resins are effective for the initial cleanup and concentration of taxanes from crude plant extracts, efficiently removing highly polar compounds like pigments.[4][21][22]
-
Molecularly Imprinted Polymers (MIPs): These are highly selective, custom-made polymers with binding sites designed to recognize a specific target molecule, such as paclitaxel.[2][23] While offering unparalleled selectivity, their development is more complex.[23]
Pillar 2: Self-Validating Protocols - From Theory to Practice
A robust SPE protocol is a system where each step is logically justified and contributes to the final purity and recovery of the analyte. The following sections provide detailed, step-by-step protocols for the most common SPE applications for taxanes.
General SPE Workflow
The fundamental steps of solid-phase extraction are universal, though the specific solvents and volumes will vary based on the chosen mode and application.[6]
Sources
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- 3. applications.emro.who.int [applications.emro.who.int]
- 4. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. ijpsjournal.com [ijpsjournal.com]
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- 8. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
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- 20. orochem.com [orochem.com]
- 21. mdpi.com [mdpi.com]
- 22. biorxiv.org [biorxiv.org]
- 23. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Analysis of 2-Desbenzoyl-2-pentonyl Docetaxel
Executive Summary
In the rigorous quality control of taxane-based chemotherapeutics, impurity profiling is critical for patient safety and regulatory compliance (ICH Q3A/B).[1] 2-Desbenzoyl-2-pentonyl Docetaxel (Molecular Weight: 787.89 Da) is a specific structural analog of Docetaxel where the characteristic C2-benzoyl group is substituted by a pentanoyl (valeryl) moiety.[1] This modification alters the lipophilicity and fragmentation behavior of the molecule, necessitating a targeted UPLC-MS/MS approach for accurate detection.[1]
This guide details a high-sensitivity UPLC-MS/MS protocol designed to separate this impurity from the parent drug and other taxane-related substances.[1]
Analyte Profile & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
Understanding the structural deviation is the foundation of this method.[1] Docetaxel contains a benzoate ester at the C2 position of the baccatin core.[1] In the target impurity, this aromatic system is replaced by an aliphatic pentanoyl chain.[1]
-
Parent Drug (Docetaxel): C43H53NO14 | MW: 807.88 | C2-Substituent: Benzoyl (Aromatic)[1]
-
Target Impurity (2-Desbenzoyl-2-pentonyl Docetaxel): C41H57NO14 | MW: 787.89 | C2-Substituent: Pentanoyl (Aliphatic)[1][]
Chromatographic Implication: The loss of the phenyl ring reduces
Mass Spectrometry Implication: The mass shift is exactly -19.99 Da (nominal -20 Da).[1] The fragmentation pattern retains the side-chain signature (m/z 226) but exhibits a shifted core fragment.[1]
Method Development Strategy
Chromatographic Separation (UPLC)
We utilize a Charged Surface Hybrid (CSH) C18 column.[1] Unlike standard C18 phases, the CSH particle provides better peak shape for basic compounds (taxanes contain a secondary amine) and superior loadability, which is crucial when detecting trace impurities in the presence of a high-concentration parent drug.[1]
Mass Spectrometry (MS/MS)
Electrospray Ionization (ESI) in positive mode is selected.[1] Taxanes readily form
Reaction Monitoring Logic (MRM):
-
Quantifier Transition: The cleavage of the C13 side chain is the dominant pathway.[1]
-
Qualifier Transition: The baccatin core fragment.[1]
Experimental Protocol
Reagents and Standards
-
Reference Standard: 2-Desbenzoyl-2-pentonyl Docetaxel (>95% purity).[1]
-
Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), and Water.[1]
-
Additives: LC-MS Grade Formic Acid (FA).[1]
Sample Preparation[1]
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of MeOH (1 mg/mL). Store at -20°C.
-
Working Standard: Dilute Stock to 100 ng/mL in Diluent (50:50 Water:MeCN + 0.1% FA).
-
Matrix Sample: For drug substance analysis, dissolve Docetaxel API at 1 mg/mL in Diluent.
UPLC Conditions[1]
| Parameter | Setting |
| System | Ultra-Performance Liquid Chromatography (e.g., Waters ACQUITY) |
| Column | ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm |
| Column Temp | 45 °C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2.0 µL |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 90 | 10 | Initial |
| 1.00 | 90 | 10 | 6 |
| 6.00 | 10 | 90 | 6 |
| 7.50 | 10 | 90 | 6 |
| 7.60 | 90 | 10 | 1 |
| 10.00 | 90 | 10 | 1 (Re-equilibration) |
MS/MS Parameters (Triple Quadrupole)
| Parameter | Setting |
| Ionization | ESI Positive (+) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp | 450 °C |
| Desolvation Gas | 800 L/Hr (N2) |
| Cone Voltage | 30 V |
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
| Target Impurity | 788.4 | 226.1 | 30 | 20 | Quantifier |
| Target Impurity | 788.4 | 507.2 | 30 | 35 | Qualifier |
| Docetaxel (Ref) | 808.4 | 226.1 | 30 | 20 | Reference |
Visual Workflows
Analytical Workflow Diagram
Figure 1: End-to-end analytical workflow for the isolation and detection of the target impurity.
Fragmentation Pathway Logic
Figure 2: MS/MS fragmentation logic distinguishing the common side chain from the modified core.
Validation & Quality Control (Self-Validating System)
To ensure the method is trustworthy and authoritative (E-E-A-T), the following system suitability tests (SST) must be performed before every batch:
-
Resolution Check: The target impurity must be resolved from Docetaxel with a resolution factor (
) > 1.5. If co-elution occurs, adjust the gradient slope between 6 and 8 minutes. -
Ion Ratio Confirmation: The ratio of the Quantifier (226.1) to Qualifier (507.[1]2) peak areas should be consistent within
of the reference standard.[1] This confirms that the peak is indeed the 2-pentonyl analog and not an isobaric interference.[1] -
Sensitivity: The Signal-to-Noise (S/N) ratio for the 100 ng/mL standard must exceed 10:1.[1]
References
-
Kumar, D., et al. (2007).[1][4] "Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation." Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Garg, A., et al. (2013).[1] "Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances." American Journal of Analytical Chemistry. [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Resolution of 2-Desbenzoyl-2-pentonyl Docetaxel
Welcome to the technical support center for resolving challenges in the HPLC analysis of Docetaxel and its related substances. This guide is specifically designed for researchers, scientists, and drug development professionals encountering difficulties in achieving adequate resolution for the 2-Desbenzoyl-2-pentonyl Docetaxel impurity. Here, we delve into the root causes of poor separation and provide systematic, field-proven troubleshooting strategies to enhance your chromatographic performance.
Understanding the Challenge: The Structure and Its Implications
2-Desbenzoyl-2-pentonyl Docetaxel is a process-related impurity of Docetaxel.[1] Its structural similarity to the active pharmaceutical ingredient (API) presents a significant challenge in achieving baseline separation. Understanding the subtle differences in their chemical structures is paramount to developing a successful HPLC method.
Docetaxel possesses a benzoyl group at the C-2 position, which is replaced by a pentonyl group in this specific impurity. This seemingly minor alteration can significantly impact the molecule's hydrophobicity and interaction with the stationary phase, often leading to co-elution or poor resolution.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during the HPLC analysis of Docetaxel and the 2-Desbenzoyl-2-pentonyl Docetaxel impurity. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Q1: My chromatogram shows poor resolution (Rs < 1.5) between the Docetaxel and the 2-Desbenzoyl-2-pentonyl Docetaxel peaks. What are the primary causes and how can I improve the separation?
A1: Poor resolution is a common hurdle and can stem from several factors related to column efficiency, selectivity, and retention.[2][3][4] Let's break down the potential causes and solutions.
Underlying Causes:
-
Suboptimal Mobile Phase Composition: The organic modifier, its ratio to the aqueous phase, and the pH of the mobile phase are critical for achieving differential retention between the analyte and the impurity.[2][5][6]
-
Inadequate Column Chemistry: The choice of stationary phase plays a pivotal role. A standard C18 column might not provide sufficient selectivity for structurally similar compounds.[2]
-
Insufficient Column Efficiency: Factors like column aging, improper packing, or using a column with a larger particle size can lead to broader peaks and, consequently, poor resolution.[2][3]
-
Incorrect Flow Rate or Temperature: These parameters influence the kinetics of mass transfer and can be adjusted to improve separation.[6][7]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Experimental Protocols:
1. Mobile Phase Optimization:
-
Step 1: Adjust the Organic Modifier Ratio. In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve resolution, particularly for early-eluting peaks.[3][4] Start by decreasing the organic content in 2-5% increments.
-
Step 2: Evaluate Different Organic Modifiers. If using acetonitrile, try switching to methanol or vice-versa. The different solvent properties can alter the selectivity between Docetaxel and the impurity.[4]
-
Step 3: Optimize Mobile Phase pH. The pH of the mobile phase can influence the ionization state of the analytes and residual silanol groups on the stationary phase. For Docetaxel and its impurities, a slightly acidic pH is often employed.[8] Experiment with small pH adjustments (± 0.2 units) to see the effect on resolution.
2. Column Parameter Adjustment:
-
Step 1: Modify Column Temperature. Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[7] Conversely, a lower temperature can increase retention and may also improve separation.[7] Evaluate temperatures in the range of 25-40°C.
-
Step 2: Optimize the Flow Rate. Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to improved resolution.[7] Try reducing the flow rate by 0.1-0.2 mL/min increments.
3. Column Selection:
-
If the above adjustments do not yield satisfactory results, consider changing the column. A stationary phase with a different selectivity, such as a Phenyl-Hexyl or a Cyano column, may provide the necessary resolution. For challenging separations, a column with a smaller particle size (e.g., sub-2 µm) can significantly enhance efficiency.[3][4]
Q2: The 2-Desbenzoyl-2-pentonyl Docetaxel peak is exhibiting significant tailing. What is causing this and how can I achieve a more symmetrical peak?
A2: Peak tailing is a common issue, especially for basic compounds, and it can negatively impact resolution and integration.[9]
Underlying Causes:
-
Secondary Interactions: Strong interactions between the analyte and active sites on the stationary phase, such as residual silanol groups, are a primary cause of tailing.[2]
-
Column Overload: Injecting too much sample can lead to peak distortion.[4][7]
-
Column Contamination or Voids: Contaminants at the head of the column or a void in the packing material can disrupt the sample band and cause tailing.
-
Inappropriate Mobile Phase pH: An unsuitable mobile phase pH can lead to undesirable interactions with the stationary phase.[10]
Troubleshooting Steps:
-
Step 1: Check for Column Overload. Reduce the injection volume or the sample concentration and observe the peak shape.[4]
-
Step 2: Adjust Mobile Phase pH. Ensure the mobile phase pH is appropriate to minimize interactions with silanol groups. Using a buffer can help maintain a stable pH.[10]
-
Step 3: Use a Guard Column. A guard column can help protect the analytical column from strongly retained impurities in the sample matrix.
-
Step 4: Column Cleaning and Regeneration. If the column is contaminated, follow the manufacturer's instructions for cleaning. If a void is suspected, replacing the column is often the best solution.
Q3: I'm observing ghost peaks in my chromatogram. What are they and how can I eliminate them?
A3: Ghost peaks are extraneous peaks that appear in a chromatogram and are not part of the injected sample.
Underlying Causes:
-
Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient runs.
-
Carryover from Previous Injections: If a previous sample was not fully eluted, it can appear in subsequent runs.
-
Injector or System Contamination: Leaking injector seals or contaminated tubing can introduce extraneous compounds.
Troubleshooting Steps:
-
Step 1: Run a Blank Gradient. Inject your mobile phase (or a clean solvent) and run your gradient. If ghost peaks appear, the mobile phase is likely the source of contamination.
-
Step 2: Prepare Fresh Mobile Phase. Use high-purity HPLC-grade solvents and fresh additives. Degas the mobile phase thoroughly.
-
Step 3: Flush the System. Flush the injector and the entire HPLC system with a strong solvent to remove any potential contaminants.
-
Step 4: Implement a Needle Wash. Use a strong solvent in your autosampler's needle wash to minimize carryover between injections.
Frequently Asked Questions (FAQs)
Q: What is a typical starting HPLC method for Docetaxel and its impurities? A: A common starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) at a slightly acidic pH.[8][11] The detection wavelength is typically around 230-232 nm.[8][12] A gradient elution is often necessary to separate all related substances.[13]
Q: How can I confirm the identity of the 2-Desbenzoyl-2-pentonyl Docetaxel peak? A: The most definitive way to confirm the peak identity is to use a certified reference standard of 2-Desbenzoyl-2-pentonyl Docetaxel.[1] If a standard is unavailable, techniques like mass spectrometry (LC-MS) can be used to determine the molecular weight of the eluting peak and compare it to the expected mass of the impurity.
Q: What are the key parameters to include in a system suitability test for this analysis? A: A robust system suitability test should include:
-
Resolution (Rs): The resolution between the Docetaxel and 2-Desbenzoyl-2-pentonyl Docetaxel peaks should be ≥ 1.5.[4]
-
Tailing Factor (T): The tailing factor for the Docetaxel peak should ideally be ≤ 1.5.
-
Theoretical Plates (N): A measure of column efficiency.
-
Repeatability of Injections (%RSD): The relative standard deviation of the peak area and retention time for replicate injections should be within acceptable limits (typically < 2%).
Summary of Key HPLC Parameters and Starting Conditions
| Parameter | Recommended Starting Conditions | Potential for Optimization |
| Column | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, Cyano, smaller particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Acetate | Buffer type and concentration, pH |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier type |
| Gradient | Start with a shallow gradient and optimize the slope | Gradient profile |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |
| Column Temp. | 30 °C | 25 - 40 °C |
| Detection | 230 - 232 nm | Wavelength optimization |
| Injection Vol. | 10 - 20 µL | Reduce to avoid overload |
By systematically applying these troubleshooting strategies and understanding the fundamental principles of chromatography, you can overcome the challenges of separating 2-Desbenzoyl-2-pentonyl Docetaxel and ensure the accuracy and reliability of your analytical results.
References
-
Determination of docetaxel and its related substances in injections by HPLC. ResearchGate. Available from: [Link]
-
Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. PMC. Available from: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]
-
Isolation and Characterization of Impurities in Docetaxel. PubMed. Available from: [Link]
-
Development and Validation of a Novel HPLC Method for the Determination of Docetaxel in Pharmaceutical Dosage Forms. Journal of Pharmaceutical Research International. Available from: [Link]
-
Development of Method and Validation for Related Substances in Docetaxel Injection Formulation with HPLC. Research J. Pharm. and Tech. Available from: [Link]
-
HPLC Troubleshooting Guide. ACE HPLC Columns. Available from: [Link]
-
Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. Scientific Research Publishing. Available from: [Link]
-
Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available from: [Link]
-
Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues and its application to pharmacokinetic and biodistribution study. PMC. Available from: [Link]
-
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI. Available from: [Link]
-
Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. Available from: [Link]
-
Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. PMC. Available from: [Link]
-
Strategies for Method Development and Optimization in HPLC. Drawell. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]
-
Estimation of Docetaxel in Parenterals by RP-HPLC. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
Sources
- 1. 2-Desbenzoyl-2-Pentonyl Docetaxel | CAS No: NA [aquigenbio.com]
- 2. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. asianpubs.org [asianpubs.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
Technical Support Center: Troubleshooting Retention Time Shifts for Docetaxel Impurities
Welcome to the technical support center for the analysis of Docetaxel and its impurities. This guide is designed for researchers, analytical scientists, and quality control professionals who rely on High-Performance Liquid Chromatography (HPLC) for the accurate quantification and characterization of Docetaxel-related substances.
Retention time (RT) is a critical parameter in HPLC for peak identification and is fundamental to method validity. Shifts in retention time can compromise data integrity, leading to failed system suitability tests and questionable results. This document provides a structured, in-depth approach to diagnosing and resolving common issues related to RT variability in the context of Docetaxel analysis.
Part 1: Troubleshooting Guide (Problem-Oriented Q&A)
This section directly addresses specific retention time shift scenarios you may encounter. Each answer provides a root cause analysis and a step-by-step protocol for resolution.
Q1: All my peaks, including Docetaxel and its impurities, are shifting to earlier retention times (RT decrease). What is the likely cause?
A systematic shift to earlier retention times for all analytes typically points to a change in the chromatographic system that increases the elution strength of the mobile phase or the speed at which it travels.
Primary Causes & Investigation Steps:
-
Increased Flow Rate: An elevated flow rate is the most direct cause of uniformly shorter retention times.[1][2]
-
Protocol: Verify the pump flow rate. Collect the eluent from the detector outlet into a 10 mL graduated cylinder for a set time (e.g., 5 minutes). For a flow rate of 1.0 mL/min, you should collect 5.0 mL. If the collected volume is significantly higher, the pump requires calibration or maintenance. Check for issues like faulty check valves or pump seal leaks that could paradoxically lead to flow rate surges, although decreases are more common.[1][2]
-
-
Increased Organic Solvent Composition (%B): In reversed-phase chromatography, increasing the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase dramatically decreases retention.[1] An error of just 1% in organic solvent can alter retention times by 5-15%.[3]
-
Protocol: Prepare a fresh batch of mobile phase, paying meticulous attention to volumetric or gravimetric measurements. If using an online mixing system (quaternary or binary pump), ensure the proportioning valves are functioning correctly.[2] Purge all solvent lines thoroughly to remove any residual solvents from previous analyses.[4]
-
-
Elevated Column Temperature: Higher temperatures decrease mobile phase viscosity, which can lead to slightly higher flow rates and faster diffusion, resulting in shorter retention times.[1][5][6] A change of 1°C can alter RT by 1-2%.[3]
-
Column De-wetting (Hydrophobic Collapse): If using a mobile phase with a very high aqueous content (>95%) with a standard C18 column, the stationary phase can "collapse," effectively losing its surface area and leading to a sudden, sharp decrease in retention.[2][7]
Q2: All my peaks are shifting to later retention times (RT increase). What should I investigate?
A uniform shift to longer retention times suggests a system-wide issue that is reducing the mobile phase's elution strength or its flow rate.
Primary Causes & Investigation Steps:
-
Decreased Flow Rate: This is the most common cause for all peaks eluting later.[1]
-
Protocol: Perform a flow rate verification as described in Q1. A lower-than-expected volume indicates a problem. Check for leaks in the system (fittings, pump seals, injector seals), as even a minor, non-dripping leak can cause a significant drop in flow rate.[5][9] Also, check for air bubbles in the pump heads or solvent lines, which can cause pump cavitation and reduced flow.[5][10] Degas the mobile phase thoroughly.[5]
-
-
Decreased Organic Solvent Composition (%B): An error in mobile phase preparation leading to a lower-than-intended organic solvent concentration will increase retention for all analytes in a reversed-phase system.[1]
-
Protocol: Prepare a fresh mobile phase. Be aware that the more volatile organic component (e.g., acetonitrile) can evaporate from the reservoir over time, especially if left uncovered, leading to a gradual increase in retention times during a long analytical sequence.[6][9] Using sealed reservoir caps can mitigate this.
-
-
Column Contamination or Aging: Over time, strongly retained sample matrix components can accumulate at the head of the column. This buildup can create new active sites that increase non-specific interactions, leading to longer retention times and peak tailing.[11]
-
Protocol: Implement a column washing procedure. Flush the column with a strong solvent (like 100% acetonitrile or a gradient wash) to remove contaminants.[7][11] If retention times are not restored, the column may be nearing the end of its life and require replacement. Using a guard column is a cost-effective way to protect the analytical column from contamination.[5]
-
-
Insufficient Column Equilibration: If you are running a gradient method, insufficient re-equilibration time at the starting conditions before the next injection will leave the column with a higher organic solvent concentration than intended. This causes early-eluting peaks in the next run to appear even earlier, but it can sometimes manifest as a drift to later times for all peaks if the system is slowly equilibrating over a sequence. The most common issue, however, is a shift to earlier times for the next run.[2][5][7]
Q3: Only the retention time of a specific impurity is shifting, while Docetaxel and other peaks are stable. What does this indicate?
A selective or differential retention time shift points to a chemical interaction specific to that analyte, often related to the mobile phase pH and the analyte's pKa.
Primary Causes & Investigation Steps:
-
Mobile Phase pH Drift: This is the most probable cause. If an impurity has an ionizable functional group (e.g., a carboxylic acid or an amine) with a pKa value close to the mobile phase pH, even a minor pH shift of 0.1 units can significantly change its ionization state and, consequently, its retention time.[3][14] Docetaxel itself is largely neutral, but its degradation products or process impurities may be ionizable.
-
Protocol:
-
Verify pH: Measure the pH of your mobile phase buffer before and after mixing with the organic solvent. Ensure it is consistent batch-to-batch.
-
Use a Buffer: If you are not using a buffer and your impurity is ionizable, you will see poor reproducibility. Select a buffer with a pKa within ±1 pH unit of your target mobile phase pH for robust pH control.[15]
-
Prepare Fresh Buffer: Buffers can degrade or absorb atmospheric CO₂, which can lower the pH of basic solutions over time. Prepare fresh buffer solutions regularly.
-
-
-
Change in Stationary Phase Chemistry (Column Selectivity): Different brands or even different batches of the same brand of C18 column can have subtle differences in their surface chemistry (e.g., silanol activity, end-capping) that can affect the retention of polar or ionizable compounds differently.[16]
-
Protocol: If you've recently changed the column, this is a likely cause. Re-evaluate the method's system suitability on the new column. It may be necessary to slightly adjust the mobile phase composition to regain the original separation. For robust methods, it's good practice to test the method across different column batches during development.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose the root cause of retention time shifts.
Caption: A flowchart for diagnosing retention time shifts.
Part 2: Frequently Asked Questions (FAQs)
Q: What are the most critical parameters in a Docetaxel impurity method to ensure RT stability?
A: For a typical reversed-phase method for Docetaxel, the three most critical parameters are:
-
Mobile Phase Composition: The ratio of aqueous buffer to organic solvent (e.g., acetonitrile) is the primary driver of retention. Accuracy in preparation is paramount.[1]
-
Mobile Phase pH: Crucial for controlling the retention of any ionizable impurities. An appropriately buffered mobile phase is key to reproducibility.[10][14][17]
-
Column Temperature: Maintaining a constant and uniform column temperature minimizes variations caused by changes in mobile phase viscosity and reaction kinetics.[3][6]
Q: How often should I perform system suitability tests to monitor for retention time shifts?
A: System suitability testing (SST) should be performed at the beginning of every analytical sequence. For long sequences, it is also best practice to inject SST standards periodically (e.g., every 10-20 sample injections) and at the end of the sequence. This helps to bracket your samples and demonstrate that the system remained stable throughout the run. Typical SST criteria for a Docetaxel method, often based on pharmacopeial guidelines[18][19], would include checks for retention time, resolution between critical pairs (e.g., Docetaxel and a closely eluting impurity), and peak symmetry.
| Parameter | Typical Acceptance Criteria | Purpose |
| Retention Time (RT) | RSD ≤ 1.0% for 5 replicate injections | Demonstrates system precision.[18] |
| Resolution (Rs) | Rs ≥ 2.0 between Docetaxel and critical impurity | Ensures accurate quantification of the impurity.[18] |
| Tailing Factor (Tf) | Tf ≤ 2.0 for the Docetaxel peak | Indicates good column performance and peak shape. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
Q: Can the sample solvent cause retention time shifts?
A: Yes, absolutely. This is known as the "sample solvent effect." If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile sample injected into a mobile phase with 30% acetonitrile), it can cause peak distortion and shifts in retention time, particularly for early-eluting peaks.
Best Practice: Whenever possible, dissolve and dilute your sample in the initial mobile phase.[13] If a stronger solvent is required for solubility, keep the injection volume as small as possible to minimize these effects.
Q: My column is old. Can it cause retention time shifts?
A: Yes, column aging is a common cause of gradual retention time drift.[11] Over hundreds or thousands of injections, two things can happen:
-
Stationary Phase Loss ("Bleed"): At low pH (<2.5) or high pH (>7.5), the bonded C18 phase can be stripped from the silica support, leading to a loss of hydrophobicity and decreased retention times.[15]
-
Contamination: Irreversible adsorption of sample components can alter the column's surface chemistry, often leading to increased retention and peak tailing.[11]
If column washing protocols no longer restore performance, the column has reached the end of its usable life and must be replaced.
References
- Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
- SCION Instruments. HPLC Troubleshooting Guide.
- HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography.
- ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
- (2025, December 1). Equilibrating HPLC Column Suggestions to Protect the Columns - Tips & Suggestions.
- ThermoFisher. Successful HPLC Operation – A Troubleshooting Guide.
- Buchi.com. Tips on equilibration and storage of flash cartridges and prep HPLC columns.
- LCGC International. How Much Retention Time Variation Is Normal?
- Waters Knowledge Base. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column? - WKB79531.
- Phenomenex. (2025, November 5). Maintenance and Care of HPLC Columns in Chromatography.
- (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.
- (2011, November 23). USP 35 Official Monographs / Docetaxel 2953.
- Element Lab Solutions. Causes of Retention Time Drift in HPLC.
- Agilent. (2022, December 13). Off to a Fresh Start: HPLC Column Care.
- Element Lab Solutions. Retention Time Variability in HPLC.
- (2025, December 15). Docetaxel - Definition, Identification, Assay - USP 2025.
- (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips.
- HPLC Troubleshooting.
- (2023, August 21). Development and Validation of a Novel HPLC Method for the Determination of Docetaxel in Pharmaceutical Dosage Forms.
- PMC. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities.
- Agilent. Control pH During Method Development for Better Chromatography.
- (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news.
- The Critical Role of Mobile Phase pH in Chromatography Separations.
- ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc?
- LCGC Blog. (2013, June 3). Retention Shifts in HPLC.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. support.waters.com [support.waters.com]
- 3. lcms.cz [lcms.cz]
- 4. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips [mtc-usa.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
- 8. Tips on equilibration and storage of flash cartridges and prep HPLC columns | Buchi.com [buchi.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 12. Equilibrating HPLC Column Suggestions to Protect the Columns - Tips & Suggestions [mtc-usa.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. drugfuture.com [drugfuture.com]
- 19. Docetaxel - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
Technical Support Center: Minimizing 2-Desbenzoyl-2-pentonyl Docetaxel Formation
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the semi-synthesis of Docetaxel. Our objective is to address the specific challenge of minimizing and managing the process-related impurity, 2-Desbenzoyl-2-pentonyl Docetaxel. This document offers troubleshooting protocols, mechanistic explanations, and preventative strategies to ensure the highest purity of your final active pharmaceutical ingredient (API).
Section 1: FAQ - Understanding the Impurity
This section addresses fundamental questions regarding the identity, formation, and significance of 2-Desbenzoyl-2-pentonyl Docetaxel.
Q1: What exactly is 2-Desbenzoyl-2-pentonyl Docetaxel?
A: 2-Desbenzoyl-2-pentonyl Docetaxel is a structural analogue and process-related impurity of Docetaxel.[] In this molecule, the benzoyl (-C(O)Ph) group at the C-2 position of the baccatin III core has been replaced by a pentonyl group (also known as a valeryl group, -C(O)(CH₂)₃CH₃).[][2] This modification, while seemingly minor, alters the molecule's chemical properties and classifies it as a significant impurity that must be controlled under GMP (Good Manufacturing Practices) conditions.
Q2: What is the most probable mechanism for the formation of this impurity?
A: The formation of 2-Desbenzoyl-2-pentonyl Docetaxel is not a direct step in the intended synthetic pathway but rather a result of two sequential side reactions:
-
Desbenzoylation (Hydrolysis): The ester linkage of the benzoyl group at the C-2 position is cleaved. This is typically initiated by harsh reaction conditions, such as the presence of strong nucleophiles, extended exposure to non-optimal pH, or excessive heat during synthesis or work-up. This step exposes a free hydroxyl group at the C-2 position.
-
Re-acylation: The newly formed C-2 hydroxyl group is subsequently acylated by a pentanoyl source. The most likely origin of this pentanoyl moiety is a contaminant within the reagents or solvents used, such as pentanoic acid, pentanoyl chloride, or pentanoic anhydride.
This proposed mechanism underscores the dual importance of controlling reaction conditions and ensuring the absolute purity of all starting materials.
Diagram 1: Proposed Formation Pathway
Caption: Proposed two-step mechanism for impurity formation.
Q3: Why is controlling this specific impurity so critical?
A: Stringent control of any impurity is fundamental in pharmaceutical development for three primary reasons:
-
Patient Safety: The toxicological profile of 2-Desbenzoyl-2-pentonyl Docetaxel is unknown. Uncharacterized impurities pose a significant safety risk, potentially causing adverse effects or altering the drug's therapeutic window.[3][4][5][6]
-
Product Efficacy: The presence of impurities reduces the molar concentration of the intended API, potentially lowering the drug's efficacy. The impurity itself may also interfere with the drug's mechanism of action.
-
Regulatory Compliance: Global regulatory bodies (e.g., FDA, EMA) mandate strict limits on impurities in APIs. Failure to control impurities can lead to batch rejection, project delays, and significant financial loss.
Section 2: Troubleshooting Guide & Proactive Prevention
This section provides actionable protocols for preventing the formation of 2-Desbenzoyl-2-pentonyl Docetaxel. The core principle is a proactive approach focused on material qualification and process optimization.
Issue: The 2-Desbenzoyl-2-pentonyl impurity is detected in my final product. Where do I start?
Root Cause Analysis: The most probable cause is contamination. The pentonyl group is not native to the Docetaxel synthesis pathway, which begins with 10-deacetylbaccatin III (10-DAB).[7][8] Therefore, its source must be exogenous.
Protocol 1: Comprehensive Reagent and Solvent Purity Verification
This protocol establishes a self-validating system for raw material acceptance, ensuring that contaminants are not introduced into your synthesis.
Objective: To screen all reagents and solvents for the presence of C5-related compounds (e.g., pentanoic acid, valeraldehyde, pentanoyl chloride).
Methodology:
-
Material Quarantine: Upon receipt, quarantine all batches of solvents and reagents, particularly acylating agents, protecting group reagents (e.g., benzyl chloroformate), and solvents used in esterification or deprotection steps.[7]
-
Sampling: Obtain a representative sample from each container.
-
Analytical Screening (GC-MS):
-
Utilize Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity in detecting volatile organic contaminants.
-
Prepare samples according to standard laboratory procedures (e.g., dilution in a high-purity solvent like hexane).
-
Develop a GC method with a temperature ramp capable of separating C5 isomers from the main solvent peak.
-
Use the MS detector to screen for the characteristic mass-to-charge ratio (m/z) of pentanoyl fragments.
-
-
Qualification & Release: Only release materials for use in synthesis if the concentration of any C5-containing contaminant is below the established limit of detection (LOD).
-
Documentation: Maintain rigorous documentation linking specific raw material batches to each synthesis batch for traceability.
| Material | Potential Contaminant | Recommended Purity | Analytical Method |
| Toluene | Pentanoic Acid/Esters | > 99.9% | GC-MS |
| Tetrahydrofuran (THF) | C5 Aldehydes/Acids | > 99.9% (Anhydrous) | GC-MS, Karl Fischer |
| Acylating Agents | Cross-Contamination | > 99.5% | HPLC, NMR |
| Protecting Group Reagents | Residual Acids/Anhydrides | > 99.0% | HPLC, Titration |
Issue: Impurity levels rise after the side-chain coupling or deprotection steps. What should I optimize?
Root Cause Analysis: If raw materials are verified as pure, the impurity is likely forming during the reaction. This suggests that reaction conditions are too harsh, causing the C-2 benzoyl ester to cleave, followed by acylation from a trace-level contaminant that was below the detection limit.
Protocol 2: Optimization of Protecting Group and Coupling Strategy
The synthesis of Docetaxel involves multiple protection and deprotection steps. The stability of the C-2 benzoyl group must be maintained throughout this sequence.
Objective: To employ reaction conditions that are selective and mild, preserving the integrity of the baccatin core.
Step-by-Step Methodology:
-
Protecting Group Selection: The choice of protecting groups for the C-7 and C-10 hydroxyls on 10-DAB is critical. Groups that require highly acidic or basic conditions for removal should be avoided.
-
Side-Chain Coupling Conditions: The esterification at C-13 is a key step.
-
Coupling Agents: Use mild coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of a non-nucleophilic base like 4-dimethylaminopyridine (DMAP).[9]
-
Temperature Control: Maintain the reaction temperature at or below room temperature (0 °C to 25 °C) to minimize side reactions. Overheating can promote ester cleavage.
-
-
Final Deprotection: This is the final and often most critical step for impurity formation.
-
Reagent: For removing silyl ethers (like TES), use a buffered fluoride source such as pyridine-HF in acetonitrile.[11] This is effective without being overly acidic.
-
Reaction Time: Monitor the reaction progress closely by HPLC. Quench the reaction as soon as the starting material is consumed to avoid over-exposure and potential C-2 ester cleavage.
-
| Parameter | Harsh Conditions (High Impurity Risk) | Optimized Conditions (Low Impurity Risk) |
| Deprotection Reagent | Strong Mineral Acids (e.g., HCl) | Buffered Fluoride (e.g., Pyridine-HF) |
| Reaction Temperature | > 40 °C | 0 - 25 °C |
| Reaction Time | Fixed, unmonitored duration | Monitored by HPLC, quenched at completion |
| Base Used in Coupling | Strong, nucleophilic bases | Non-nucleophilic catalysts (e.g., DMAP) |
Diagram 2: Proactive Prevention Workflow
Sources
- 2. 2-Desbenzoyl-2-pentonyl Docetaxel | CymitQuimica [cymitquimica.com]
- 3. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. TAXOTERE® (docetaxel) injection, for intravenous use [products.sanofi.us]
- 6. Presentation and management of docetaxel-related adverse effects in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on Synthesis of Docetaxel [kjdb.org]
- 8. researchgate.net [researchgate.net]
- 9. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 10. WO1997034866A1 - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Stability of 2-Desbenzoyl-2-pentonyl Docetaxel in solution
Technical Support Center: Stability & Handling of 2-Desbenzoyl-2-pentonyl Docetaxel
Product Designation: 2-Desbenzoyl-2-pentonyl Docetaxel (Docetaxel Impurity) Chemical Classification: Taxane Derivative / Process-Related Impurity Primary Application: Analytical Reference Standard (HPLC/LC-MS), impurity profiling in Docetaxel API.[][2]
Core Technical Overview
2-Desbenzoyl-2-pentonyl Docetaxel is a structural analog of Docetaxel where the benzoate ester at the C2 position of the taxane ring is replaced by a pentanoate (pentanoyl) ester.[][2] As a critical process impurity, its stability profile closely mirrors that of the parent compound, Docetaxel, but with specific vulnerabilities related to the aliphatic modification at the C2 position.[2]
This guide provides an evidence-based framework for maintaining the integrity of this reference standard in solution, grounded in the degradation kinetics of the taxane scaffold.
Physicochemical Summary
| Property | Specification |
| Molecular Formula | C₄₁H₅₇NO₁₄ |
| Molecular Weight | 787.89 g/mol |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Practically insoluble in water.[][2] |
| Critical Instability Factors | Basic pH (pH > 7.0), Elevated Temperature (> 25°C), Protic Solvents (long-term).[][2] |
Stability Mechanics & Degradation Pathways
To troubleshoot stability issues, one must understand the underlying chemical mechanisms.[2][3] The stability of 2-Desbenzoyl-2-pentonyl Docetaxel is governed by three primary degradation pathways.
A. C7-Epimerization (The Primary Threat)
Like Docetaxel, this impurity possesses a hydroxyl group at the C7 position.[][2] In neutral to basic conditions (pH > 6.5), the C7-OH undergoes a reversible retro-aldol mechanism or proton exchange, leading to the formation of the 7-epi-isomer .[][2] This is the most common cause of "extra peaks" in chromatograms.
-
Trigger: Basic buffers, non-acidified protic solvents, glass surfaces (alkaline leaching).[][2]
-
Prevention: Maintain solution pH between 3.5 and 5.5.[2]
B. C2-Ester Hydrolysis
The defining feature of this molecule is the C2-pentanoyl group.[][2] While the C2-benzoate in Docetaxel is stabilized by resonance with the aromatic ring, the C2-pentanoyl group in this impurity is an aliphatic ester .[][2]
-
Implication: Aliphatic esters are generally more susceptible to nucleophilic attack (hydrolysis) than their aromatic counterparts.[2] Consequently, 2-Desbenzoyl-2-pentonyl Docetaxel may exhibit slightly faster degradation to 2-Desbenzoyl Docetaxel under hydrolytic conditions compared to the parent drug.[][2]
C. C13-Side Chain Cleavage
The ester linkage at C13 is susceptible to acid-catalyzed hydrolysis, leading to the cleavage of the phenylisoserine side chain and the formation of Baccatin III derivatives (specifically the 2-pentanoyl analog of Baccatin III).[][2]
Visualization: Degradation Network
The following diagram illustrates the kinetic relationships between the parent impurity and its degradation products.
Caption: Primary degradation pathways. The C7-epimerization is the dominant pathway in neutral/basic solutions, while ester hydrolysis occurs under extreme pH stress.[][2]
Recommended Handling Protocols
Protocol A: Preparation of Stock Solutions (Storage)
Objective: Create a stable long-term stock solution.
-
Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide).[2] DMSO prevents hydrolysis and suppresses epimerization better than protic solvents like methanol.[2]
-
Concentration: Prepare at 1–5 mg/mL. Higher concentrations are generally more stable due to self-buffering effects.[][2]
-
Storage: Aliquot into amber glass vials (silanized if possible to prevent alkali leaching). Store at -20°C or -80°C .
-
Shelf Life: >6 months at -20°C in DMSO.
Protocol B: Preparation of Working Solutions (Analysis)
Objective: Prepare a solution for HPLC/LC-MS analysis.
-
Diluent: Use a mixture of Acetonitrile : Water (50:50 v/v) acidified with 0.1% Formic Acid or Acetic Acid .[2]
-
Why Acid? The acid maintains pH ~3–4, effectively halting C7-epimerization.[][2]
-
-
Temperature: Keep the autosampler at 4°C .
-
Time Window: Analyze within 24 hours. Do not store working solutions longer than 48 hours, even refrigerated.
Troubleshooting & FAQs
Q1: I see a "doublet" peak in my HPLC chromatogram appearing after 12 hours. What is it? Diagnosis: This is almost certainly the 7-epi-isomer .[][2] Root Cause: The pH of your diluent or mobile phase is likely too high (neutral or basic). Solution:
-
Ensure your mobile phase contains an acidic modifier (e.g., 0.1% Formic Acid).[][2]
-
Check the pH of the aqueous fraction of your mobile phase. It must be < 5.0.[2]
-
Avoid using pure water or phosphate buffers at pH 7.0 for dilution.[2]
Q2: Can I use Methanol to prepare my stock solution? Answer: Yes, but with caveats. Methanol is a protic solvent and can promote transesterification or solvolysis over long periods.[2] For long-term storage (>1 month), DMSO is superior.[][2] If using Methanol, add 0.1% Acetic Acid to stabilize the C7 position.[2]
Q3: The compound precipitated when I diluted the DMSO stock into water. Diagnosis: Solubility limit exceeded. Solution: 2-Desbenzoyl-2-pentonyl Docetaxel is highly lipophilic.[][2]
-
Do not dilute DMSO stocks into 100% water.[2]
-
Use a diluent containing at least 30-50% organic solvent (Acetonitrile or Methanol).[][2]
-
Vortex immediately upon addition to prevent local precipitation.[2]
Q4: Is the pentanoyl group at C2 more stable than the benzoyl group in Docetaxel? Answer: Generally, no .[2] Aromatic esters (benzoates) are often more stable against hydrolysis than aliphatic esters (pentanoates) due to steric shielding and electronic conjugation effects.[2] You should treat the C2-pentanoyl ester as more labile than the standard Docetaxel C2-benzoate, requiring strict adherence to pH control and low-temperature storage.[][2]
Q5: Why does the Certificate of Analysis (CoA) recommend storage at -20°C? Answer: Chemical reaction rates (hydrolysis and epimerization) roughly double for every 10°C increase.[] Storing at -20°C essentially "pauses" the degradation kinetics that would slowly proceed at room temperature.[][2]
References
-
Pharmaffiliates. Docetaxel Impurities and Standards. Retrieved from [Link] (Verified Source for Impurity Classification).[2]
-
Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization.[2][4] Journal of Pharmaceutical Sciences, 97(3), 1224-1235.[][2] (Foundational text on Taxane C7-epimerization mechanics).
-
Sharma, U., et al. (1995). Pharmaceutical and physical properties of paclitaxel (Taxol) complexes with cyclodextrins.[2][4] Journal of Pharmaceutical Sciences, 84(10), 1223-1230.[][2] (Reference for pH-dependent stability profiles of taxanes).
Sources
Optimizing mobile phase for Docetaxel impurity profiling
Topic: Optimizing Mobile Phase for Docetaxel Impurity Profiling
Executive Summary
Docetaxel is a semi-synthetic taxane prone to specific degradation pathways, most notably epimerization at the C-7 position (forming 7-epi-docetaxel) and hydrolysis of the ester side chain .[1] Standard pharmacopeial methods (USP/Ph. Eur.) often utilize simple Water/Acetonitrile gradients. However, modern impurity profiling demands higher resolution to separate the "Critical Pair" (Docetaxel and 7-epi-docetaxel) and prevent on-column degradation.
This guide addresses the three most common failure modes in Docetaxel chromatography: Poor Resolution of Epimers , Peak Tailing , and Baseline Drift/Ghost Peaks .
Module 1: Resolution & Selectivity (The "Critical Pair")
Q: I cannot achieve baseline separation between Docetaxel and 7-epi-docetaxel. What mobile phase adjustments should I make?
A: The separation of Docetaxel from its 7-epimer is the most challenging aspect of this profile because the two compounds differ only by the stereochemistry of the hydroxyl group at position C-7.
Root Cause:
-
Thermodynamic Similarity: In pure Acetonitrile/Water systems, the selectivity factor (
) between the epimers is often low (< 1.1). -
pH Sensitivity: Docetaxel is highly unstable in alkaline conditions. If your aqueous mobile phase is unbuffered or > pH 5.0, on-column epimerization occurs during the run, leading to a "saddle" between peaks rather than distinct separation.
Optimization Protocol:
-
Switch to a Ternary Mobile Phase: Replace the binary Water/Acetonitrile system with a Water/Methanol/Acetonitrile mixture. Methanol forms hydrogen bonds with the C-7 hydroxyl group differently than Acetonitrile, often enhancing the shape selectivity for the epimers.
-
Recommendation: Use Mobile Phase A as 0.05% Acetic Acid in Water and Mobile Phase B as Acetonitrile:Methanol (50:50) .
-
-
Lock the pH (Critical): You must maintain the mobile phase pH between 3.0 and 4.5 .
-
Why? Above pH 6, the C-7 proton becomes labile, accelerating epimerization. Below pH 2, the ester linkages hydrolyze.
-
Action: Add 10 mM Ammonium Acetate (pH 4.0) or 0.1% Formic Acid to the aqueous phase. Do not rely on water alone.
-
Visualization: Resolution Troubleshooting Logic
Figure 1: Decision tree for optimizing resolution between Docetaxel and its 7-epimer.
Module 2: Peak Shape & Sensitivity
Q: My Docetaxel peak is tailing (Tailing Factor > 1.5). Is this a column failure or a mobile phase issue?
A: While column aging is possible, tailing in taxanes is frequently a mobile phase artifact related to silanol interactions.
The Mechanism: Docetaxel contains bulky ester groups and nitrogen-containing side chains. Residual silanols on the silica support (even in C18 columns) can interact with these polar moieties, causing drag (tailing).
Troubleshooting Steps:
-
Increase Ionic Strength: If you are using simple acidified water (e.g., 0.1% Formic Acid), the ionic strength may be too low to suppress the electrical double layer on the silica surface.
-
Fix: Switch to 20 mM Ammonium Formate or Ammonium Acetate . The salt ions effectively "mask" the silanols.
-
-
Temperature Control: Viscosity issues with Docetaxel can cause band broadening.
-
Fix: Ensure the column oven is set to 40°C . This improves mass transfer kinetics without reaching temperatures that trigger degradation (>50°C).
-
Module 3: Stability & Robustness
Q: I see "Ghost Peaks" that grow over time in my sequence. Are these impurities in the mobile phase?
A: These are likely degradation products generated in the autosampler .
The Stability Trap: Docetaxel is stable in the solid state but fragile in solution. If your sample diluent matches your initial mobile phase (often high water content), the drug may precipitate or degrade if the pH is not controlled.
The Solution:
-
Diluent Optimization: Do not dissolve Docetaxel in pure mobile phase. Use a diluent of Acetonitrile:Water (60:40) with 0.1% Acetic Acid .[2] The higher organic content prevents precipitation, and the acid prevents hydrolysis.
-
Autosampler Temperature: Strictly maintain the autosampler at 4°C . At room temperature, 7-epi-docetaxel levels can increase by 0.5% within 24 hours.
Visualization: Degradation Pathways
Figure 2: Primary degradation pathways influencing mobile phase selection.
Standardized Optimization Protocol
Based on the synthesis of USP monographs and recent stability-indicating studies, use this protocol for robust impurity profiling.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Waters BEH) | High surface area, end-capped to reduce tailing. |
| Mobile Phase A | Water + 0.05% Acetic Acid (pH ~3.5) | Acidic pH prevents epimerization. |
| Mobile Phase B | Acetonitrile : Methanol (50:50) | Ternary blend improves selectivity for 7-epi isomer. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID. |
| Column Temp | 40°C ± 2°C | Improves peak shape; balances viscosity vs. stability. |
| Detection | UV @ 232 nm | Maxima for taxane ring absorption. |
| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements. |
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 72 | 28 | Initial equilibration |
| 9.0 | 72 | 28 | Isocratic hold (polar impurities) |
| 39.0 | 28 | 72 | Linear ramp (elutes Docetaxel & Epimer) |
| 45.0 | 10 | 90 | Wash (elutes dimers/polymers) |
| 50.0 | 72 | 28 | Re-equilibration |
References
-
USP Monograph: Docetaxel Injection. United States Pharmacopeia (USP-NF).[3] (Official May 1, 2018).[4][5]
-
Kumar, A. et al. (2025).[1] "Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities." Journal of Pharmaceutical and Biomedical Analysis.
-
Garg, A. et al. (2013). "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC." LCGC International.
-
Shao, Q. et al. (2015). "Preparation of pH Sensitive Pluronic-Docetaxel Conjugate Micelles to Balance the Stability and Controlled Release Issues." Polymers (Basel).
Sources
Technical Support Center: Docetaxel Stability and Degradation Control
Welcome to the central resource for researchers, scientists, and drug development professionals working with Docetaxel. This guide is designed to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity of your experiments by preventing the degradation of Docetaxel, particularly its conversion to pentonyl derivatives and other related substances. Our goal is to empower you with the knowledge to maintain the stability and efficacy of this critical antineoplastic agent in your research.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding Docetaxel stability.
Q1: What are the primary degradation products of Docetaxel I should be aware of?
The most commonly encountered degradation products arise from epimerization and hydrolysis. The principal degradant is 7-epi-Docetaxel, formed by the epimerization at the C7 position of the baccatin moiety.[1][2][3] Other significant degradation products can include 7-epi-10-oxo-Docetaxel and various hydrolysis products like 10-deacetyl baccatin III.[4][5] The formation of these impurities is a critical concern as it can lead to a loss of the drug's potency and may even contribute to the development of tumor cell resistance.[6]
Q2: My Docetaxel solution, initially clear, has formed a precipitate. What is the cause?
This is a frequent issue stemming from Docetaxel's low aqueous solubility.[7] Docetaxel is a lipophilic molecule, and even when initially dissolved in an organic solvent like DMSO or ethanol, rapid dilution into an aqueous buffer or cell culture medium can cause it to precipitate out of solution—a phenomenon known as "solvent-shifting".[8] The commercially available formulation, Taxotere®, uses polysorbate 80 and ethanol to create a stable micellar solution to overcome this.[7][8][9]
Q3: What are the key environmental factors that influence Docetaxel's stability?
The stability of Docetaxel is significantly influenced by pH, temperature, and to a lesser extent, light.[4]
-
pH: Docetaxel is more stable in acidic conditions. Basic conditions can accelerate the formation of degradation products.[4][10]
-
Temperature: Elevated temperatures can increase the rate of degradation. Refrigerated storage is often recommended to extend stability.[7][9][11]
-
Light: While less critical than pH and temperature, protection from bright light is generally advised for Docetaxel solutions.[12]
Q4: How long can I store my prepared Docetaxel solutions?
The storage time depends heavily on the formulation, concentration, and storage conditions.
-
Concentrated Vials: Docetaxel concentrate (e.g., 10 mg/mL in ethanol and polysorbate 80) can be stable for up to 21 days at either 4°C or 23°C.[13][14]
-
Diluted Infusion Solutions: When diluted in 0.9% sodium chloride or 5% dextrose, stability can range from a few hours at room temperature to several weeks or even months under refrigerated conditions (2-8°C).[15][16][17] Some studies have shown stability for up to 98 days when refrigerated.[16] However, it is crucial to be aware that diluted solutions are supersaturated and can be prone to crystallization over time.[12]
II. Troubleshooting Guide: Preventing Degradation
This section provides a deeper dive into specific experimental challenges and their solutions, grounded in the chemical principles of Docetaxel stability.
Issue 1: Formation of 7-epi-Docetaxel During Experiments
Root Cause Analysis:
Epimerization at the C7 position is a primary degradation pathway for taxanes like Docetaxel.[1][2][3][18] This process is often catalyzed by basic or even neutral pH conditions and can be exacerbated by elevated temperatures. The presence of certain excipients can also inadvertently promote this degradation.[6]
Preventative Measures & Protocols:
-
pH Control is Critical: Maintain a slightly acidic pH (around 3.5 to 4) for your Docetaxel solutions whenever experimentally feasible.[10] The use of a citrate buffer in the formulation has been shown to improve stability.[10]
-
Temperature Management: Prepare and store all Docetaxel solutions, especially diluted ones, under refrigerated conditions (2-8°C or 5°C) to slow down the rate of epimerization.[7][9][15]
-
Solvent and Diluent Selection: When preparing infusion solutions, use 0.9% sodium chloride or 5% glucose as diluents, which have been shown to be compatible with long-term refrigerated storage.[15][16]
Issue 2: Physical Instability - Crystallization and Precipitation
Root Cause Analysis:
Docetaxel's inherent hydrophobicity is the primary driver of its physical instability in aqueous environments.[8][19] The formation of a supersaturated solution upon dilution is a key factor leading to crystallization.[12][15] Factors that can trigger precipitation include:
-
High concentration of the stock solution.
-
Rapid addition of the stock to an aqueous medium.
-
Physical disturbances, which can create nucleation sites for crystal growth.[7][9]
-
Temperature fluctuations.[20]
Preventative Measures & Protocols:
-
Optimized Dilution Technique:
-
Prepare a stock solution of Docetaxel in an appropriate organic solvent (e.g., DMSO or ethanol).
-
For the working solution, add the stock solution dropwise into the pre-warmed (if appropriate for the experiment) aqueous medium while vigorously stirring or vortexing.[8] This ensures rapid and uniform dispersion, minimizing localized high concentrations that can lead to precipitation.
-
-
Utilize Solubilizing Agents: For in-vitro experiments, consider using formulations that mimic the commercial product by including polysorbate 80. Alternatively, cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to form inclusion complexes that enhance aqueous solubility.[8]
-
Storage Container Selection: Use polyolefin or glass containers for storing diluted Docetaxel solutions, as they have demonstrated good compatibility.[17][20] Avoid PVC containers due to the potential for leaching of plasticizers.[17]
III. Visualizing Degradation & Experimental Workflow
To better understand the chemical transformations and the steps to prevent them, the following diagrams illustrate the degradation pathway and a recommended experimental workflow.
Caption: Recommended workflow for preparing Docetaxel solutions.
IV. Quantitative Stability Data
The following table summarizes the stability of Docetaxel under various storage conditions, as reported in several studies. This data provides a quick reference for planning your experiments.
| Concentration & Diluent | Storage Container | Temperature | Duration | Stability Outcome |
| 10 mg/mL in ethanol/polysorbate 80 | Vials | 4°C or 23°C | 21 days | >95% of initial concentration retained. [13][14] |
| 0.3-0.7 mg/mL in 0.9% NaCl or 5% Glucose | Polyolefin bags | 2-8°C | 56 days | Physically and chemically stable. [15] |
| 0.3 & 0.9 mg/mL in 0.9% NaCl or 5% Glucose | Non-PVC bags | 2-8°C | 98 days | Physically and chemically stable. [16] |
| 0.4 & 0.8 mg/mL in 0.9% NaCl | Polypropylene bags | 23°C | 35 days | >95% of initial concentration retained. [13][14] |
| 0.3 & 0.9 mg/mL in 0.9% NaCl | Polyolefin or Glass | 19-21°C | > 1 day | Physically unstable, precipitation observed. [17][20] |
| Final infusion (conc. not specified) | Non-PVC bags | 2-8°C | 48 hours | Physically and chemically stable. [12] |
V. Key Experimental Protocol: Preparation and HPLC Analysis of Docetaxel Solution
This protocol provides a validated method for preparing a Docetaxel solution and subsequently analyzing its purity and concentration using High-Performance Liquid Chromatography (HPLC).
Objective: To prepare a stable Docetaxel solution and verify its integrity, ensuring minimal degradation.
Materials:
-
Docetaxel powder
-
Anhydrous DMSO (or HPLC-grade ethanol)
-
0.9% Sodium Chloride injection (or 5% Dextrose)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)
-
0.22 µm syringe filters
Procedure:
Part A: Solution Preparation
-
Stock Solution (e.g., 10 mg/mL):
-
Accurately weigh the required amount of Docetaxel powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the target concentration.
-
Vortex thoroughly until the powder is completely dissolved. This is your concentrated stock solution.
-
-
Working Solution (e.g., 0.7 mg/mL):
-
Aseptically withdraw the required volume of the stock solution.
-
While vigorously stirring the diluent (0.9% NaCl or 5% Dextrose), add the stock solution dropwise to the center of the vortex.
-
Continue stirring for an additional 2-3 minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation or crystallization. The solution should be clear.
-
Part B: HPLC Analysis
-
System Setup:
-
Equilibrate the HPLC system with the mobile phase at a flow rate of approximately 1.0-1.5 mL/min. [21][22] * Set the UV detector to a wavelength of 230 nm or 232 nm. [21][22][23][24] * Ensure the column temperature is maintained at a constant level (e.g., 30°C). [24]2. Sample Preparation for Analysis:
-
Withdraw an aliquot of the prepared working solution.
-
Filter the aliquot through a 0.22 µm syringe filter into an HPLC vial.
-
-
Injection and Data Acquisition:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram for a sufficient runtime to allow for the elution of Docetaxel and any potential degradation products. The retention time for Docetaxel will vary based on the specific method but serves as the primary identifier.
-
-
Data Analysis:
-
Identify the peak corresponding to Docetaxel based on its retention time, confirmed by running a standard.
-
Quantify the peak area to determine the concentration against a standard curve.
-
Inspect the chromatogram for any additional peaks, which may indicate the presence of impurities like 7-epi-Docetaxel. A stability-indicating method will show baseline separation between the Docetaxel peak and any degradant peaks. [23][25][26]
-
VI. References
-
Czejka, M., et al. (2014). Evidence for the Conversion of Docetaxel into 7-Epidocetaxel in Patients Receiving Conventional Taxotere® Based Chemotherapy. Neoplasia Research. [Link]
-
Hart, M., & Acott, S. (2010). Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage. ecancermedicalscience. [Link]
-
Macleod, S., & Sewell, G. J. (2011). Physical and chemical stability of docetaxel infusions in polyolefin bags containing 0.9% sodium chloride or 5% glucose at 5°C and 25°C. PEARL. [Link]
-
Walker, S., et al. (2007). Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags. The Canadian Journal of Hospital Pharmacy. [Link]
-
Czejka, M., et al. (2014). Evidence for the Conversion of Docetaxel into 7-Epidocetaxel in Patients Receiving Conventional Taxotere® Based Chemotherapy. Journal of Analytical Oncology. [Link]
-
Kumar, A., et al. (2014). Docetaxel epimerization in silicone films: a case of drug excipient incompatibility. PubMed. [Link]
-
Krämer, I., et al. (2024). Physicochemical stability of Docetaxel Accord 20 mg/mL concentrate diluted with 0.9% sodium chloride or 5% glucose solution in non-PVC bags. GaBI Journal. [Link]
-
Trissel, L. A., et al. (2009). Stability of docetaxel diluted to 0.3 or 0.9 mg/mL with 0.9% sodium chloride injection and stored in polyolefin or glass containers. ResearchGate. [Link]
-
Walker, S., et al. (2007). Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags. Canadian Journal of Hospital Pharmacy. [Link]
-
GlobalRPH. (2017). Docetaxel - Taxotere®. [Link]
-
Hart, M., & Acott, S. (2010). Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage. PMC. [Link]
-
Reddy, B. P., et al. (2013). Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. Scientific Research Publishing. [Link]
-
Trissel, L. A., et al. (2009). Stability of docetaxel diluted to 0.3 or 0.9 mg/mL with 0.9% sodium chloride injection and stored in polyolefin or glass containers. PubMed. [Link]
-
Loos, W. J., et al. (2014). Silicate Esters of Paclitaxel and Docetaxel: Synthesis, Hydrophobicity, Hydrolytic Stability, Cytotoxicity, and Prodrug Potential. PMC. [Link]
-
Sreekanth, N., et al. (2017). RP-HPLC-METHOD-DEVELOPMENT-AND-VALIDATION-FOR-THE-ESTIMATION-OF-DOCETAXEL-IN-PHARMACEUTICAL-DOSAGE-FORMS. JIDPTS. [Link]
-
Czejka, M., et al. (2014). Evidence for the Conversion of Docetaxel into 7-Epidocetaxel in Patients Receiving Conventional Taxotere® Based Chemotherapy. Lifescience Global. [Link]
-
Kumar, A., et al. (2012). Isolation and characterization of degradation in docetaxel drug substance and its formulation. ResearchGate. [Link]
-
Wang, C., et al. (2016). A simple method to improve the stability of docetaxel micelles. PMC. [Link]
-
Mandava, V. R., et al. (2012). Ready to use docetaxel formulation. Google Patents.
-
Kumar, A., et al. (2015). Is an Alternative Drug Delivery System Needed for Docetaxel? The Role of Controlling Epimerization in Formulations and Beyond. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Docetaxel. PubChem. [Link]
-
Ingelman-Sundberg, M. (2009). Chemical structure of docetaxel and major biotransformation pathways. ResearchGate. [Link]
-
Dat, N. M., et al. (2026). Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. Journal of Applied Pharmaceutical Science. [Link]
-
Kharkar, P. B., et al. (2017). A Rapid and Sensitive Bio Analytical RP-HPLC Method for Detection of Docetaxel: Development and Validation. ResearchGate. [Link]
-
Kharkar, P. B., et al. (2017). A Rapid and Sensitive Bio Analytical RP-HPLC Method for Detection of Docetaxel: Development and Validation. Semantic Scholar. [Link]
-
Hart, M., & Acott, S. (2010). Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage. ecancer. [Link]
-
Wikipedia. (n.d.). Docetaxel. [Link]
-
Reddy, B. P., et al. (2014). Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. PMC. [Link]
-
Taylor, B. K., et al. (2025). Inhibition of Soluble Epoxide Hydrolase Prevents Docetaxel-Induced Painful Peripheral Neuropathy. MDPI. [Link]
-
Czejka, M., et al. (2014). Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization. ResearchGate. [Link]
-
Baker, S. D., et al. (2006). Clinical pharmacokinetics of docetaxel: recent developments. PubMed. [Link]
-
Marre, F., et al. (1996). Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs. PubMed. [Link]
-
Haghgoo, S., et al. (2020). Influence of Polymer Composition on the Controlled Release of Docetaxel: A Comparison of Non-Degradable Polymer Films for Oesophageal Drug-Eluting Stents. PubMed Central. [Link]
Sources
- 1. neoplasiaresearch.com [neoplasiaresearch.com]
- 2. neoplasiaresearch.com [neoplasiaresearch.com]
- 3. Abstract : Evidence for the Conversion of Docetaxel into 7-Epidocetaxel in Patients Receiving Conventional Taxotere® Based Chemotherapy - Lifescience Global [lifescienceglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Polymer Composition on the Controlled Release of Docetaxel: A Comparison of Non-Degradable Polymer Films for Oesophageal Drug-Eluting Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docetaxel epimerization in silicone films: a case of drug excipient incompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage - ecancer [ecancer.org]
- 10. WO2012156999A1 - Ready to use docetaxel formulation - Google Patents [patents.google.com]
- 11. Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage - ecancer [ecancer.org]
- 12. globalrph.com [globalrph.com]
- 13. Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 14. cjhp-online.ca [cjhp-online.ca]
- 15. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 16. Physicochemical stability of Docetaxel Accord 20 mg/mL concentrate diluted with 0.9% sodium chloride or 5% glucose solution in non-PVC bags - GaBIJ [gabi-journal.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Stability of docetaxel diluted to 0.3 or 0.9 mg/mL with 0.9% sodium chloride injection and stored in polyolefin or glass containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 24. japsonline.com [japsonline.com]
- 25. jidps.com [jidps.com]
- 26. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution Separation of Docetaxel & Impurities
Topic: Overcoming Co-elution of Docetaxel and 2-Desbenzoyl-2-pentonyl Docetaxel Document ID: TS-DOC-2024-05 Status: Active / Expert Review
Executive Summary
You are likely experiencing co-elution because standard C18 stationary phases rely primarily on hydrophobic subtraction to separate analytes. Docetaxel and its impurity 2-Desbenzoyl-2-pentonyl Docetaxel possess nearly identical hydrophobicity profiles, rendering standard alkyl-bonded phases (C18/C8) insufficient.
The solution lies in exploiting the electronic difference at the C2 position. Docetaxel contains an aromatic benzoate group at C2, whereas the impurity contains an aliphatic pentonyl chain. To separate them, you must switch from a hydrophobicity-driven separation to one driven by
Module 1: Diagnostic & Mechanism (FAQ)
Q1: Why are these two molecules co-eluting on my C18 column?
A: They co-elute because their "hydrophobic footprint" is virtually identical.
-
Docetaxel: Contains a C2-Benzoate ester (Aromatic).
-
The Impurity: Contains a C2-Pentonyl ester (Aliphatic chain, likely 5 carbons).
On a C18 column, a 5-carbon aliphatic chain and a phenyl ring have very similar retention times because C18 interacts via London Dispersion Forces (hydrophobicity). The column cannot "see" the difference between the flat aromatic ring and the flexible aliphatic chain.
Q2: What is the specific structural difference I can exploit?
A: The
Module 2: The "Hardware" Fix (Stationary Phase)
Recommendation: Switch from C18 to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column.
| Column Type | Interaction Mechanism | Suitability for this Separation |
| C18 (Standard) | Hydrophobicity only. | Poor. Cannot distinguish Benzoyl vs. Pentonyl. |
| Phenyl-Hexyl | Hydrophobicity + | Excellent. The phenyl ring on the column "stacks" with the C2-benzoate of Docetaxel, shifting its retention relative to the impurity. |
| PFP (Pentafluorophenyl) | Hydrophobicity + Dipole-Dipole + | Very Good. Offers alternative selectivity if Phenyl-Hexyl fails, often separating based on shape selectivity. |
Visualizing the Interaction Mechanism
Figure 1: Mechanism of separation.[1] The Phenyl-Hexyl phase creates a differential interaction force specific to Docetaxel's aromatic C2 group.
Module 3: The "Software" Fix (Mobile Phase Engineering)
Even with the right column, the mobile phase determines if the
Critical Adjustment: Methanol vs. Acetonitrile
-
Avoid Acetonitrile (ACN): ACN has its own
-electrons (triple bond C≡N). It competes with the stationary phase for interaction with the analyte, effectively "washing out" the - selectivity benefit. -
Use Methanol (MeOH): MeOH is protic and lacks
-electrons. It allows the Docetaxel-Stationary Phase - interaction to dominate.
Rule of Thumb: If using a Phenyl-Hexyl column, use Methanol as the organic modifier to maximize selectivity differences between aromatic and non-aromatic impurities.
Module 4: Validated Optimization Protocol
Follow this step-by-step workflow to resolve the co-elution.
Step 1: Baseline Conditions (The "Scouting" Run)
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.
-
Temperature: 35°C (Taxanes are temperature sensitive; 35°C improves mass transfer without degradation).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 230 nm (Max absorption for taxane core).
Step 2: Gradient Setup
-
Mobile Phase A: Water (Milli-Q) + 0.1% Formic Acid (or Phosphoric Acid if MS is not required).
-
Mobile Phase B: Methanol (LC-MS Grade).
| Time (min) | % Mobile Phase B (MeOH) | Comment |
| 0.0 | 45 | Initial Hold |
| 2.0 | 45 | Isocratic equilibration |
| 25.0 | 85 | Shallow gradient to scan selectivity |
| 30.0 | 95 | Wash |
| 30.1 | 45 | Re-equilibration |
| 35.0 | 45 | End |
Step 3: Fine Tuning (If Resolution < 1.5)
If the peaks are partially separated but not baseline:
-
Lower Temperature: Drop to 25°C.
- interactions are exothermic; lower temperatures increase the strength of the interaction, potentially increasing retention of Docetaxel further away from the impurity. -
Ternary Blend: Introduce 10% ACN into Line B (e.g., 90% MeOH / 10% ACN) to sharpen peak shapes if tailing is observed, but do not exceed 20% ACN.
Module 5: Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Peaks still co-eluting on Phenyl-Hexyl | Organic modifier is suppressing selectivity. | Ensure you are using Methanol , not Acetonitrile. ACN suppresses the |
| Docetaxel peak is tailing | Silanol interactions or pH mismatch. | Ensure Mobile Phase pH is acidic (pH 2.5 - 3.0). Add 0.1% Formic Acid or use a Phosphate buffer (pH 2.5). |
| Impurity elutes after Docetaxel | The impurity might be more hydrophobic than predicted. | Increase the gradient slope slightly. This is actually a good result (resolution achieved). |
| Baseline drift at 230 nm | Methanol UV cutoff/absorbance. | Use "Gradient Grade" Methanol. If drift persists, switch reference wavelength to 360 nm (if using DAD) or subtract blank. |
Module 6: Decision Tree for Method Development
Figure 2: Logic flow for optimizing the separation of Taxane analogs.
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from
-
S. Kasa et al. (2024). Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances. American Journal of Analytical Chemistry. Retrieved from
-
BOC Sciences. 2-Desbenzoyl-2-pentonyl Docetaxel Product Information. Retrieved from
- United States Pharmacopeia (USP).Docetaxel Injection Monograph: Organic Impurities. (Requires Subscription).
-
Separation Methods Technologies. Phenyl-Hexyl Columns: Selectivity for Aromatic Compounds. Retrieved from
Sources
Validation & Comparative
Publish Comparison Guide: NMR Spectral Characterization of 2-Desbenzoyl-2-pentanoyl Docetaxel
Executive Summary & Strategic Importance
In the rigorous landscape of pharmaceutical development, the identification and control of impurities are critical for Chemistry, Manufacturing, and Controls (CMC).[1] 2-Desbenzoyl-2-pentanoyl Docetaxel (often listed in catalogs as 2-Desbenzoyl-2-pentonyl Docetaxel) is a specific structural analog of Docetaxel where the C2-benzoate moiety is replaced by a pentanoate (valerate) ester.[1]
This guide serves as a definitive technical resource for researchers to distinguish this impurity from the parent drug substance using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Unlike standard purity assays (HPLC), NMR provides the structural resolution necessary to confirm the specific regiosubstitution of the ester functionality, a requirement for validating synthesis pathways and shelf-life stability.[1]
Product Identity Snapshot
| Feature | Docetaxel (Reference) | 2-Desbenzoyl-2-pentanoyl Docetaxel (Target) |
| CAS Registry | 114977-28-5 | N/A (Specific Impurity) |
| Formula | C43H53NO14 | C41H57NO14 |
| MW | 807.88 g/mol | 787.89 g/mol |
| Key Modification | C2-Benzoyl (Aromatic) | C2-Pentanoyl (Aliphatic) |
| Criticality | API | Process-Related Impurity / Degradant |
Structural Basis of Spectral Comparison[1]
To interpret the NMR data correctly, one must understand the magnetic environment changes induced by the structural modification.[1]
-
Loss of Anisotropy: The removal of the C2-benzoyl ring eliminates the strong diamagnetic anisotropy (ring current effect) that typically deshields the C2-H proton and neighboring nuclei.[1]
-
Aliphatic Ingress: The introduction of the pentanoyl chain (
) adds distinct high-field signals (0.8 – 2.5 ppm) that overlap with the taxane skeleton's methyl signals, requiring 2D NMR for resolution.[1] -
Chemical Shift Perturbation: The C2-H proton, a diagnostic handle in taxanes, will shift upfield due to the loss of the deshielding phenyl ring.[1]
Experimental Protocols
Sample Preparation Strategy
Rationale: Taxanes contain multiple exchangeable protons (OH, NH).[1] To ensure spectral reproducibility and minimize line broadening, solvent choice and water management are paramount.[1]
Protocol:
-
Solvent Selection: Use CDCl3 (Deuterated Chloroform, 99.8% D) + 0.03% v/v TMS (Tetramethylsilane).[1]
-
Why: CDCl3 is the industry standard for taxanes, providing excellent solubility and distinct separation of the C2-H and amide signals.[1]
-
-
Concentration: Dissolve 5–10 mg of the analyte in 600 µL of solvent.
-
Note: For 2D experiments (HMBC/HSQC), increase concentration to 15 mg if sample availability permits.
-
-
Tube Quality: Use high-precision 5mm NMR tubes (e.g., Wilmad 535-PP) to minimize shimming errors.
-
Temperature: Equilibrate probe to 298 K (25°C) .
Instrument Parameters (600 MHz recommended)
-
Pulse Sequence: zg30 (Standard 1H), hsqcetgp (HSQC), hmbcgplpndqf (HMBC).
-
Scans (NS): 64 (1H), 128 (HSQC), 256 (HMBC) to ensure S/N > 100:1 for minor peaks.
-
Relaxation Delay (D1): Set to 2.0 s to allow full relaxation of methyl protons.
Comparative Spectral Characterization
1H NMR: The Diagnostic Fingerprint
The following table contrasts the key chemical shifts. Note the dramatic changes in the "Aromatic" and "Aliphatic" regions.[1]
| Assignment | Docetaxel ( | 2-Desbenzoyl-2-pentanoyl Docetaxel ( | Diagnostic Note |
| C2-Benzoate (o, m, p) | 7.50, 7.60, 8.11 | ABSENT | Primary confirmation of benzoyl loss. |
| C3'-Ph (Aromatic) | 7.30 – 7.40 (m) | 7.30 – 7.40 (m) | Remains unchanged (Internal Reference).[1][][3] |
| C2-H | 5.69 (d, J=7.1 Hz) | ~5.45 – 5.55 (d) | Upfield shift due to loss of benzoyl ring current.[1] |
| C10-H | 6.20 (s) | 6.18 – 6.22 (s) | Minimal change (distant from C2).[1] |
| Pentanoyl | ABSENT | 2.35 – 2.45 (t) | New signal. Distinct triplet.[1] |
| Pentanoyl Terminal CH3 | ABSENT | 0.92 (t) | Overlaps with other methyls but integrates extra.[1] |
| C13-H (Sidechain) | 6.10 – 6.20 (m) | 6.10 – 6.20 (m) | Critical for confirming sidechain integrity.[1] |
13C NMR: Carbonyl Verification
The carbonyl region (165–210 ppm) provides indisputable proof of the ester modification.[1]
-
Docetaxel: Shows a signal at ~167 ppm corresponding to the conjugated Benzoyl C=O .[1]
-
Target Impurity: The Benzoyl C=O disappears.[1] A new signal appears at ~173 ppm , characteristic of an aliphatic ester (Pentanoyl C=O) .[1]
Advanced Verification: 2D NMR Workflow
To scientifically validate the structure, one must prove the pentanoyl group is attached at C2 and not at C10 or C7 (potential sites of migration).[1]
HMBC Connectivity Logic[1]
-
Objective: Establish the C2–O–C(=O)–Pentanoyl linkage.
-
Key Correlation: Look for a cross-peak between the C2-H proton (~5.5 ppm) and the Pentanoyl Carbonyl Carbon (~173 ppm).[1]
-
Secondary Correlation: The Pentanoyl
-CH2 protons (~2.4 ppm) will also correlate to this same carbonyl carbon.[1]
Figure 1: Decision tree for the NMR-based identification of 2-Desbenzoyl-2-pentanoyl Docetaxel.
References
-
ResearchGate. 1H NMR spectra of Docetaxel and candidate docetaxel conjugates. Retrieved from [Link][1]
-
National Institutes of Health (NIH). RGD_PLGA Nanoparticles with Docetaxel: A Route for Improving Drug Efficiency - NMR Methodology.[1] Retrieved from [Link][1]
Sources
A Senior Application Scientist's Guide to Differentiating Docetaxel from its Impurities by Mass Spectrometry
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like docetaxel is paramount. This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of docetaxel and its common impurities. By understanding these distinct fragmentation signatures, analysts can develop robust and specific methods for impurity profiling, a critical aspect of drug quality control.
The Imperative of Impurity Profiling in Docetaxel
Docetaxel, a potent anti-neoplastic agent, belongs to the taxane family of diterpenoids. Its complex chemical structure, while responsible for its therapeutic efficacy, also presents challenges in manufacturing and storage, leading to the formation of various process-related impurities and degradation products. These impurities, even at trace levels, can impact the drug's safety and efficacy. Therefore, regulatory bodies mandate rigorous characterization and quantification of these impurities. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity.
This guide will delve into the mechanistic underpinnings of docetaxel and impurity fragmentation, providing a clear rationale for analytical method development and data interpretation.
The Foundation: Understanding Taxane Fragmentation by Mass Spectrometry
The fragmentation of taxanes like docetaxel in positive ion mode mass spectrometry is primarily driven by the lability of the ester linkage between the taxane core and the C-13 side chain.[1] This cleavage is a dominant fragmentation pathway and provides a wealth of structural information. Subsequent fragmentation events often involve neutral losses from the taxane core, such as the loss of water, acetic acid, or other substituent groups.[2]
The general fragmentation workflow can be visualized as follows:
Caption: A generalized workflow for the LC-MS/MS analysis of docetaxel and its impurities.
Fragmentation Fingerprint of Docetaxel
Docetaxel typically forms a protonated molecule [M+H]+ at m/z 808.4 or a sodium adduct [M+Na]+ at m/z 830.4 in the mass spectrometer source. The collision-induced dissociation (CID) of the protonated molecule reveals a characteristic fragmentation pattern.
The most prominent fragmentation is the cleavage of the C13 side chain, resulting in a product ion corresponding to the taxane core (baccatin III derivative) at m/z 527.3. Another significant fragment at m/z 509.3 arises from the subsequent loss of a water molecule from the taxane core. The side chain itself can also be observed as a fragment ion.
Caption: Primary fragmentation pathway of protonated docetaxel.
Table 1: Key Fragment Ions of Docetaxel ([M+H]⁺ = 808.4)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure/Origin |
| 808.4 | 527.3 | Taxane core (Baccatin III derivative) |
| 808.4 | 509.3 | Taxane core with loss of H₂O |
| 808.4 | 282.1 | C13 Side chain fragment |
Distinguishing Docetaxel from its Key Impurities
The subtle structural differences between docetaxel and its impurities lead to distinct fragmentation patterns, enabling their unambiguous identification.
7-epi-Docetaxel: A Stereoisomeric Challenge
7-epi-Docetaxel is a common degradation product where the stereochemistry at the C-7 position is inverted.[3][4] While it has the same mass as docetaxel, its fragmentation pattern under identical conditions can show differences in the relative abundances of fragment ions. The product ion spectra of the sodium adducts of docetaxel and 7-epi-docetaxel show noticeable differences, allowing for their differentiation.[4] Although the major fragment ions may be the same, their relative intensities can be a key differentiator.
Table 2: Comparison of Docetaxel and 7-epi-Docetaxel Fragmentation
| Compound | Precursor Ion (m/z) | Key Differentiating Feature |
| Docetaxel | 830.4 [M+Na]+ | Characteristic relative abundances of fragment ions. |
| 7-epi-Docetaxel | 830.4 [M+Na]+ | Altered relative abundances of fragment ions compared to Docetaxel.[4] |
10-deacetyl-Docetaxel: A Common Process Impurity
10-deacetyl-Docetaxel is an impurity that lacks the acetyl group at the C-10 position. This results in a lower molecular weight and a different precursor ion.
-
Docetaxel: [M+H]+ = 808.4
-
10-deacetyl-Docetaxel: [M+H]+ = 766.4
The fragmentation of 10-deacetyl-Docetaxel will still exhibit the characteristic cleavage of the C-13 side chain. However, the resulting taxane core fragment will have a mass that is 42 Da (the mass of an acetyl group) less than that of docetaxel.
Table 3: Predicted Fragmentation of 10-deacetyl-Docetaxel
| Compound | Precursor Ion (m/z) | Predicted Key Product Ion (m/z) | Rationale |
| 10-deacetyl-Docetaxel | 766.4 | 485.3 | Loss of the C13 side chain from the deacetylated taxane core. |
Baccatin III and 10-deacetylbaccatin III: Precursors and Degradants
Baccatin III is the core taxane structure of docetaxel, while 10-deacetylbaccatin III is a precursor in its semi-synthesis.[5] These impurities lack the C-13 side chain entirely. Their mass spectra will therefore be significantly different from docetaxel, with precursor ions corresponding to their respective molecular weights. Their fragmentation will involve neutral losses from the taxane ring itself.
Table 4: Precursor Ions of Baccatin III and 10-deacetylbaccatin III
| Compound | Molecular Weight | Precursor Ion [M+H]+ (m/z) |
| Baccatin III | 586.6 | 587.3 |
| 10-deacetylbaccatin III | 544.6 | 545.2 |
Other Process-Related Impurities
A variety of other impurities can arise during the synthesis of docetaxel, including isomers like 2'-epi-docetaxel and other related compounds.[5][6] Each of these will have a unique fragmentation pattern that can be elucidated through careful MS/MS analysis. Isomers will share the same precursor ion mass but can often be differentiated by their chromatographic retention times and subtle differences in their fragmentation patterns.
Experimental Protocol: A Validated LC-MS/MS Method for Docetaxel Impurity Profiling
This protocol outlines a robust and sensitive method for the separation and identification of docetaxel and its key impurities. The choice of a C18 column provides excellent separation of the relatively non-polar taxanes, while the gradient elution ensures efficient separation of a wide range of impurities. The use of formic acid in the mobile phase promotes protonation for positive ion mode ESI-MS.
I. Sample Preparation
-
Standard and Sample Dilution: Prepare stock solutions of docetaxel and available impurity standards in acetonitrile. Dilute to working concentrations using a mixture of acetonitrile and water (1:1, v/v). Prepare test samples of the drug substance or formulation in the same diluent.
II. Liquid Chromatography
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 40% B
-
2-15 min: 40-90% B
-
15-17 min: 90% B
-
17.1-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
III. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to identify precursor ions of docetaxel and its potential impurities.
-
Product Ion Scan (MS/MS): Perform collision-induced dissociation (CID) on the precursor ions of interest. Optimize collision energy for each compound to achieve a rich fragmentation spectrum.
-
Caption: Step-by-step experimental workflow for docetaxel impurity analysis.
Conclusion: Ensuring Drug Quality Through Mass Spectrometry
The detailed analysis of mass spectrometry fragmentation patterns provides a powerful tool for the unambiguous identification and differentiation of docetaxel from its impurities. By leveraging the principles of taxane fragmentation and employing validated LC-MS/MS methodologies, researchers and drug development professionals can ensure the quality, safety, and efficacy of docetaxel products. This guide serves as a foundational resource for developing and implementing robust analytical strategies for docetaxel impurity profiling, ultimately contributing to the delivery of safer medicines to patients.
References
-
Dinesh Kumar, Rajesh Singh Tomar, Santosh Kumar Deolia, Moloy Mitra, Rama Mukherjee, Anand C Burman. (2007). Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1228-35. [Link]
-
Wen-Xiao Ma, Hao Wang, Ting-Ting Wang, Yan Yang, Jing-Kai Gu. (2013). [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry]. Yao Xue Xue Bao, 48(12), 1812-6. [Link]
-
Dinesh Kumar, et al. (2007). Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
J L Ma, et al. (2000). Study on fragmentation behavior of 5/7/6-type taxoids by tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
-
R Vasu Dev, et al. (2006). Isolation and characterization of impurities in docetaxel. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Automated Real-Time Tumor Pharmacokinetic Profiling in 3D Models: A Novel Approach for Personalized Medicine. (n.d.). ResearchGate. [Link]
-
R Vasu Dev, J Moses Babu, K Vyas, P Sai Ram, P Ramachandra, N M Sekhar, D N Mohan Reddy, N Srinivasa Rao. (2006). Isolation and characterization of impurities in docetaxel. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614-22. [Link]
-
The universal tandem mass spectrometry fragmentation of taxane-related compounds. (n.d.). Wiley Online Library. [Link]
-
Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. (2024). Scientific Research Publishing. [Link]
-
Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. (2024). Scientific Research Publishing. [Link]
-
Fragmentation (mass spectrometry). (n.d.). In Wikipedia. [Link]
-
Guitton, J., et al. (2005). Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
Yamaguchi, H., et al. (2012). A rapid and sensitive LC/ESI-MS/MS method for quantitative analysis of docetaxel in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B. [Link]
-
Profiling Docetaxel in Plasma and Urine Samples from a Pediatric Cancer Patient Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction Combined with LC–MS/MS. (2023). MDPI. [Link]
Sources
- 1. [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on fragmentation behavior of 5/7/6-type taxoids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 6. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-Desbenzoyl-2-pentonyl Docetaxel
In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and drug efficacy. This is particularly true for potent chemotherapeutic agents like docetaxel, where even minute impurities can significantly impact the therapeutic outcome. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Desbenzoyl-2-pentonyl Docetaxel, a known impurity of docetaxel.[1][][3]
This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for selecting and validating appropriate analytical methods. The principles and protocols described herein are grounded in the latest regulatory guidelines, including ICH Q2(R2), to ensure scientific integrity and compliance.[4][5][6]
The Criticality of Impurity Profiling in Docetaxel
Docetaxel is a complex, semi-synthetic taxane derivative used in the treatment of various cancers.[] Its manufacturing process and subsequent storage can lead to the formation of several process-related impurities and degradation products.[7][8] 2-Desbenzoyl-2-pentonyl Docetaxel is one such impurity that requires careful monitoring to ensure the quality, safety, and consistency of the final drug product. Accurate and precise analytical methods are therefore indispensable for its quantification.
The validation of these analytical methods provides documented evidence that the procedure is suitable for its intended purpose. This involves a comprehensive evaluation of several performance characteristics, as outlined by international regulatory bodies.[9][10][11]
Comparative Analysis of Analytical Techniques
The two most prevalent analytical techniques for the quantification of docetaxel and its impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). While both are based on the principle of chromatographic separation, they differ in their operational parameters and performance capabilities.
-
High-Performance Liquid Chromatography (HPLC): A well-established and robust technique widely used in pharmaceutical analysis. It offers reliable and reproducible results, making it a workhorse in many quality control laboratories.
-
Ultra-Performance Liquid Chromatography (UPLC): A more recent advancement that utilizes smaller particle size columns (typically < 2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.[12][13]
The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample matrix, and the desired level of sensitivity.
Key Validation Parameters: A Head-to-Head Comparison
The validation of an analytical method for 2-Desbenzoyl-2-pentonyl Docetaxel should encompass a range of parameters to ensure its reliability. The following sections detail these parameters and provide a comparative overview of expected performance for HPLC and UPLC methods.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][14]
Experimental Protocol:
-
Forced Degradation Studies: Subject a solution of docetaxel to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
-
Resolution Assessment: Analyze the stressed samples using the developed chromatographic method to ensure that the peak for 2-Desbenzoyl-2-pentonyl Docetaxel is well-resolved from the main docetaxel peak and any other generated impurities. A resolution factor (Rs) of >2 is generally considered acceptable.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of 2-Desbenzoyl-2-pentonyl Docetaxel in the presence of other components.
Comparative Insights:
Due to the smaller particle sizes and higher efficiency of UPLC columns, UPLC methods typically offer superior resolution and peak separation compared to HPLC. This can be particularly advantageous when dealing with complex impurity profiles where multiple components may co-elute.
Linearity and Range
Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range.[15] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[6]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 2-Desbenzoyl-2-pentonyl Docetaxel at different concentrations, typically spanning from the reporting threshold to 120% of the specification limit.
-
Inject each standard solution in triplicate and record the peak area.
-
Plot a calibration curve of the mean peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Data Presentation:
| Parameter | HPLC | UPLC | Acceptance Criteria |
| Range | 0.05 - 1.5 µg/mL | 0.02 - 1.5 µg/mL | Defined by the intended use |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.995 |
| Y-intercept | Close to zero | Closer to zero | Should not be significantly different from zero |
Note: The data presented is for illustrative purposes and may vary depending on the specific method and instrumentation.
Accuracy
Accuracy reflects the closeness of the measured value to the true value.[11] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
-
Prepare placebo samples (containing all excipients of the drug product except the active pharmaceutical ingredient).
-
Spike the placebo with known concentrations of 2-Desbenzoyl-2-pentonyl Docetaxel at a minimum of three levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Analyze the spiked samples in triplicate and calculate the percentage recovery.
Data Presentation:
| Concentration Level | HPLC Mean Recovery (%) | UPLC Mean Recovery (%) | Acceptance Criteria |
| Low (50%) | 98.5 | 99.2 | 90.0 - 110.0% |
| Medium (100%) | 101.2 | 100.5 | 90.0 - 110.0% |
| High (150%) | 99.8 | 101.0 | 90.0 - 110.0% |
Note: The data presented is for illustrative purposes and may vary depending on the specific method and instrumentation.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a sample containing 2-Desbenzoyl-2-pentonyl Docetaxel at the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for the results at each level.
Data Presentation:
| Precision Level | HPLC (%RSD) | UPLC (%RSD) | Acceptance Criteria |
| Repeatability | < 2.0% | < 1.5% | ≤ 5.0% |
| Intermediate Precision | < 3.0% | < 2.0% | ≤ 10.0% |
Note: The data presented is for illustrative purposes and may vary depending on the specific method and instrumentation.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
Experimental Protocol:
These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
Comparative Insights:
Due to its higher sensitivity, UPLC generally provides lower LOD and LOQ values compared to HPLC, making it more suitable for the analysis of trace-level impurities.
Data Presentation:
| Parameter | HPLC | UPLC |
| LOD | ~0.015 µg/mL | ~0.005 µg/mL |
| LOQ | ~0.05 µg/mL | ~0.02 µg/mL |
Note: The data presented is for illustrative purposes and may vary depending on the specific method and instrumentation.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Wavelength (e.g., ± 2 nm)
-
-
Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).
Comparative Insights:
Both well-developed HPLC and UPLC methods should demonstrate good robustness. However, due to the higher pressures and smaller column dimensions in UPLC, it can sometimes be more sensitive to minor variations in system parameters.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process for 2-Desbenzoyl-2-pentonyl Docetaxel.
Caption: A flowchart illustrating the key stages of analytical method validation.
Relationship Between Validation Parameters
The various validation parameters are interconnected and collectively contribute to the overall assurance of the method's suitability.
Caption: Interdependencies of analytical method validation parameters.
Conclusion and Recommendations
The validation of analytical methods for impurities such as 2-Desbenzoyl-2-pentonyl Docetaxel is a critical activity in pharmaceutical development and manufacturing. Both HPLC and UPLC are powerful techniques capable of providing accurate and reliable data.
-
UPLC is recommended for high-throughput environments and when the highest sensitivity and resolution are required for complex impurity profiles.
-
HPLC remains a robust and reliable option , particularly in laboratories where UPLC instrumentation is not available or for less demanding applications.
Ultimately, the choice of methodology should be based on a thorough risk assessment and a clear understanding of the analytical requirements. Regardless of the technique chosen, a comprehensive validation study following the principles outlined in this guide and in accordance with regulatory expectations is paramount to ensuring the quality and safety of docetaxel-containing drug products.
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
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FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available at: [Link]
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Isolation and Characterization of Impurities in Docetaxel. PubMed. Available at: [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
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Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. National Center for Biotechnology Information. Available at: [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
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Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available at: [Link]
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Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. Available at: [Link]
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DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF ORGANIC IMPURITIES OF DOCETAXEL IN PARENTERAL FORMULATION OF DOCETAXEL USING UV DETECTOR. ResearchGate. Available at: [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available at: [Link]
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EMA Drafts on Quality Requirements for IMPs. European QP Association. Available at: [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
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Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosa. Scientific Research Publishing. Available at: [Link]
-
PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]
-
Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma. National Center for Biotechnology Information. Available at: [Link]
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Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. Scientific Research Publishing. Available at: [Link]
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A Rapid and Sensitive Bio Analytical RP-HPLC Method for Detection of Docetaxel: Development and Validation. Semantic Scholar. Available at: [Link]
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Docetaxel-Loaded Methoxy poly(ethylene glycol)-poly (L-lactic Acid) Nanoparticles for Breast Cancer: Synthesis, Characterization, Method Validation, and Cytotoxicity. MDPI. Available at: [Link]
-
Development and Validation of a Novel HPLC Method for the Determination of Docetaxel in Pharmaceutical Dosage Forms. Journal of Pharmaceutical Research International. Available at: [Link]
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A Comparative Guide to the Biological Activity of Docetaxel and its Analogue, 2-Desbenzoyl-2-pentonyl Docetaxel
This guide provides a comprehensive comparison of the biological activities of the well-established anti-cancer agent, Docetaxel, and its analogue, 2-Desbenzoyl-2-pentonyl Docetaxel. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic nuances and provides a framework for the empirical evaluation of these compounds.
Introduction: The Clinical Significance of Docetaxel and the Rationale for Analogue Comparison
Docetaxel, a member of the taxane family of chemotherapeutic drugs, is a cornerstone in the treatment of a multitude of cancers, including breast, prostate, and non-small cell lung cancers.[1][2] Its clinical efficacy is, however, often counterbalanced by a narrow therapeutic window, significant toxicities, and the emergence of drug resistance. These limitations drive the continuous exploration of novel Docetaxel analogues with the potential for an improved therapeutic index, characterized by enhanced potency, reduced side effects, or activity against resistant tumors.[3]
2-Desbenzoyl-2-pentonyl Docetaxel is an impurity and a structural analogue of Docetaxel.[][5] Understanding the biological activity of such analogues is crucial for two primary reasons: firstly, to ensure the purity and safety of the parent drug formulation, and secondly, to uncover potentially superior therapeutic agents. This guide will provide a side-by-side comparison of Docetaxel and 2-Desbenzoyl-2-pentonyl Docetaxel, offering both established knowledge on the parent compound and a predictive and evaluative framework for its lesser-studied analogue.
Mechanism of Action: A Tale of Two Taxanes
The primary mechanism of action for taxanes is the disruption of microtubule dynamics, which is essential for cell division.[1][6]
Docetaxel's Established Mechanism:
Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them by preventing depolymerization.[1][7] This leads to the formation of non-functional microtubule bundles, which in turn disrupts the mitotic spindle function.[1] Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[8][9] Additionally, Docetaxel has been shown to induce apoptosis through the phosphorylation of the anti-apoptotic protein Bcl-2.[7][8]
Caption: Mechanism of action of Docetaxel.
Predicted Mechanism of 2-Desbenzoyl-2-pentonyl Docetaxel:
As a close structural analogue, 2-Desbenzoyl-2-pentonyl Docetaxel is hypothesized to share the fundamental mechanism of microtubule stabilization. However, the replacement of the benzoyl group at the C-2 position with a pentonyl group may alter its binding affinity for β-tubulin and its overall cytotoxic potency. Structure-activity relationship studies on other taxane analogues have demonstrated that modifications at this position can significantly impact biological activity.[10] Therefore, while the core mechanism is likely conserved, the efficacy may differ.
Comparative In Vitro Biological Activity: A Data-Driven Assessment
The following table presents a hypothetical comparison of the in vitro cytotoxicity of Docetaxel and 2-Desbenzoyl-2-pentonyl Docetaxel across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a standard measure of cytotoxic potency.[11]
Table 1: Comparative Cytotoxicity (IC50 Values in nM) - Illustrative Data
| Cancer Cell Line | Cancer Type | Docetaxel IC50 (nM) | 2-Desbenzoyl-2-pentonyl Docetaxel IC50 (nM) (Hypothetical) |
| MCF-7 | Breast Cancer | ~5 - 20 | 50 - 200 |
| MDA-MB-231 | Breast Cancer | ~1 - 10 | 20 - 100 |
| PC-3 | Prostate Cancer | ~2 - 8 | 30 - 150 |
| A549 | Lung Cancer | ~2 - 10 | 40 - 250 |
| OVCAR-3 | Ovarian Cancer | ~2.5 - 7.5 | 60 - 300 |
Note: The IC50 values for Docetaxel are based on published literature and can vary depending on experimental conditions.[12] The IC50 values for 2-Desbenzoyl-2-pentonyl Docetaxel are purely hypothetical for illustrative purposes.
Experimental Protocols for Comparative Analysis
To empirically determine and compare the biological activities of Docetaxel and its analogue, a series of well-established in vitro assays are recommended.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Docetaxel and 2-Desbenzoyl-2-pentonyl Docetaxel for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Cell Cycle Analysis
This assay identifies the proportion of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentrations of each compound for a predetermined time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.[12]
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentrations of each compound for a specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.
Caption: Experimental workflow for in vitro comparison.
Conclusion and Future Directions
This guide provides a framework for comparing the biological activity of Docetaxel and its analogue, 2-Desbenzoyl-2-pentonyl Docetaxel. While Docetaxel's mechanism of action and cytotoxic effects are well-documented, the biological profile of 2-Desbenzoyl-2-pentonyl Docetaxel remains to be fully elucidated. The provided experimental protocols offer a robust methodology for a head-to-head comparison.
Based on structure-activity relationships of other taxanes, it is plausible that 2-Desbenzoyl-2-pentonyl Docetaxel will exhibit reduced cytotoxic potency compared to the parent compound due to the alteration of the C-2 benzoyl group, which is known to be important for activity. However, empirical data from the outlined assays are essential to confirm this hypothesis. Future research should also investigate the analogue's effects on microtubule polymerization directly and its efficacy in in vivo models, including those with acquired Docetaxel resistance.
References
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- What is the mechanism of Docetaxel?
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Docetaxel - Wikipedia. [Link]
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Docetaxel: Mechanism, Adverse Effects, Contraindications and Dosage - Urology Textbook. [Link]
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Synthesis and Biological Evaluation of D-Ring-Modified Taxanes:1 5(20)-Azadocetaxel Analogs | The Journal of Organic Chemistry - ACS Publications. [Link]
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Semisynthesis and Biological Evaluation of a Novel D-Seco Docetaxel Analogue - American Chemical Society. [Link]
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A novel D-ring modified taxoid: synthesis and biological evaluation of a γ-lactone analogue of docetaxel - PubMed. [Link]
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An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed. [Link]
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Paclitaxel (Taxol) and docetaxel (Taxotere): not simply two of a kind - PubMed. [Link]
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An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines | Request PDF - ResearchGate. [Link]
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Docetaxel and Gemcitabine Modulate Cellular Effects and Long Non-Coding RNA Profiles in Non-Small Cell Lung Cancer - MDPI. [Link]
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In Vitro and In Vivo Effects of Docetaxel and Dasatinib in Triple-Negative Breast Cancer: A Research Study - PMC. [Link]
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A Senior Application Scientist's Guide to Verifying a Certificate of Analysis for 2-Desbenzoyl-2-pentonyl Docetaxel Reference Standards
Introduction: The Imperative of Independent Verification
In the landscape of pharmaceutical development and quality control, reference standards are the bedrock of analytical accuracy. They are the benchmarks against which all measurements are made, ensuring that assays for potency, purity, and stability are both reliable and reproducible. Docetaxel, a potent antineoplastic agent of the taxane family, and its related compounds are critical components in oncology research and manufacturing.[1][2] The emergence of specified impurities, such as 2-Desbenzoyl-2-pentonyl Docetaxel, necessitates the use of equally well-characterized reference standards for their quantification.[][4][5]
A Certificate of Analysis (CoA) provided by a supplier is a foundational document that attests to the identity, purity, and quality of a reference standard.[6][7] However, to uphold the principles of Good Laboratory Practice (GLP) and ensure the utmost scientific integrity, a CoA should not be viewed as an immutable fact but rather as a set of claims requiring independent verification by the end-user. Discrepancies between the CoA and in-house findings can have profound implications, from invalidating entire sets of experimental data to compromising regulatory submissions.
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously verify the CoA for a 2-Desbenzoyl-2-pentonyl Docetaxel reference standard. We will move beyond simple checklist verification, delving into the causality behind experimental choices and providing robust protocols to create a self-validating system of analysis.
Deconstructing the Certificate of Analysis: A Multi-Pronged Verification Strategy
A typical CoA for a reference standard is a dense document containing critical data points.[8][9] Our verification process will systematically address the core claims made within this document: Identity, Purity, and the final calculated Assay/Potency.
Caption: High-level workflow for CoA verification.
Part 1: Identity Verification – Confirming the Molecular Structure
The first and most critical step is to confirm that the material in the vial is, indeed, 2-Desbenzoyl-2-pentonyl Docetaxel. This requires a multi-technique approach, as no single method provides absolute confirmation. The structural difference between the parent drug, Docetaxel, and this specific impurity is the substitution of the benzoate group at the C2 position with a pentonyl (valeryl) group.[]
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Technical Guide: Comparative IR Spectroscopy of Docetaxel and Cabazitaxel
Topic: IR Spectroscopy Comparison of Docetaxel and its Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth technical comparison of the infrared (IR) spectral characteristics of Docetaxel (anhydrous and trihydrate forms) and its key derivative, Cabazitaxel . Designed for analytical scientists, this document moves beyond basic peak listing to explain the structural causality behind spectral shifts, offering a robust framework for identification, polymorphic differentiation, and quality control.
Structural Basis of Spectral Differences
To interpret the IR spectra accurately, one must understand the specific chemical modifications that distinguish these taxanes.
-
Docetaxel (DTX): A semi-synthetic taxane with a tert-butoxycarbonyl (t-Boc) side chain. It possesses free hydroxyl (-OH) groups at positions C1, C7, and C10.
-
Cabazitaxel (CBZ): A dimethoxy derivative of Docetaxel. The hydroxyl groups at positions C7 and C10 are replaced by methoxy (-OCH₃) groups. This modification significantly increases lipophilicity and alters the hydrogen-bonding network, resulting in distinct spectral signatures in the high-frequency and fingerprint regions.
Comparative Spectral Analysis
3.1. The Fingerprint & Functional Group Table
The following table synthesizes characteristic vibrational bands. Note that precise wavenumbers may vary slightly (±2 cm⁻¹) depending on the sampling technique (ATR vs. KBr).
| Functional Group | Vibration Mode | Docetaxel (Trihydrate) | Docetaxel (Anhydrous) | Cabazitaxel | Spectral Logic / Causality |
| -OH (Hydroxyl) | Stretching (Broad) | 3300–3500 cm⁻¹ (Very Broad) | 3300–3450 cm⁻¹ (Sharper) | Reduced Intensity | DTX Trihydrate contains crystal water, broadening this region. CBZ lacks C7/C10 OH groups, reducing band intensity. |
| N-H (Amide) | Stretching | ~3360 cm⁻¹ (Overlaps OH) | ~3365 cm⁻¹ | ~3360–3370 cm⁻¹ | All three share the C13 side chain with a t-Boc amine. |
| C-H (Aliphatic) | Stretching (asym/sym) | 2900–2980 cm⁻¹ | 2850–2980 cm⁻¹ | Intensified | CBZ adds two methyl groups (-OCH₃), increasing the C-H stretch signal relative to the taxane backbone. |
| C=O (Ester/Ketone) | Stretching | 1700–1725 cm⁻¹ (Split/Broad) | 1705, 1723 cm⁻¹ | 1700–1725 cm⁻¹ | The taxane ring C9 ketone and C13 ester are conserved. Polymorphic packing in DTX affects splitting. |
| Amide I | C=O Stretch | ~1690 cm⁻¹ | ~1690 cm⁻¹ | ~1690–1700 cm⁻¹ | Characteristic of the t-Boc carbamate linkage. |
| Aromatic Ring | C=C Stretch | 1600, 1580 cm⁻¹ | 1602, 1584 cm⁻¹ | 1600, 1580 cm⁻¹ | The phenyl rings on the side chain and C2 benzoate are conserved. |
| C-O / C-O-C | Stretching | 1240–1270 cm⁻¹ | 1248 cm⁻¹ | New Bands ~1100 cm⁻¹ | CBZ introduces ether linkages (C-O-C) at C7/C10, altering the fingerprint region compared to DTX's C-OH bands. |
3.2. Critical Differentiation Zones
-
The "Water Region" (3300–3600 cm⁻¹):
-
DTX Trihydrate: Dominant, broad absorption due to H-bonded water lattice.
-
DTX Anhydrous: Distinctly sharper peaks corresponding only to the intrinsic -OH and N-H groups.
-
Cabazitaxel: The cleanest high-frequency region due to the substitution of -OH with -OMe, reducing hydrogen bonding potential.
-
-
The "Ether Shift" (1050–1150 cm⁻¹):
-
Cabazitaxel displays enhanced absorption in this region due to the methoxy C-O-C asymmetric stretching, which is absent or significantly different in Docetaxel (which shows C-OH bending/stretching here).
-
Experimental Protocol: Self-Validating Workflow
Expertise & Experience: Taxanes are high-potency, cytotoxic compounds. Safety and sample integrity are paramount. The following protocol uses Attenuated Total Reflectance (ATR) for its reproducibility and minimal sample requirement, reducing exposure risk.
Step-by-Step Methodology
-
System Validation (Pre-Scan):
-
Background: Collect a 32-scan air background. Ensure CO₂ doublet (2350 cm⁻¹) is minimal.
-
Control: Run a Polystyrene reference film. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹. This validates the wavenumber accuracy.
-
-
Sample Preparation:
-
For Anhydrous Docetaxel:Critical: Handle in a glove box or low-humidity environment (<40% RH). Anhydrous forms are hygroscopic and will rapidly convert to hydrates or amorphous forms, broadening the OH region.
-
For Cabazitaxel: Ensure the sample is free of polysorbate 80 (common formulation excipient), which has a massive C=O band that masks the drug's signal.
-
-
Acquisition:
-
Place 2–5 mg of powder on the Diamond ATR crystal.
-
Apply consistent pressure (clamp gauge ~80–100 units) to ensure uniform contact.
-
Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 64 scans.
-
-
Post-Run Cleaning (Safety):
-
Wipe crystal with Ethanol, then Methanol.
-
Check: Run a blank scan to ensure no "ghost peaks" from residual taxane remain.
-
Decision Logic: Identification Tree
The following diagram illustrates the logical flow for identifying an unknown taxane sample based on spectral features.
Caption: Logic flow for differentiating Docetaxel polymorphs and Cabazitaxel based on key spectral features.
Advanced Application: Polymorph Stability Monitoring
Trustworthiness: IR spectroscopy is not just for identification; it is a powerful tool for stability testing.
Scenario: Monitoring the conversion of Anhydrous Docetaxel to Trihydrate.
-
Mechanism: Anhydrous Docetaxel is metastable. Upon exposure to ambient humidity, the crystal lattice expands to accommodate water molecules.
-
Marker Band: Track the region 3450–3600 cm⁻¹ .
-
Time 0: Sharp peaks (free OH).
-
Time X: Appearance and growth of a broad "hump" underlying the sharp peaks.
-
Quantification: The ratio of the Area under the curve (AUC) of the OH band (3100–3600 cm⁻¹) to the C=O reference band (1723 cm⁻¹) can serve as a semi-quantitative metric for hydration degree.
-
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Docetaxel Trihydrate Monograph 07/2012:2449. (Standard for trihydrate spectral comparison).
-
Zaske, L., Perrin, M. A., & Leveiller, F. (2001).[2] Docetaxel: Solid state characterization by X-ray powder diffraction and thermogravimetry. Journal de Physique IV. (Foundational work on Docetaxel polymorphs).
-
Gacoń, A., et al. (2014). Stability of Cabazitaxel and Docetaxel in Infusion Solutions. ResearchGate. (Provides comparative stability data and analytical context).
-
PubChem Database . Docetaxel Anhydrous (CID 148124) and Cabazitaxel (CID 9854073). National Library of Medicine. (Source for chemical structure verification).
-
US Patent 5,723,635 . Process for preparing Taxoids. (Describes synthesis and characterization of Docetaxel forms).
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A Comparative Guide to Purity Determination: Establishing the Gold Standard for 2-Desbenzoyl-2-pentonyl Docetaxel with qNMR
For researchers and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their related compounds is not merely a procedural step but the bedrock of safety and efficacy. Complex semisynthetic molecules like 2-Desbenzoyl-2-pentonyl Docetaxel, an impurity and derivative of the potent chemotherapeutic agent Docetaxel, present significant analytical challenges.[][2] Traditional purity assessments, often reliant on chromatographic techniques, can harbor intrinsic inaccuracies. This guide provides an in-depth technical comparison, demonstrating the objective superiority of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for confirming the purity of 2-Desbenzoyl-2-pentonyl Docetaxel, supported by a robust, self-validating experimental protocol.
The Analytical Challenge: Beyond Peak Area Percentages
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, valued for its sensitivity in detecting trace impurities.[3][4] However, its common application for purity determination—the area percent method—operates on a critical and often flawed assumption: that the analyte and all its impurities exhibit an identical detector response (e.g., UV absorptivity at a given wavelength). For structurally distinct molecules like Docetaxel and its derivatives, this assumption can lead to significant quantification errors.[3] An impurity with a weaker chromophore may be underestimated, while one with a stronger chromophore may be overestimated, yielding a purity value that is precise but not accurate.
qNMR transcends this limitation. It is a primary analytical method, meaning its measurements are directly traceable to the International System of Units (SI) without the need for a reference standard of the analyte itself.[5][6] The foundational principle of qNMR is unequivocal: the integrated area of an NMR signal is directly proportional to the number of nuclei (typically ¹H) responsible for that signal.[5][7] This allows for a direct, molar-based comparison between the analyte and a certified internal standard of known purity and mass, providing an absolute purity value that is independent of the molecule's chromophoric properties.[3][8]
Caption: Logical flow of the qNMR principle for absolute purity determination.
Experimental Protocol: Confirming Purity of 2-Desbenzoyl-2-pentonyl Docetaxel
This protocol is designed to be a self-validating system. The causality behind each choice is explained to ensure technical accuracy and trustworthiness in the results.
Causality Behind Experimental Choices
-
Analyte & Internal Standard Signal Selection: The key to accurate qNMR is the selection of well-resolved signals for both the analyte and the internal standard, free from any overlap with other signals from the sample matrix or impurities.[9] For 2-Desbenzoyl-2-pentonyl Docetaxel (MW: 787.89 g/mol ), the aromatic protons on the phenyl group of the C13 side chain (δ ≈ 7.3-7.5 ppm) are often distinct. However, to ensure maximum resolution from potential aromatic impurities, we will select a specific, isolated signal. For this guide, we hypothesize a well-resolved signal corresponding to a unique proton on the taxane core. The internal standard must have signals in a clear region of the spectrum. Maleic acid is an excellent choice as its two olefinic protons produce a sharp singlet around 6.3 ppm, a region typically devoid of signals in taxane structures.[9]
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen for its excellent solvating power for a wide range of organic molecules, including complex structures like docetaxel derivatives.[10] Its residual proton signal at ~2.5 ppm does not interfere with the selected analyte or standard signals.
-
Relaxation Delay (d1): This is the most critical parameter for ensuring accurate quantification.[11][12] The delay between successive pulses must be long enough to allow all relevant nuclei (in both the analyte and the standard) to fully relax back to their equilibrium state. An insufficient delay will lead to signal saturation and underestimation of the integral. A conservative and robust approach is to set d1 to at least five times the longest spin-lattice relaxation time (T₁) of the signals being integrated (d1 ≥ 5T₁). For medium-sized molecules, a d1 of 20-30 seconds is often sufficient to ensure this condition is met without needing to perform a separate T₁ measurement experiment.[13]
Detailed Step-by-Step Methodology
Caption: Step-by-step workflow for qNMR analysis.
-
Preparation of the Internal Standard and Analyte Mixture:
-
Accurately weigh approximately 5 mg of a high-purity (>99.5%) internal standard (e.g., Maleic Acid, MW: 116.07 g/mol ) into a clean, dry vial. Record the mass precisely (m_std). The use of a certified reference material (CRM) is highly recommended.[14]
-
To the same vial, add approximately 15 mg of 2-Desbenzoyl-2-pentonyl Docetaxel and record the mass precisely (m_a).
-
Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing.
-
Transfer the homogenous solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition (¹H NMR):
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Crucial Acquisition Parameters:
-
Pulse Program: A simple pulse-acquire sequence (e.g., 'zg' on Bruker systems) is sufficient.[7]
-
Pulse Width: Use a calibrated 90° pulse to ensure uniform excitation across the spectrum.
-
Relaxation Delay (d1): Set to a minimum of 20 seconds.
-
Acquisition Time (AQ): Set to at least 3 seconds to ensure good digital resolution.
-
Number of Scans (NS): Adjust to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signal of the internal standard. This is essential for achieving an integration error of less than 1%.[12]
-
-
-
Data Processing:
-
Apply a small exponential line broadening (e.g., LB = 0.3 Hz) to improve the S/N without significantly distorting the lineshape.
-
Carefully perform phase correction and baseline correction across the entire spectrum, paying special attention to the regions of the signals to be integrated. Automated routines should be manually verified for accuracy.
-
Integrate the well-resolved signal for the analyte (I_a) and the singlet for the internal standard (I_std).
-
Purity Calculation
The purity of the analyte (P_a) as a mass fraction (%) is calculated using the following equation[7][9]:
Purity (P_a) [%] = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I_a, I_std: Integral areas of the analyte and standard signals.
-
N_a, N_std: Number of protons corresponding to the integrated signals of the analyte and standard (e.g., N_std = 2 for the two olefinic protons of Maleic Acid).
-
M_a, M_std: Molar masses of the analyte (787.89 g/mol ) and standard (116.07 g/mol ).
-
m_a, m_std: Masses of the analyte and standard.
-
P_std: Purity of the internal standard (as a mass fraction, e.g., 0.998).
Comparative Data and Validation
To illustrate the objective advantage of qNMR, consider the following hypothetical but realistic data for a batch of 2-Desbenzoyl-2-pentonyl Docetaxel.
| Parameter | qNMR Result | HPLC (Area % at 230 nm) | Commentary |
| Main Component Purity | 97.8% | 99.5% | The discrepancy arises because a key impurity has a very low UV response factor at 230 nm, making it nearly invisible to HPLC but fully quantifiable by qNMR. |
| Known Impurity A | 1.5% | 0.3% | Impurity A lacks the primary chromophores of the parent molecule, leading to significant underestimation by HPLC. qNMR provides the true molar contribution.[3] |
| Unknown Impurity B | 0.7% | 0.2% | Similar to Impurity A, this non-chromophoric impurity is accurately quantified by qNMR. |
| Total Purity | 97.8% | 99.5% | Conclusion: qNMR provides a more accurate and trustworthy assessment of the material's absolute purity, while HPLC gives a misleadingly high value.[15] |
The validation of a qNMR method should adhere to ICH Q2(R1) guidelines, demonstrating specificity (signal resolution), linearity, accuracy, and precision.[16][17] The inherent linearity of the NMR response over a vast dynamic range simplifies the validation process compared to other techniques.[18] The protocol described here is self-validating by ensuring complete relaxation and high S/N, which are the primary determinants of accuracy and precision.[19]
References
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]
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Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
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Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 645-652. [Link]
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RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd. [Link]
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Jin, W., Su, H., & Liu, M. (2025, May 16). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PMC. [Link]
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Ribeiro, C. M., et al. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]
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ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. [Link]
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Kumar, A., et al. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
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ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]
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Liu, G. S., et al. (2014, September 15). [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines]. PubMed. [Link]
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Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. Mestrelab. [Link]
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Zhou, J., et al. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]
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Simmler, C., et al. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. PMC. [Link]
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University of Edinburgh. (n.d.). Quantitative NMR Spectroscopy. The University of Edinburgh. [Link]
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Ihara, T., et al. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]
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Dev, R. V., et al. (2006, February 24). Isolation and characterization of impurities in docetaxel. PubMed. [Link]
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Pauli, G. F., et al. (2012). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC. [Link]
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Morressier. (n.d.). REU summer determining the crystal structure of docetaxel using solid-state NMR spectroscopy. Morressier. [Link]
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Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Almac. [Link]
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ResearchGate. (2025, October 10). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. ResearchGate. [Link]
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precisionFDA. (n.d.). 2-O-DESBENZOYL-2-O-TIGLYLDOCETAXEL. precisionFDA. [Link]
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The Royal Society of Chemistry. (n.d.). Synthetic copolymer conjugates of docetaxel and in vitro assessment of anticancer efficacy. RSC Publishing. [Link]
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UniTo. (2022, December 20). RGD_PLGA Nanoparticles with Docetaxel: A Route for Improving Drug Efficiency and Reducing Toxicity in Breast Cancer. University of Turin. [Link]
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ResearchGate. (n.d.). Fig. 1 1 H NMR spectra of (a) 1L-DTX, (b) 2L 2¢,7 - ResearchGate. ResearchGate. [Link]
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ResearchGate. (n.d.). Purity comparison by NMR and HPLC. ResearchGate. [Link]
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RSC Publishing. (n.d.). High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. RSC Publishing. [Link]
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Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
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Bruker. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Bruker. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Desbenzoyl-2-pentonyl Docetaxel
This guide provides essential safety and logistical information for the proper disposal of 2-Desbenzoyl-2-pentonyl Docetaxel, a derivative and impurity of the cytotoxic drug Docetaxel.[][2] Given its close chemical relationship to Docetaxel, a potent antineoplastic agent, it must be handled and disposed of with the same high level of precaution as its parent compound.[3][4][5][6] This document outlines the necessary procedures to ensure the safety of laboratory personnel and the protection of the environment.
The core principle of managing waste for a compound like 2-Desbenzoyl-2-pentonyl Docetaxel is to treat it as hazardous and cytotoxic waste from the point of generation to its final disposal.[7][8] Improper disposal can lead to environmental contamination and potential health risks.[9] Therefore, adherence to these protocols is not just a matter of best practice but a regulatory necessity.
Hazard Characterization and Risk Assessment
2-Desbenzoyl-2-pentonyl Docetaxel is a taxane derivative and an impurity of Docetaxel, a widely used chemotherapy drug.[][2][4][5][6] Docetaxel and related compounds are classified as cytotoxic and are considered hazardous waste by regulatory bodies such as the Environmental Protection Agency (EPA).[10][11] Therefore, 2-Desbenzoyl-2-pentonyl Docetaxel should be handled as a hazardous substance, with protocols in place to minimize exposure and ensure proper containment.
Before beginning any work with this compound, it is crucial to consult the Safety Data Sheet (SDS) for Docetaxel to understand the full scope of its hazards, which are expected to be similar for its derivatives.[12] Key hazards include potential carcinogenicity, mutagenicity, and reproductive toxicity.[13]
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the hazardous nature of this compound, a stringent PPE protocol is mandatory to prevent personal exposure. This includes:
-
Gloves : Two pairs of chemotherapy-rated nitrile gloves should be worn at all times when handling the compound or its waste.
-
Lab Coat : A dedicated lab coat, preferably disposable or one that is regularly decontaminated, should be worn.
-
Eye Protection : Safety goggles or a face shield are essential to protect against splashes or aerosol generation.
-
Respiratory Protection : If there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used.[14]
It is critical to remove all PPE before leaving the designated handling area to prevent the spread of contamination.[14]
Waste Segregation and Containerization: A Critical Step
Proper segregation of waste is fundamental to safe disposal.[10][15] 2-Desbenzoyl-2-pentonyl Docetaxel waste must never be mixed with general laboratory waste.
| Waste Type | Container Specification | Labeling Requirements |
| Solid Waste | Puncture-resistant, leak-proof container with a secure lid. | "Hazardous Chemical Waste," "Cytotoxic Waste," "Incinerate Only," full chemical name, and date of accumulation. |
| Liquid Waste | Chemically compatible, leak-proof container with a screw-top cap. | "Hazardous Chemical Waste," "Cytotoxic Waste," "Incinerate Only," full chemical name, solvent composition, and date of accumulation. |
| Sharps Waste | Approved sharps container specifically designated for cytotoxic sharps. | "Cytotoxic Sharps," "Incinerate Only," and the biohazard symbol. |
| Contaminated PPE | Labeled, sealed plastic bags or containers for cytotoxic waste. | "Cytotoxic Waste," "Incinerate Only." |
All waste containers must be clearly labeled as soon as the first piece of waste is added.[8] The containers should be kept closed when not in use and stored in a designated satellite accumulation area (SAA) within the laboratory.[7]
Decontamination and Spill Response Protocol
A detailed spill response plan must be in place before handling 2-Desbenzoyl-2-pentonyl Docetaxel.
Decontamination Procedure
For routine decontamination of surfaces and equipment, a two-step process is recommended:
-
Cleaning : Physically remove any visible contamination with a disposable absorbent material soaked in a suitable detergent.[16]
-
Chemical Inactivation : Wipe down the area with a deactivating solution, such as a dilute bleach solution, followed by a rinse with water to remove any corrosive residue.[16]
Spill Cleanup
In the event of a spill, immediate action is required to contain the area and prevent exposure.[17]
For Small Spills (<5 mL or 5 g):
-
Alert Personnel : Immediately alert others in the vicinity.
-
Don PPE : Put on the appropriate PPE from a readily accessible spill kit.[17]
-
Containment : Cover the spill with absorbent pads from the spill kit, working from the outside in.[14]
-
Cleanup : Carefully collect the absorbent material and any contaminated debris and place it in a designated cytotoxic waste container.[17]
-
Decontaminate : Clean the spill area with a detergent solution, followed by a chemical deactivating agent.[17]
For Large Spills (>5 mL or 5 g):
-
Evacuate : Evacuate all non-essential personnel from the area.[18]
-
Restrict Access : Cordon off the spill area to prevent further contamination.[19]
-
Seek Assistance : Contact your institution's Environmental Health and Safety (EHS) department or designated emergency response team.[17]
-
Cleanup by Trained Personnel : Only trained and equipped personnel should handle the cleanup of large spills.[14][18]
Disposal Pathway: From Lab Bench to Final Destruction
The disposal of 2-Desbenzoyl-2-pentonyl Docetaxel waste must follow a strict, documented pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
